5-nitro-3,4-dihydronaphthalen-1(2H)-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTWAFNCOABMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437471 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51114-73-9 | |
| Record name | 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Tetralone Scaffold
An In-depth Technical Guide to 5-Nitro-1-Tetralone: Properties, Synthesis, and Applications
The 1-tetralone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, serving as a critical starting material for a wide array of biologically active compounds.[1][2] Its derivatives are foundational to the development of therapeutics ranging from antidepressants to anticancer agents.[1][2] Within this important class of molecules, 5-nitro-1-tetralone (CAS No. 51114-73-9) emerges as a particularly valuable intermediate. The strategic placement of the nitro group on the aromatic ring not only influences the molecule's electronic properties but also provides a versatile chemical handle for further functionalization, most notably its reduction to the corresponding amine. This guide offers a comprehensive overview of the physical and chemical properties, synthetic methodologies, and applications of 5-nitro-1-tetralone for researchers and scientists in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and synthesis. 5-Nitro-1-tetralone is typically a white to light yellow solid under standard conditions.[3][4]
Core Properties
The key physicochemical properties of 5-nitro-1-tetralone are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 51114-73-9 | [5][6] |
| Molecular Formula | C₁₀H₉NO₃ | [5][6] |
| Molecular Weight | 191.18 g/mol | [5][6] |
| Appearance | White to light yellow solid | [3][4] |
| Melting Point | 103-104 °C | [3] |
| Boiling Point | 349.9 ± 31.0 °C (Predicted) | [3] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
| Synonyms | 5-nitro-3,4-dihydronaphthalen-1(2H)-one, 5-Nitro-alpha-tetralone | [5][7] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural fingerprint for a molecule. While raw spectra are instrument-dependent, the expected features for 5-nitro-1-tetralone are highly predictable and essential for reaction monitoring and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features that confirm its core functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ , characteristic of a conjugated aryl ketone (C=O stretch). The presence of the nitro group will give rise to two distinct, strong absorption bands: one for the asymmetric stretch around 1520-1550 cm⁻¹ and another for the symmetric stretch near 1340-1370 cm⁻¹ .[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons. The three protons on the aromatic ring will appear in the downfield region (~7.5-8.5 ppm), with their splitting patterns dictated by their coupling to one another. The two methylene groups of the saturated ring will appear further upfield, typically as two triplets around ~2.5-3.0 ppm (for the CH₂ adjacent to the carbonyl) and ~2.0-2.5 ppm (for the other CH₂), with a more complex pattern for the CH₂ adjacent to the aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display ten unique signals. The most downfield signal will be the carbonyl carbon, expected around 195-200 ppm . The six aromatic carbons will appear in the ~120-150 ppm range, with the carbon bearing the nitro group being significantly shifted. The three aliphatic carbons will be found in the upfield region, typically between ~20-40 ppm.
-
-
Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and cleavage of the aliphatic ring.
Synthesis and Reactivity
The synthesis of 5-nitro-1-tetralone can be approached through several routes, each with distinct advantages regarding yield, selectivity, and scalability. The choice of method often depends on the available starting materials and the desired purity.
Synthetic Strategies
-
Intramolecular Friedel-Crafts Acylation : This is a highly efficient and selective method starting from 4-(2-nitrophenyl)butyric acid.[9] The use of a strong acid catalyst, such as trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSO₃H), promotes the intramolecular cyclization to form the tetralone ring.[9][10] This approach is favored for its high conversion and selectivity, yielding the 5-nitro isomer as the exclusive or major product.[9][10] For instance, refluxing 4-(2-nitrobenzene)butyric acid with FSO₃H in the presence of a superacid like SbF₅ can yield 5-nitro-1-tetralone in 81% yield.[10]
-
Direct Nitration of α-Tetralone : While seemingly straightforward, the direct nitration of 1-tetralone often leads to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[10] The reaction conditions, particularly temperature and the choice of nitrating agent (e.g., H₂SO₄/HNO₃ or KNO₃/H₂SO₄), must be carefully controlled to maximize the yield of the desired 5-nitro isomer.[10][11] Low temperatures (e.g., -10°C to 0°C) are crucial to minimize side reactions and improve selectivity.[10][11]
-
Oxidation of 5-Nitrotetralin : An alternative route involves the synthesis and subsequent oxidation of 5-nitrotetralin.[10] Tetralin is first nitrated to yield a mixture of 5-nitro and 6-nitrotetralin, from which the 5-nitro isomer is isolated.[10][12] Subsequent oxidation, for example using chromium trioxide (CrO₃), yields 5-nitro-1-tetralone, although this method may result in a mixture of products and a lower overall yield.[10]
Detailed Experimental Protocol: Synthesis via Intramolecular Acylation
This protocol is adapted from a high-yield procedure using trifluoromethanesulfonic acid.[9]
-
Preparation : To a 100 mL two-necked flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-nitrophenyl)butyric acid (1.0 g, 4.78 mmol) and trifluoromethanesulfonic acid (TFMS, 18 g).
-
Reaction : Place the flask in a preheated oil bath at 130°C. Stir the reaction mixture vigorously at this temperature for 45 minutes. The strong acid protonates the carboxylic acid, facilitating the electrophilic attack on the aromatic ring.
-
Workup : After 45 minutes, cool the mixture to room temperature. The product is now in the TFMS residue.
-
Purification : Transfer the cooled mixture to a microdistillation unit. Remove the excess TFMS by distillation at reduced pressure (e.g., 52°C at 0.5 mbar). The bottom residue contains the crude 5-nitro-1-tetralone. Further purification can be achieved by column chromatography on silica gel. This method has been reported to achieve yields as high as 99%.[9]
Chemical Reactivity and Synthetic Utility
The true value of 5-nitro-1-tetralone lies in its reactivity, which allows it to serve as a versatile building block.
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (to form 5-amino-1-tetralone) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation is fundamental, as the resulting aniline moiety is a common feature in many pharmacologically active molecules and can be further derivatized.
-
Reactions at the Carbonyl Group : The ketone functionality can undergo a wide range of standard transformations, including reduction to a secondary alcohol (5-nitro-1-tetralol), reductive amination, and addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.[13]
-
Reactivity of the α-Methylene Position : The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base. The resulting enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for the construction of more complex molecular architectures.[13]
Applications in Research and Drug Development
The nitro group is a well-established functional group in medicinal chemistry, present in numerous approved drugs with a wide spectrum of activities, including antibacterial, antineoplastic, and antiparasitic properties.[14][15] 5-Nitro-1-tetralone serves as a precursor to compounds that leverage both the tetralone core and the versatile nitro/amino functionality.
-
Precursor for Biologically Active Amines : As discussed, the primary application is its role as an intermediate for 5-amino-1-tetralone and its derivatives. The amino-tetralone core is explored in the synthesis of compounds targeting central nervous system (CNS) disorders.
-
Building Block for Heterocyclic Systems : The dual reactivity of the ketone and the α-methylene group allows 5-nitro-1-tetralone to be used in condensation reactions to build fused heterocyclic systems, which are of great interest in medicinal chemistry.[13]
-
Probes for Mechanistic Studies : Researchers utilize 5-nitro-1-tetralone in the study of reaction mechanisms and as a starting material for creating libraries of novel nitroaromatic compounds for biological screening.[4] For example, substituted tetralones are precursors for tubulin binding ligands, which are potent anticancer agents.[10]
Safety and Handling
According to available safety data, 5-nitro-1-tetralone should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Although comprehensive toxicological properties have not been thoroughly investigated, compounds in this class should be treated as potentially hazardous.[17] It is recommended to avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place in a tightly sealed container.[3]
Conclusion
5-Nitro-1-tetralone is more than just a chemical compound; it is a versatile and powerful tool for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its strategic reactivity make it an indispensable building block. The ability to efficiently synthesize this intermediate and subsequently transform its nitro and ketone functionalities provides chemists with a reliable pathway to complex molecular targets, underscoring its continued relevance in the quest for novel therapeutics.
References
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- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
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5-nitro-3,4-dihydronaphthalen-1(2H)-one CAS number 51114-73-9
An In-Depth Technical Guide to 5-Nitro-3,4-dihydronaphthalen-1(2H)-one (CAS: 51114-73-9)
Introduction
This compound, registered under CAS number 51114-73-9 and commonly known in literature as 5-Nitro-1-tetralone, is a bicyclic organic compound of significant interest in synthetic chemistry.[1][2] Its structure is characterized by a tetralone framework—a fused benzene and cyclohexanone ring system—bearing a nitro group at the C5 position of the aromatic ring.[1] This arrangement of a ketone and a potent electron-withdrawing group on a semi-rigid scaffold makes 5-nitro-1-tetralone a versatile intermediate for the synthesis of a wide range of more complex molecules. It serves as a crucial building block in the development of novel pharmaceuticals, agrochemicals, and functional materials like dyes.[1][3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and experimental evidence.
Section 1: Physicochemical and Structural Characteristics
The unique properties of 5-nitro-1-tetralone stem directly from its molecular architecture. The fusion of the aromatic and aliphatic rings, combined with the electronic influence of the nitro and ketone functionalities, dictates its physical behavior and chemical reactivity.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 51114-73-9 | [2][5] |
| Molecular Formula | C₁₀H₉NO₃ | [2][6] |
| Molecular Weight | 191.18 g/mol | [2][7] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 101-104 °C | [7][8] |
| Boiling Point | 349.9 ± 31.0 °C (Predicted) | [7] |
| Synonyms | 5-Nitro-1-tetralone | [1][2][8] |
The presence of the polar nitro (-NO₂) and ketone (C=O) groups makes the molecule moderately polar. While solubility in water is low, it is readily soluble in many common organic solvents.[1] The nitro group at the C5 position exerts a strong electron-withdrawing effect through both resonance and induction, which significantly influences the reactivity of the aromatic ring and the acidity of the α-protons (at C2) of the ketone.
Caption: Structure of this compound.
Section 2: Synthesis Strategies and Mechanistic Considerations
The synthesis of 5-nitro-1-tetralone is primarily achieved through two strategic approaches, each with distinct advantages regarding regioselectivity and reaction conditions. The choice of method depends on the desired purity and the availability of starting materials.
Route A: Direct Nitration of α-Tetralone
This is a classic electrophilic aromatic substitution (EAS) reaction. The substrate, α-tetralone (3,4-dihydronaphthalen-1(2H)-one), is treated with a potent nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Mechanistic Rationale: The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This electrophile then attacks the electron-rich benzene ring of the tetralone. The fused alkyl ring is an activating group, while the carbonyl is a deactivating group. The directing effects in this fused system lead to substitution primarily at the C5 and C7 positions. This results in a mixture of 5-nitro-1-tetralone and 7-nitro-1-tetralone, which must be separated chromatographically.[9] The 7-nitro isomer is often the major product.[9]
Caption: Reaction pathway for the direct nitration of α-tetralone.
Experimental Protocol: Nitration of α-Tetralone [9]
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 300 mL) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add α-tetralone (e.g., 20 g, 137 mmol) to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Nitration: Add a solution of fuming nitric acid (e.g., 8.6 mL, 144 mmol) in sulfuric acid (e.g., 50 mL) dropwise to the stirred solution. Ensure the temperature does not exceed the set point.
-
Reaction: Stir the solution at 0 °C for 1 hour after the addition is complete.
-
Quenching: Carefully pour the reaction mixture into a large beaker containing ice/water (e.g., 2 L) and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Purification: Dry the solid and purify by column chromatography (e.g., using 20% EtOAc/petroleum ether as eluent) to separate the 5-nitro (yield ~16%) and 7-nitro (yield ~77%) isomers.[9]
Route B: Intramolecular Friedel-Crafts Acylation
This elegant approach offers superior regioselectivity, yielding the 5-nitro isomer as the exclusive product.[4] The strategy involves the cyclization of a precursor, 4-(2-nitrophenyl)butyric acid, using a strong acid catalyst.
-
Mechanistic Rationale: The reaction is an intramolecular electrophilic substitution. A superacid, such as trifluoromethanesulfonic acid (TFMS) or fluorosulfuric acid (FSO₃H), protonates the carboxylic acid, leading to the formation of a highly reactive acylium ion intermediate.[4][10] This electrophile then attacks the C6 position of the benzene ring (ortho to the butyric acid chain and meta to the deactivating nitro group), which is the only sterically and electronically favorable position for cyclization, leading exclusively to the 6-membered ring of 5-nitro-1-tetralone.
Caption: Workflow for the regioselective synthesis via cyclization.
Experimental Protocol: Cyclization of 4-(2-nitrophenyl)butyric acid [10]
-
Setup: In a two-necked flask fitted with a reflux condenser and magnetic stirrer, combine 4-(2-nitrophenyl)butyric acid (NPBA) (e.g., 1 g, 4.78 mmol) and trifluoromethanesulfonic acid (TFMS) (e.g., 18 g) at room temperature.
-
Reaction: Place the flask in an oil bath preheated to 130 °C and stir vigorously for 45 minutes.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Transfer the mixture to a microdistillation unit. Remove the bulk of the excess TFMS by distillation under reduced pressure (e.g., 52 °C at 0.5 mbar). The residue contains the desired 5-nitro-1-tetralone in high yield (>99%) and purity.[10]
Section 3: Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of 5-nitro-1-tetralone are critical. This is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-8.4 ppm). The H-6 and H-8 protons appear as doublets of doublets, while the H-7 proton is a triplet.[9] Aliphatic Protons: Three multiplets in the aliphatic region (δ 2.1-3.3 ppm), corresponding to the three CH₂ groups at positions 2, 3, and 4.[9] |
| ¹³C NMR | Carbonyl Carbon: A characteristic signal in the downfield region (δ ~195-200 ppm). Aromatic Carbons: Six signals in the aromatic region (δ ~120-150 ppm), including the carbon attached to the nitro group which is typically shifted downfield. Aliphatic Carbons: Three signals in the upfield region (δ ~20-40 ppm). |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1680-1695 cm⁻¹. N-O Asymmetric Stretch: A strong absorption band around 1520-1540 cm⁻¹. N-O Symmetric Stretch: A strong absorption band around 1340-1360 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 191.06). |
Note: Specific shifts and peak intensities can vary slightly based on the solvent and instrument used. Reference spectra are available from sources like ChemicalBook.[11]
Section 4: Chemical Reactivity and Synthetic Utility
5-Nitro-1-tetralone is a valuable synthetic intermediate precisely because its functional groups provide handles for a variety of chemical transformations.
-
Reduction of the Nitro Group: This is arguably the most important reaction for drug development. The nitro group can be selectively reduced to an amine (5-amino-3,4-dihydronaphthalen-1(2H)-one) using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂, Fe/HCl). This transformation opens the door to a vast array of subsequent reactions, including amide bond formation, diazotization, and reductive amination, to build complex molecular scaffolds.[9][12]
-
Reactions at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to the corresponding secondary alcohol (5-nitro-1-tetralol) using reducing agents like sodium borohydride (NaBH₄).[13] It can also undergo condensation reactions to form derivatives such as oximes and hydrazones.[14]
-
Reactions at the α-Carbon (C2): The protons on the carbon adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the C2 position.
Caption: Key reactive sites and transformations of 5-nitro-1-tetralone.
Section 5: Applications in Research and Development
The tetralone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] The 5-nitro derivative is a strategic starting point for accessing novel analogues.
-
Medicinal Chemistry: Its primary value lies in its role as a precursor. The corresponding 5-amino-1-tetralone is a building block for compounds targeting a range of biological systems. For instance, substituted nitrotetralones have been investigated as precursors for potent tubulin-binding ligands used in cancer research and for monoquaternary neuromuscular blocking agents.[4] The tetralone core is also found in compounds with antidopaminergic activity, suggesting its potential use in developing agents for central nervous system (CNS) disorders.[15]
-
Materials Science: The chromophoric nature of the nitroaromatic system means that 5-nitro-1-tetralone and its derivatives can be used in the synthesis of dyes and pigments, where the specific substitution pattern influences the resulting color and material properties.[3]
Section 6: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[18] Minimize dust generation. Keep away from strong oxidizing agents and sources of ignition.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[18]
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[17]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[19]
-
Conclusion
This compound is more than a simple catalog chemical; it is a strategically important intermediate that provides access to complex and potentially valuable molecules. Its well-defined reactivity, particularly the differential reactivity of its nitro and ketone functionalities, allows for controlled, stepwise synthetic transformations. The development of regioselective synthetic routes, such as the intramolecular Friedel-Crafts acylation, has further enhanced its utility, making it a reliable and high-purity starting material for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in advanced research and development programs.
References
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IUPAC name for 5-nitro-1-tetralone
An In-Depth Technical Guide to 5-Nitro-1-tetralone: Synthesis, Characterization, and Applications for Advanced Research
Abstract
5-Nitro-1-tetralone, systematically named 5-nitro-3,4-dihydronaphthalen-1(2H)-one, is a pivotal synthetic intermediate in medicinal and materials chemistry. Its unique structure, featuring a bicyclic ketone scaffold with a strategically placed nitro group, offers a versatile platform for the development of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthesis protocols, and analytical characterization methods. Furthermore, it explores the chemical reactivity and significant applications of 5-nitro-1-tetralone as a precursor to a range of biologically active molecules, grounded in authoritative literature and field-proven insights.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to scientific rigor. The subject of this guide is most commonly known as 5-nitro-1-tetralone, however, its formal IUPAC name is this compound.[1][2] The parent structure, 1-tetralone, is a bicyclic aromatic ketone, and the "5-nitro" prefix indicates the position of the nitro group on the aromatic ring.
The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 5-nitro-α-tetralone, 5-nitrotetralone | [3][4] |
| CAS Number | 51114-73-9 | [1][5] |
| Molecular Formula | C₁₀H₉NO₃ | [1][6] |
| Molecular Weight | 191.18 g/mol | [1][6] |
| Appearance | White to pale yellow solid | [7] |
| Melting Point | 94-96 °C | [3] |
Synthesis of 5-Nitro-1-tetralone
The synthesis of 5-nitro-1-tetralone can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The two most prevalent and reliable approaches are the direct electrophilic nitration of α-tetralone and the intramolecular Friedel-Crafts acylation of a pre-functionalized precursor.
Method A: Direct Electrophilic Nitration of α-Tetralone
This is a classical and direct approach where the aromatic ring of α-tetralone is functionalized via an electrophilic aromatic substitution reaction. The reaction's regioselectivity is governed by the existing substituents: the carbonyl group is a meta-director and deactivating, while the alkyl portion of the fused ring is an ortho-, para-director and activating. The 5-position is favored due to being ortho to the activating alkyl group and not sterically hindered.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 7.6 g (75 mmol) of potassium nitrate in 75 mL of concentrated sulfuric acid.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath. It is critical to maintain this low temperature to control the reaction's exothermicity and minimize the formation of undesired isomers and byproducts.
-
Addition of Substrate: Add 10 mL (75 mmol) of α-tetralone dropwise to the cold nitrating mixture over a period of 30-45 minutes, ensuring the temperature does not rise above -5 °C.
-
Reaction: Stir the resulting mixture at -10 °C for an additional hour after the addition is complete.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product.
-
Isolation: Suspend the precipitate in diethyl ether. The 7-nitro isomer, a common byproduct, is less soluble and can be largely removed by filtration.
-
Purification: Evaporate the ether from the filtrate. The remaining residue, enriched in the 5-nitro isomer, should be purified by column chromatography on silica gel to yield the pure product.
Method B: Intramolecular Friedel-Crafts Acylation
This elegant approach builds the tetralone ring system from a linear precursor that already contains the nitro group in the desired position, thus avoiding issues with regioselectivity during a nitration step. The key step is the acid-catalyzed cyclization of 4-(2-nitrophenyl)butyric acid.
-
Setup: To a 100 mL two-necked flask fitted with a reflux condenser and magnetic stirrer, add 1.0 g (4.78 mmol) of 4-(2-nitrophenyl)butyric acid and 18 g of trifluoromethanesulfonic acid (TFMS) at room temperature (20 °C). TFMS is a strong superacid that serves as both the catalyst and solvent.
-
Heating: Place the flask in an oil bath preheated to 130 °C and stir the reaction mixture vigorously at this temperature for 45 minutes.
-
Completion and Cooling: After the reaction period, cool the mixture to room temperature.
-
Solvent Removal: Transfer the cooled mixture to a microdistillation apparatus. Remove the bulk of the excess TFMS by distillation under reduced pressure (e.g., at 52 °C and 0.5 mbar).
-
Isolation: The residue remaining after distillation contains the desired 5-nitro-1-tetralone. This method often results in very high conversion and selectivity, potentially simplifying purification.[5]
Diagram of Synthetic Workflows
Caption: Key Synthetic Pathways to 5-Nitro-1-tetralone.
Analytical Characterization
Thorough spectroscopic analysis is required to confirm the identity and purity of the synthesized 5-nitro-1-tetralone. While experimental spectra should always be acquired, the expected data can be predicted based on the structure and known spectroscopic principles.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3H): Expect complex multiplets between 7.5-8.5 ppm. The proton at position 6, ortho to the nitro group, will be significantly deshielded. Aliphatic Protons (6H): Three distinct signals, each integrating to 2H. The protons at C4 (adjacent to the aromatic ring) will appear as a triplet around 3.0 ppm. The protons at C2 (adjacent to the carbonyl) will be a triplet around 2.6 ppm. The protons at C3 will be a multiplet around 2.1 ppm. These are based on the analysis of α-tetralone itself, with downfield shifts anticipated due to the electron-withdrawing nitro group.[8] |
| ¹³C NMR | Carbonyl Carbon (C1): ~197 ppm. Aromatic Carbons: Six signals, with C5 (bearing the NO₂) being highly deshielded. Aliphatic Carbons: Three signals for C2, C3, and C4 between ~20-40 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): Strong, sharp peak around 1685-1695 cm⁻¹. Asymmetric NO₂ Stretch: Strong peak around 1520-1540 cm⁻¹. Symmetric NO₂ Stretch: Strong peak around 1340-1360 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A clear peak at m/z = 191.18. Key Fragments: Expect loss of NO₂ (m/z = 145), and cleavage patterns characteristic of tetralones. |
Chemical Reactivity and Applications in Drug Development
5-Nitro-1-tetralone is not typically an end-product but rather a valuable intermediate. Its chemical utility stems from the reactivity of both the nitro group and the ketone.[9]
-
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine (5-amino-1-tetralone). This is readily achieved using standard conditions like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting amino group is a powerful handle for introducing further complexity, serving as a nucleophile or a precursor for diazotization reactions.
-
Reactions at the Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, and the formation of enolates for alpha-functionalization.
This dual reactivity makes the 1-tetralone scaffold a "privileged structure" in medicinal chemistry.[10] Derivatives have been investigated for a multitude of therapeutic applications.[9] While direct applications of 5-nitro-1-tetralone are as a building block, related nitroaromatic compounds are studied for their own bioactivity, including antitumoral properties, often acting as hypoxia-activated prodrugs.[11][12] The 1-tetralone core is found in compounds with anticancer, antidepressant, antileishmanial, and antidiabetic properties.[10][13]
Diagram of Application Pathway
Caption: Transformation of 5-Nitro-1-tetralone.
Safety and Handling
As a nitroaromatic compound, 5-nitro-1-tetralone requires careful handling. The parent compound, α-tetralone, is classified as harmful if swallowed or inhaled.[14][15] The addition of a nitro group can increase toxicological concerns and introduces energetic properties.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).[16]
-
Engineering Controls: All manipulations of solid 5-nitro-1-tetralone and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
5-Nitro-1-tetralone is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined synthesis, predictable reactivity, and access to the pharmacologically significant aminotetralone scaffold make it an indispensable tool. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of drug discovery and materials science.
References
- 1. This compound | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]
- 3. prepchem.com [prepchem.com]
- 4. 5-Nitro-1-tetralone - CAS:51114-73-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 6. 5-Nitro-1-tetralone | CAS: 51114-73-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 5-Nitro-1-tetralone [myskinrecipes.com]
- 8. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Molecular structure of 5-nitro-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Technical Guide to the Molecular Structure of 5-nitro-3,4-dihydronaphthalen-1(2H)-one
This guide provides a comprehensive technical overview of the molecular structure of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural features, spectroscopic signature, and chemical properties, grounding the discussion in established scientific principles and field-proven insights.
Core Molecular Identity
This compound, also known by its common synonym 5-nitro-1-tetralone, is a bicyclic aromatic ketone. Its structure is characterized by a dihydronaphthalene core, featuring a benzene ring fused to a cyclohexanone ring, with a nitro group substituent on the aromatic portion.
Fundamental Descriptors
A precise understanding of a molecule begins with its fundamental identifiers. These descriptors provide a universal language for its identification in databases and regulatory documents.
| Descriptor | Value | Source(s) |
| IUPAC Name | 5-nitro-3,4-dihydro-2H-naphthalen-1-one | [1] |
| CAS Number | 51114-73-9 | [1][2] |
| Molecular Formula | C₁₀H₉NO₃ | [1][2][3] |
| Molecular Weight | 191.18 g/mol | [1][3] |
| Canonical SMILES | C1CC(=O)C2=C(C1)C=CC=C2N(=O)=O | PubChem |
| InChI Key | HXTWAFNCOABMPL-UHFFFAOYSA-N | [1] |
Chemical Structure
The molecule's architecture dictates its physical and chemical properties. The fusion of an aromatic ring with a non-planar, saturated ring creates a unique conformational landscape, while the electron-withdrawing nitro group significantly influences the electronic distribution across the molecule.
Caption: 2D structure of this compound.
Synthesis and Reactivity
Understanding the synthetic origin of a molecule provides crucial context for its potential impurities and reactivity profile. This compound is typically synthesized via the electrophilic nitration of α-tetralone (3,4-dihydronaphthalen-1(2H)-one).
Synthetic Protocol: Nitration of α-Tetralone
The primary route to this compound involves the direct nitration of α-tetralone. This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of the tetralone acts as a nucleophile.
Causality Behind Experimental Choices:
-
Reagents: A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is highly exothermic and must be conducted at low temperatures (e.g., 0°C) to prevent over-nitration and control the regioselectivity.
-
Regioselectivity: The ortho/para directing activating effect of the alkyl portion of the fused ring is overcome by the deactivating, meta-directing effect of the carbonyl group. However, the substitution pattern is complex, leading to a mixture of isomers, primarily the 5-nitro and 7-nitro products.[4] The 5-nitro isomer is often the minor product.
-
Purification: The resulting isomers are typically separated by column chromatography.[4]
Step-by-Step Methodology:
-
Cool a solution of α-tetralone in concentrated sulfuric acid to 0°C in an ice bath.
-
Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir for a specified time (e.g., 1 hour) at low temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Filter the solid product, wash thoroughly with water to remove residual acid, and dry under vacuum.
-
Purify the mixture of isomers using silica gel flash chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to isolate the this compound isomer.[4]
Key Reactivity
The chemical behavior of this compound is dominated by the interplay of its three main components: the aromatic ring, the ketone, and the nitro group.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative). This transformation is of significant synthetic utility, as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's reactivity. This reduction is a key step in using this molecule as a building block for more complex structures, such as 5-amino-3,4-dihydro-1(2H)-naphthalenone.
-
Carbonyl Chemistry: The ketone at the C-1 position is susceptible to nucleophilic attack and can undergo reactions typical of carbonyls, such as reduction to a secondary alcohol, reductive amination, or formation of imines and enamines.
-
Aromatic Ring Chemistry: The presence of the deactivating nitro group makes further electrophilic substitution on the aromatic ring difficult and would direct incoming electrophiles to the meta position relative to the nitro group (C-7).
Spectroscopic and Structural Analysis
Spectroscopic analysis provides a fingerprint of the molecular structure. While experimental spectra for this specific molecule are not widely published, a detailed and accurate profile can be constructed from foundational principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. Based on published data for the nitration products of α-tetralone, the following assignments can be made[4]:
-
Aromatic Protons (δ 7.4-8.4 ppm): The three protons on the aromatic ring will appear as distinct multiplets in the downfield region. The proton at C-6, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The protons at C-7 and C-8 will also be downfield and will show coupling to each other. A reported spectrum shows peaks at δ 8.35 (dd, H-6), 8.09 (dd, H-8), and 7.48 (t, H-7).[4]
-
Aliphatic Protons (δ 2.1-3.3 ppm): The three methylene (CH₂) groups in the cyclohexanone ring will appear in the upfield region.
-
The protons at C-4 (benzylic) will be deshielded by the adjacent aromatic ring, appearing as a triplet around δ 3.22 ppm.[4]
-
The protons at C-2, adjacent to the carbonyl group, will be deshielded and appear as a triplet around δ 2.74 ppm.[4]
-
The protons at C-3 will appear as a multiplet around δ 2.1-2.2 ppm, showing coupling to the protons at C-2 and C-4.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Based on typical chemical shifts for substituted tetralones, the following approximate resonances are predicted[5]:
-
Carbonyl Carbon (C=O): ~195-200 ppm (weak signal)
-
Aromatic Carbons: ~120-155 ppm. The carbon bearing the nitro group (C-5) will be significantly shifted, as will the quaternary carbons of the fused ring system.
-
Aliphatic Carbons: ~20-40 ppm. The benzylic carbon (C-4) and the carbon alpha to the carbonyl (C-2) will be at the downfield end of this range, while C-3 will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[6] The key expected absorption bands are:
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1695 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
-
N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the NO₂ group: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1340-1380 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight, 191.19 .
-
Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (m/z 145) and/or NO followed by CO. Studies on related nitronaphthalenes have confirmed the loss of neutral CO from the molecular ion as a significant fragmentation pathway.[7] Fragmentation of the aliphatic ring via McLafferty rearrangement or other cleavages is also expected.
Computational Structural Analysis and Applications
Molecular Modeling and Electronic Structure
-
Conformation: DFT calculations would likely show that the cyclohexanone ring adopts a half-chair conformation to minimize steric strain. The nitro group may be slightly twisted out of the plane of the aromatic ring to alleviate steric hindrance with the adjacent methylene group.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The LUMO is expected to be localized primarily on the nitroaromatic system, indicating that this region is the most likely site for nucleophilic attack or reduction. This theoretical insight validates the observed reactivity, where the nitro group is readily reduced.
Caption: Experimental and computational workflow for synthesis and analysis.
Applications in Drug Development and Research
Nitroaromatic compounds are a crucial class of molecules in medicinal chemistry, often serving as prodrugs for hypoxia-activated therapies.[9] Under the low-oxygen conditions found in solid tumors, cellular nitroreductase enzymes can reduce the nitro group, triggering the release of a cytotoxic agent.
While specific applications of this compound itself are not extensively documented in clinical trials, its structural motif makes it a valuable scaffold and intermediate for the synthesis of novel therapeutic agents. The conversion to 5-amino-1-tetralone provides access to a wide range of derivatives, as the amino group serves as a handle for further functionalization, enabling the construction of complex molecules with potential biological activity.
References
- 1. hmdb.ca [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5-Nitro-1-Tetralone: A Technical Guide
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Nitrated Tetralones
For Researchers, Scientists, and Drug Development Professionals
The 1-tetralone framework, a bicyclic ketone, represents a cornerstone in synthetic and medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular architecture that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The introduction of a nitro group onto this scaffold further enhances its chemical versatility and biological potential, making nitrated tetralones a subject of enduring interest in the pursuit of novel therapeutics. This in-depth guide provides a comprehensive overview of the discovery, historical development of synthetic strategies, mechanistic intricacies, and the burgeoning applications of nitrated tetralones in drug discovery.
I. Genesis of a Scaffold: Early Explorations and the Dawn of Nitrated Tetralones
While the 1-tetralone moiety is found in several natural products, its journey into the realm of synthetic chemistry and subsequent nitration is a tale of evolving synthetic prowess.[2][3] Early 20th-century chemists were deeply engaged in understanding the reactivity of aromatic compounds, with nitration being a fundamental tool for functionalization. The precise historical moment of the first synthesis of a nitrated tetralone is not definitively documented in a single seminal publication. However, the groundwork was laid by the broader exploration of nitrating aromatic ketones.
The initial approaches to synthesizing nitrated tetralones can be broadly categorized into two main strategies: the direct nitration of a pre-formed tetralone ring and the cyclization of a nitro-substituted precursor. Each of these routes presented its own set of challenges and triumphs, shaping the landscape of synthetic possibilities.
II. The Synthetic Arsenal: Methodologies for the Preparation of Nitrated Tetralones
The synthesis of nitrated tetralones has been a subject of extensive research, leading to a diverse array of methodologies. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the presence of other functional groups.
A. Direct Electrophilic Nitration: A Frontline Approach
The most straightforward method for introducing a nitro group onto the tetralone scaffold is through direct electrophilic aromatic substitution. This typically involves the use of a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[1][4]
The regioselectivity of this reaction is a critical consideration. The carbonyl group of the tetralone is a deactivating group and a meta-director. However, the fused aliphatic ring also influences the position of nitration. Consequently, direct nitration of 1-tetralone typically yields a mixture of isomers, with the 6-nitro and 7-nitro derivatives being the major products. The formation of the 5-nitro and 8-nitro isomers is generally less favored due to steric hindrance.
Several variations of the direct nitration method have been developed to improve yields and regioselectivity. These include the use of different nitrating agents such as fuming nitric acid, potassium nitrate in sulfuric acid, and acetyl nitrate.[1][4] The reaction conditions, particularly temperature and reaction time, are crucial parameters that need to be carefully controlled to minimize the formation of byproducts.
B. Indirect Routes: Strategic Construction of the Nitrated Scaffold
To overcome the challenges of regioselectivity and harsh reaction conditions associated with direct nitration, a number of indirect synthetic strategies have been devised.
A powerful alternative involves the intramolecular Friedel-Crafts acylation of a suitably substituted γ-phenylbutyric acid bearing a nitro group. For instance, the cyclization of p-nitro-γ-phenylbutyric acid can yield 7-nitro-1-tetralone.[1] This method offers excellent control over the position of the nitro group.
Another indirect approach involves the oxidation of a nitrated tetralin. The nitration of tetralin itself often provides a mixture of 5-nitro and 6-nitrotetralin. Subsequent oxidation of the benzylic position of the separated isomers can then furnish the corresponding nitrated tetralones.[1]
Summary of Synthetic Methodologies:
| Method | Reagents | Key Features | Reference(s) |
| Direct Nitration | |||
| Mixed Acid | HNO₃, H₂SO₄ | Standard method, yields mixture of isomers. | [1][4] |
| Fuming Nitric Acid | fuming HNO₃ | Can provide higher yields of specific isomers under controlled conditions. | [1] |
| Nitrate Salts | KNO₃, H₂SO₄ | Alternative to nitric acid, offers good control. | [4] |
| Indirect Methods | |||
| Intramolecular Acylation | p-nitro-γ-phenylbutyric acid, polyphosphoric acid | Excellent regioselectivity. | [1] |
| Oxidation of Nitrotetralin | Nitrotetralin, CrO₃ | Useful for specific isomer synthesis. | [1] |
III. Unraveling the Mechanism: The "Why" Behind Regioselectivity
The observed regioselectivity in the direct nitration of 1-tetralone is a fascinating interplay of electronic and steric effects. Understanding these factors is paramount for predicting and controlling the outcome of the reaction.
The carbonyl group in the 1-tetralone ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Through resonance, it withdraws electron density primarily from the ortho (position 8a) and para (position 6) positions, making the meta positions (5 and 7) relatively more electron-rich and thus more susceptible to electrophilic attack.
However, the fused aliphatic ring also exerts an influence. The alkyl portion of the ring is weakly electron-donating through an inductive effect, which tends to activate the ortho (position 5) and para (position 7) positions relative to the point of fusion. The combination of these opposing effects leads to a preference for nitration at the 6 and 7-positions. Steric hindrance from the puckered aliphatic ring also disfavors attack at the 5 and 8-positions.
Caption: Directing effects in the electrophilic nitration of 1-tetralone.
IV. From Bench to Bedside: Nitrated Tetralones in Drug Discovery
The 1-tetralone scaffold is a well-established pharmacophore, and the introduction of a nitro group can significantly modulate the biological activity of these molecules.[1] The nitro group is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups.[4]
Nitrated tetralone derivatives have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: The tetralone scaffold is present in several anticancer agents, and nitrated derivatives have shown promising antiproliferative activity against various cancer cell lines.[5][6]
-
Antimicrobial Agents: The nitro group is a known pharmacophore in many antimicrobial drugs. Nitrated tetralones have been explored for their potential as antibacterial and antifungal agents.[7]
-
Central Nervous System (CNS) Agents: The tetralone core is a key component of the selective serotonin reuptake inhibitor (SSRI) sertraline. While not a nitrated derivative itself, this highlights the potential of the tetralone scaffold to interact with CNS targets. Some C7-substituted tetralone derivatives have shown potent monoamine oxidase (MAO) inhibitory activity, suggesting potential applications in the treatment of depression and Parkinson's disease.[8][9]
-
Precursors for Bioactive Molecules: Nitrated tetralones serve as valuable intermediates for the synthesis of more complex biologically active molecules. For example, 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer are precursors for tubulin binding ligands.[1]
V. Experimental Protocols: A Guide to Key Syntheses
Protocol 1: Synthesis of 7-Nitro-1-tetralone via Direct Nitration
This protocol is adapted from the work of Ferry et al. and provides a reliable method for the synthesis of 7-nitro-1-tetralone.[1]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 1-tetralone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains at or below 0°C.
-
Prepare a pre-chilled nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the tetralone solution over a period of 20 minutes, maintaining the temperature at or below 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0°C.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
A gummy paste will form. Allow it to stand overnight, during which time it will harden.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be further purified by recrystallization.
Caption: General workflow for the synthesis of 7-Nitro-1-tetralone.
VI. Conclusion and Future Perspectives
The journey of nitrated tetralones, from their early synthetic explorations to their current status as promising scaffolds in drug discovery, underscores their enduring importance in chemical and pharmaceutical sciences. The development of diverse and efficient synthetic methodologies has provided researchers with a robust toolkit to access a wide range of nitrated tetralone derivatives. A deeper understanding of the mechanistic nuances of their synthesis continues to enable more precise control over their preparation.
Looking ahead, the field is poised for further advancements. The exploration of novel, greener synthetic methods, coupled with computational modeling to predict biological activity, will undoubtedly accelerate the discovery of new nitrated tetralone-based therapeutics. As our understanding of complex diseases evolves, the versatility of the nitrated tetralone scaffold will continue to be harnessed to address unmet medical needs, solidifying its legacy as a truly privileged structure in the landscape of medicinal chemistry.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 5-nitro-1-tetralone synthesis
An In-depth Technical Guide to the Synthesis of 5-Nitro-1-Tetralone
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic routes to 5-nitro-1-tetralone, a key intermediate in the development of various pharmaceutical compounds and fine chemicals.[1] We will delve into the core synthetic strategies, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.
Introduction: The Significance of 5-Nitro-1-Tetralone
1-Tetralone, a bicyclic aromatic ketone, serves as a fundamental scaffold for numerous chemotherapeutic agents and natural products.[2][3] The introduction of a nitro group onto this scaffold, particularly at the 5-position, creates a versatile intermediate, 5-nitro-1-tetralone. The nitro group can be readily transformed into a variety of other functional groups, making it a valuable precursor for the synthesis of complex molecules.[1][3] However, the synthesis of 5-nitro-1-tetralone is not without its challenges, primarily related to achieving high regioselectivity and yields. This guide will explore the prevalent synthetic methodologies, providing practical insights into their execution.
Core Synthetic Strategies
There are two primary approaches to the synthesis of 5-nitro-1-tetralone: direct nitration of 1-tetralone and the intramolecular acylation of a pre-functionalized nitro-precursor.
Direct Nitration of 1-Tetralone: A Straightforward but Challenging Route
The direct nitration of 1-tetralone is an electrophilic aromatic substitution reaction. While seemingly straightforward, this method is often plagued by low yields and the formation of multiple isomers, necessitating challenging purification steps.[2]
The Chemistry Behind the Selectivity: The regioselectivity of the nitration is governed by the electronic effects of the carbonyl group and the fused aliphatic ring on the aromatic nucleus. The carbonyl group is deactivating and meta-directing, while the alkyl portion is activating and ortho-, para-directing. This leads to a mixture of nitro-isomers, with the 7-nitro and 5-nitro isomers being common products.
Experimental Protocol: Nitration with Potassium Nitrate and Sulfuric Acid
A common procedure for the direct nitration of 1-tetralone involves the use of potassium nitrate in concentrated sulfuric acid at low temperatures.[4]
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: Dissolve 7.6 g (75 mmol) of potassium nitrate in 75 ml of concentrated sulfuric acid, maintaining the temperature at -10°C.
-
Addition of 1-Tetralone: Slowly add 10 ml (75 mmol) of α-tetralone dropwise to the stirred nitrating mixture, ensuring the temperature does not rise above -10°C.
-
Reaction Quenching: After the addition is complete, pour the reaction mixture onto ice.
-
Workup and Isolation: Suspend the resulting precipitate in ether. The 7-nitro isomer, being less soluble, will precipitate out and can be removed by filtration.[4]
-
Purification: Evaporate the ether from the filtrate. The residue, containing the 5-nitro isomer, is then purified by column chromatography on silica gel.[4]
Causality in Experimental Choices:
-
Low Temperature (-10°C): The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and prevent the formation of undesired byproducts.[2]
-
Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Ether Suspension: This step takes advantage of the differential solubility of the 5- and 7-nitro isomers to achieve a preliminary separation.
Challenges: The primary drawback of this method is the co-formation of the 7-nitro isomer, which can be the major product under certain conditions, leading to low yields of the desired 5-nitro-1-tetralone.[2][4]
Intramolecular Acylation of 4-(2-Nitrophenyl)butyric Acid: A Regioselective Approach
To overcome the regioselectivity issues of direct nitration, a multi-step approach involving the intramolecular cyclization of a precursor is often employed. This method offers excellent control over the position of the nitro group, leading to high yields of the desired 5-nitro-1-tetralone.[2][5]
The Rationale: By starting with a molecule that already contains the nitro group at the desired position relative to the eventual carbonyl group, the regiochemical outcome of the cyclization is predetermined. The key step is an intramolecular Friedel-Crafts acylation.
Experimental Protocol: Cyclization with Trifluoromethanesulfonic Acid
This protocol details the synthesis of 5-nitro-1-tetralone from 4-(2-nitrophenyl)butyric acid using trifluoromethanesulfonic acid (TFMS) as the cyclizing agent.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 1 g (4.78 mmol) of 4-(2-nitrophenyl)butyric acid and 18 g of trifluoromethanesulfonic acid at 20°C.[5][6]
-
Heating: Place the reaction mixture in an oil bath preheated to 130°C and stir continuously for 45 minutes.[5][6]
-
Completion and Cooldown: Once the reaction is complete, cool the mixture.
-
Removal of Excess Acid: Transfer the cooled mixture to a microdistillation unit and remove the excess trifluoromethanesulfonic acid by distillation at 52°C and 0.5 mbar.[5][6]
-
Product Isolation: The residue in the distillation flask will contain 5-nitro-1-tetralone.[5][6] This method reports a yield of 99.3% with 100% conversion of the starting material.[5][6]
Causality in Experimental Choices:
-
Trifluoromethanesulfonic Acid (TFMS): A very strong protic acid that acts as an excellent catalyst for Friedel-Crafts acylation. It efficiently promotes the formation of the acylium ion intermediate required for the intramolecular cyclization.
-
Elevated Temperature (130°C): Provides the necessary activation energy for the intramolecular acylation to proceed at a reasonable rate.
Advantages: This method provides a significant advantage over direct nitration by offering high regioselectivity and near-quantitative yields of 5-nitro-1-tetralone.[5][6]
Alternative Synthetic Route: Oxidation of 5-Nitrotetralin
Another indirect method involves the oxidation of 5-nitrotetralin. This approach starts with the nitration of tetralin, which yields a mixture of 5-nitro and 6-nitrotetralin. After chromatographic separation of the 5-nitrotetralin, it is oxidized to 5-nitro-1-tetralone.[2]
Experimental Insights:
-
Oxidation: Chromium trioxide (CrO₃) in acetic acid is a common oxidizing agent for this transformation.[2]
-
Challenges: This method can also produce a mixture of nitro-1-tetralone isomers upon oxidation and the overall yield is reported to be low (around 8.4%).[2]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Direct Nitration | 1-Tetralone | KNO₃, H₂SO₄ | -10°C | Variable, often low for 5-nitro isomer | One-step synthesis | Low regioselectivity, formation of multiple isomers, difficult purification |
| Intramolecular Acylation | 4-(2-Nitrophenyl)butyric acid | Trifluoromethanesulfonic acid (TFMS) | 130°C, 45 min | ~99%[5][6] | High regioselectivity, excellent yield | Multi-step process (requires synthesis of the precursor) |
| Oxidation of 5-Nitrotetralin | 5-Nitrotetralin | CrO₃, Acetic Acid | 70-80°C, 2 hours | ~8.4% (overall)[2] | An alternative indirect route | Low overall yield, formation of byproducts |
Visualization of Synthetic Pathways
To better illustrate the chemical transformations discussed, the following diagrams outline the key reaction schemes and workflows.
Caption: Direct Nitration of 1-Tetralone Workflow.
Caption: Intramolecular Acylation for 5-Nitro-1-tetralone Synthesis.
Conclusion and Future Outlook
The synthesis of 5-nitro-1-tetralone can be approached through several distinct strategies. While direct nitration of 1-tetralone offers a more direct route, it is often hampered by a lack of regioselectivity and low yields of the desired product. For applications requiring high purity and yield, the intramolecular acylation of 4-(2-nitrophenyl)butyric acid is a demonstrably superior method, providing excellent control over the reaction's outcome. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available starting materials. Future research may focus on developing more efficient and environmentally benign catalytic systems for both direct nitration and cyclization reactions.
References
- 1. 5-Nitro-1-tetralone [myskinrecipes.com]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 5-Nitro-1-tetralone CAS#: 51114-73-9 [m.chemicalbook.com]
- 6. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
The Nitro Group on a Tetralone Scaffold: A Nexus of Bioactivity and Therapeutic Potential
An In-depth Technical Guide
Executive Summary
The 1-tetralone core is a privileged bicyclic scaffold, serving as a foundational structure for numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, yet versatile, framework allows for three-dimensional exploration of chemical space, making it a frequent starting point in drug discovery campaigns targeting a wide array of diseases, including cancer, neurodegenerative disorders, and microbial infections.[2][3][5] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, onto this scaffold dramatically alters its physicochemical properties and biological profile.[6][7] This guide provides a comprehensive analysis of the biological significance of this modification, synthesizing insights from synthetic chemistry, medicinal chemistry, and pharmacology. We will explore the dual nature of the nitro group as both a pharmacophore and a potential toxicophore, delve into its role in modulating target interactions, and present the current understanding of its therapeutic applications, supported by detailed experimental methodologies.
The Physicochemical and Metabolic Landscape of Nitro-Tetralones
The biological activity of a molecule is intrinsically linked to its electronic properties, reactivity, and metabolic fate. The addition of a nitro group to the tetralone scaffold profoundly influences all three aspects.
Electronic Modulation and Enhanced Reactivity
The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[6][7] Its presence deactivates the aromatic ring towards electrophilic substitution while simultaneously activating the scaffold for nucleophilic reactions.[7] This electronic perturbation is key to its biological significance:
-
Polarity and Binding Interactions: The strong resonance and inductive effects of the nitro group alter the molecule's polarity and hydrogen bonding capabilities.[6] This can enhance interactions with nucleophilic residues (e.g., cysteine, serine) within the active sites of target proteins, often leading to potent enzyme inhibition.[6][8]
-
Masked Electrophilicity: Under specific biological conditions, the nitro group can act as a "masked electrophile." Recent studies have shown that a nitroalkane can be activated within an enzyme's active site, converting to its nitronic acid tautomer, which then covalently reacts with a nucleophilic cysteine residue to form a stable thiohydroximate adduct.[8][9][10] This mechanism represents a sophisticated strategy for designing targeted covalent inhibitors.
The Metabolic Double-Edged Sword: Bioreductive Activation
Nitroaromatic compounds are often prodrugs that require metabolic activation to exert their biological effects.[11][12] This activation typically occurs via enzymatic nitroreduction, a process that is particularly efficient in hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic microbes.[13]
The reduction proceeds in single- or two-electron steps, catalyzed by various flavoenzymes like NADPH:cytochrome P-450 reductase.[11] This process generates a cascade of reactive intermediates:
-
Nitro Radical Anion (Ar-NO₂⁻): A one-electron reduction product. In the presence of oxygen, this can be re-oxidized back to the parent compound in a "futile cycle" that generates superoxide radicals, leading to oxidative stress.
-
Nitroso Intermediate (Ar-NO): A two-electron reduction product.
-
Hydroxylamine Intermediate (Ar-NHOH): A four-electron reduction product. This species is highly reactive and considered a key cytotoxic effector, capable of damaging DNA, proteins, and other macromolecules.[14]
-
Amine (Ar-NH₂): The final, fully reduced, and generally less toxic product.
This reductive pathway is central to both the therapeutic efficacy and the potential toxicity of nitro-tetralones.[12][15] The generation of reactive oxygen and nitrogen species can induce cytotoxicity in cancer cells and microbes but also poses a risk of off-target damage and mutagenicity.[6][12]
Caption: Bioreductive pathway of a nitroaromatic compound.
Synthesis of Nitro-Tetralone Derivatives
The biological evaluation of nitro-tetralones depends on robust synthetic strategies that allow for precise control over the position of the nitro group. Nitration can be directed to either the aromatic or the aliphatic ring of the tetralone scaffold.[1]
| Position | Method | Reagents | Key Considerations | Reference |
| Aromatic Ring (C5, C7) | Electrophilic Aromatic Nitration | Conc. H₂SO₄, KNO₃ or fuming HNO₃ | Low temperatures (≤0 °C) are critical to control regioselectivity and prevent side reactions. The product is often a mixture of isomers (e.g., 5-nitro and 7-nitro).[1][16][17][18] | [1][16][17][18] |
| Aromatic Ring (C5, C7) | Intramolecular Acylation | 4-(Nitrophenyl)butyric acid with a superacid like FSO₃H | Can provide high yields of a single isomer depending on the starting material.[1] | [1] |
| Aliphatic Ring (C2) | Alkyl Nitrate Nitration | Alkyl nitrates (e.g., octyl nitrate) with a strong base (e.g., K-ethoxide) | Reaction proceeds via the formation of a potassium salt of the 2-nitro derivative.[1] | [1] |
Experimental Protocol: Synthesis of 7-Nitro-1-Tetralone
This protocol is adapted from established methods for the regioselective nitration of 1-tetralone.[16][18]
Objective: To synthesize 7-nitro-1-tetralone via electrophilic aromatic nitration.
Materials:
-
1-Tetralone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) (1.1 eq)
-
Crushed Ice / Deionized Water
-
Ethanol/Water (for recrystallization)
-
Magnetic stirrer, ice bath, dropping funnel, round-bottom flask, Buchner funnel
Procedure:
-
Cooling: Place a round-bottom flask containing concentrated sulfuric acid (approx. 7.5 mL per gram of 1-tetralone) in an ice-salt bath and cool to 0 °C with stirring.
-
Substrate Addition: Slowly add 1-tetralone to the cold, stirring sulfuric acid, ensuring the temperature remains below 15 °C.
-
Nitrating Mixture Preparation: In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the 1-tetralone solution over 20-30 minutes. Critically maintain the reaction temperature at or below 15 °C.[16] Prolonged addition times or higher temperatures can decrease yield.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 15 °C for 1 hour.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Dry the crude product. Recrystallize the solid from a mixture of ethanol and water (e.g., 1:1 v/v) to yield 7-nitro-1-tetralone as a light-yellow solid.[16]
-
Characterization: Confirm the structure and purity of the product using NMR, IR spectroscopy, and melting point analysis. The expected yield is approximately 80%.[16]
Pharmacological Significance and Therapeutic Applications
The unique electronic and metabolic properties of nitro-tetralones have positioned them as promising candidates in several therapeutic areas.
Neurodegenerative Diseases: A Multifunctional Approach
Alzheimer's disease (AD) is a complex neurodegenerative disorder involving multiple pathological pathways.[5] Nitro-tetralone derivatives have emerged as promising multi-target agents. A series of α,β-unsaturated carbonyl-based tetralones were found to be highly protective against amyloid-β (Aβ)-induced neuronal cell death.[5]
Key Mechanisms:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) increases the levels of the neurotransmitter acetylcholine, a primary strategy for symptomatic AD treatment.
-
Monoamine Oxidase (MAO) Inhibition: MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in the brain. Its inhibition is a therapeutic strategy for both Parkinson's and Alzheimer's diseases.[2]
-
Aβ Aggregation Inhibition: Several derivatives have been shown to potently inhibit the self-induced aggregation of Aβ peptides and even disassemble pre-formed fibrils.[5]
| Compound ID | Target | IC₅₀ (µM) | Aβ Fibril Disassembly (%) | Reference |
| 3f | AChE | 0.045 ± 0.02 | 78.2 ± 4.8 | [5] |
| 3f | MAO-B | 0.88 ± 0.12 | - | [5] |
| 3o | AChE | 0.091 ± 0.03 | 75.3 ± 5.1 | [5] |
| 3u | AChE | 0.12 ± 0.04 | 72.8 ± 4.5 | [5] |
Table summarizing the multi-target activity of lead nitro-tetralone derivatives for Alzheimer's disease.[5]
Anticancer Activity
The tetralone scaffold is a component of several anticancer agents.[2][3] The addition of a nitro group can enhance this activity, particularly through bioreductive activation in hypoxic tumor environments.[14][19] Studies on various nitroaromatic compounds have demonstrated significant antiproliferative activity against human cancer cell lines.[14] The mechanism is often linked to their properties as alkylating agents, where reactive metabolites formed during nitroreduction damage tumor cell DNA.[14] Chalcone derivatives of 1-tetralone have also shown significant anticancer properties.[1]
Antimicrobial and Antiparasitic Properties
The bioreductive pathway is a cornerstone of the activity of many nitroaromatic antimicrobial drugs (e.g., metronidazole).[6][20] This same principle applies to nitro-tetralones.
-
Mechanism: Anaerobic or microaerophilic pathogens possess a high level of nitroreductase enzymes. These enzymes reduce the nitro group, generating cytotoxic radicals that lead to oxidative stress and cell death.[6][20] This selective activation makes them highly toxic to the pathogen with comparatively lower toxicity to the aerobic host cells.
-
Antifungal Activity: Studies have shown that tetralone derivatives bearing electron-withdrawing groups like nitro or sulfamoyl moieties exhibit moderate to significant antifungal activity against species such as Aspergillus niger and Penicillium expansum.[21]
Structure-Activity Relationship (SAR) Insights
The biological activity of nitro-tetralones is highly dependent on the substitution pattern on the bicyclic scaffold.
-
Position of the Nitro Group: The location of the –NO₂ group (e.g., C-2, C-5, C-7) dictates the electronic distribution and steric profile of the molecule, which in turn affects its ability to bind to a specific biological target. For instance, 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer were investigated as precursors for tubulin-binding ligands, indicating that isomeric position is critical for target engagement.[1]
-
Other Substituents: The presence of other groups (e.g., methoxy, hydroxy, alkyl chains) modulates the lipophilicity, solubility, and metabolic stability of the compound, fine-tuning its pharmacokinetic and pharmacodynamic properties.
Caption: Logic diagram of Structure-Activity Relationships.
Experimental Evaluation: A Validated Protocol
To assess the biological significance of a novel nitro-tetralone derivative, a standardized in vitro cytotoxicity assay is a fundamental first step.
Protocol: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a nitro-tetralone compound against a selected cancer cell line (e.g., MCF-7, HeLa).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Nitro-tetralone test compound, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microtiter plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitro-tetralone compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Standard workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The introduction of a nitro group onto the tetralone scaffold is a powerful strategy for generating compounds with significant and diverse biological activities. Its strong electron-withdrawing nature and capacity for bioreductive activation enable potent interactions with a range of therapeutic targets, from enzymes implicated in neurodegeneration to the metabolic machinery of microbes and cancer cells.
However, the inherent potential for toxicity associated with nitroaromatic compounds remains a critical challenge.[12][22][23] Future research in this area will likely focus on:
-
Designing for Selectivity: Fine-tuning the tetralone scaffold to maximize activation by target-specific enzymes (e.g., tumor-specific nitroreductases) while minimizing off-target effects.
-
Bioisosteric Replacement: In some contexts, the liabilities of the nitro group may outweigh its benefits. Investigating bioisosteres—functional groups with similar steric and electronic properties but a different safety profile, such as the trifluoromethyl (CF₃) group—is a promising avenue.[24][25][26] Studies have already shown that replacing an aliphatic nitro group with a CF₃ group can lead to more potent and metabolically stable compounds.[24][26]
By leveraging a deeper understanding of the mechanisms of action and metabolism, medicinal chemists can continue to harness the potent properties of the nitro-tetralone framework to develop next-generation therapeutics with improved efficacy and safety.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. svedbergopen.com [svedbergopen.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. Nitrotetralone () for sale [vulcanchem.com]
- 19. Interrogation of the Structure–Activity Relationship of a Lipophilic Nitroaromatic Prodrug Series Designed for Cancer Gene Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for 5-Nitro-1-Tetralone Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-tetralone scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a multitude of natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its inherent structural rigidity and amenability to functionalization have made it a privileged starting point for developing novel therapeutic agents. The introduction of a nitro group, particularly at the 5-position, bestows unique electronic properties and opens up a vast, underexplored chemical space for derivatization. This guide delineates promising research avenues for 5-nitro-1-tetralone derivatives, moving beyond established applications to propose novel therapeutic targets and innovative molecular designs. We will explore the rationale behind these proposed research areas, provide detailed synthetic strategies, and outline robust experimental workflows for their biological evaluation, with the goal of accelerating the discovery of next-generation therapeutics.
The 5-Nitro-1-Tetralone Scaffold: A Gateway to Chemical Diversity
The 1-tetralone framework is a key building block in the synthesis of a wide array of biologically active compounds, including antidepressants and anticancer agents.[1][6] The nitro group is a versatile chemical handle, not only for its intrinsic biological activities but also as a precursor for a variety of other functional groups.[7][8] The presence of the nitro group at the 5-position of the 1-tetralone core introduces a strong electron-withdrawing effect, influencing the reactivity of both the aromatic ring and the benzylic methylene group, and providing a launchpad for diverse synthetic modifications.
While direct nitration of 1-tetralone can result in a mixture of isomers and low yields, alternative synthetic routes, such as the intramolecular acylation of nitro-precursors, can provide more specific and efficient access to 5-nitro-1-tetralone.[7] One such method involves the refluxing of 4-(2-nitrobenzene)butyric acid with a superacid like FSO3H in the presence of SbF5, which can yield 5-nitro-1-tetralone exclusively and in good yield.[7] A general procedure for the synthesis of 5-nitro-α-tetralone from 4-(2-nitrophenyl)butyric acid has also been described using trifluoromethanesulfonic acid.[9]
Potential Research Areas & Therapeutic Targets
The true potential of 5-nitro-1-tetralone lies in its derivatization. The following sections outline key areas of research that could lead to the discovery of novel therapeutic agents.
Anticancer Agents Targeting Tumor Hypoxia
The hypoxic microenvironment of solid tumors presents a significant challenge to conventional cancer therapies. However, it also offers a unique opportunity for targeted drug activation. The nitro group can be bioreduced under hypoxic conditions to generate cytotoxic species, making 5-nitro-1-tetralone an ideal scaffold for developing hypoxia-activated prodrugs.[8][10]
Proposed Research Directive: Synthesize a library of 5-nitro-1-tetralone derivatives with modifications at the C2 and C4 positions to enhance their cytotoxic potency and selectivity towards hypoxic cancer cells.
Key Derivatives to Explore:
-
Chalcone and Aurone Analogs: Introduction of chalcone or aurone moieties at the C2 position can be achieved through Claisen-Schmidt condensation. These classes of compounds are known for their potent anticancer activities.
-
Nitrogen-Containing Heterocycles: Fusion of pyrazole, isoxazole, or pyrimidine rings to the tetralone core can lead to novel chemical entities with enhanced DNA-intercalating or enzyme-inhibiting properties.
-
Targeting Aldehyde Dehydrogenases (ALDH): 5-nitrofuran antibiotics have been shown to target ALDH-expressing cancer cells.[11] Investigating the potential of 5-nitro-1-tetralone derivatives to inhibit ALDH, a marker of cancer stem cells, could be a promising avenue.
Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. 5-Nitrofurans and Cancer: Teaching an Old Drug New Tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Nitration of 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone)
Abstract
3,4-dihydronaphthalen-1(2H)-one, commonly known as α-tetralone, is a valuable bicyclic ketone that serves as a foundational scaffold in the synthesis of numerous natural products and pharmaceutically active compounds.[1][2] The introduction of a nitro (-NO₂) group onto its aromatic ring via electrophilic substitution is a critical transformation, as the nitro group can be readily converted into a wide array of other functional groups, making nitrated tetralones versatile intermediates in drug development.[3] This application note provides a comprehensive, field-proven protocol for the nitration of α-tetralone. We delve into the underlying reaction mechanism, explain the basis for the observed regioselectivity, present a detailed step-by-step experimental procedure, and emphasize the critical safety protocols required for handling the hazardous reagents involved. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Background
The nitration of aromatic compounds is a cornerstone of organic synthesis. For α-tetralone, this reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring.[4] The generation of this nitronium ion is typically achieved by reacting concentrated nitric acid with a stronger acid, most commonly sulfuric acid.[5]
The substitution pattern on the α-tetralone ring dictates the position of nitration. The molecule contains two key directing groups:
-
An alkyl portion fused to the aromatic ring, which is an activating, ortho-, para- directing group.
-
A carbonyl group , which is a deactivating, meta- directing group.
The interplay of these electronic effects results in the preferential substitution at the C5 (ortho to the alkyl portion) and C7 (para to the alkyl portion) positions of the aromatic ring. The C6 and C8 positions are disfavored. Typically, a mixture of 5-nitro and 7-nitro-3,4-dihydronaphthalen-1(2H)-one is obtained, with the ratio being highly dependent on the specific reaction conditions.[1]
Caption: Directing effects on the α-tetralone ring influencing nitration.
Critical Safety Protocols
Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids.[6] A thorough risk assessment must be conducted before beginning any work.[7]
-
Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[8][9]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, causing rapid boiling, pressure buildup, and potential explosion.[6][10]
-
Toxicity: Nitrogen oxide gases (NOx), which are toxic and corrosive, can be generated during the reaction.[10]
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Waste Disposal:
-
Never mix nitric acid waste with organic solvents or other waste streams.[7]
-
Acidic aqueous waste must be neutralized carefully with a base (e.g., sodium bicarbonate) under cooling before disposal according to institutional guidelines.
-
Detailed Experimental Protocol
This protocol is optimized for the preferential synthesis of the 7-nitro isomer, which is often favored under specific conditions.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4-Dihydronaphthalen-1(2H)-one (α-Tetralone) | ≥97% | Sigma-Aldrich | CAS: 529-34-0 |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | CAS: 7664-93-9. Highly corrosive. |
| Fuming Nitric Acid (HNO₃) | ≥90% | Acros Organics | CAS: 7697-37-2. Strong oxidizer, highly corrosive and toxic. |
| Dichloromethane (DCM) | ACS Grade | VWR | Used for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Prepared in-house. Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Used as a drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate & Hexane | HPLC Grade | - | Eluents for column chromatography. |
| Crushed Ice | - | - | For reaction quenching. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration of α-tetralone.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (20 mL). Cool the flask in an ice/salt bath to 0 °C. Slowly, add fuming nitric acid (5 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow addition and cooling are critical to prevent an uncontrolled exotherm and formation of excess NOx gases.[1]
-
Reaction Execution: In a separate beaker, dissolve 3,4-dihydronaphthalen-1(2H)-one (5.0 g, 34.2 mmol) in concentrated sulfuric acid (15 mL) while cooling in an ice bath. Once dissolved, draw this solution into the dropping funnel.
-
Addition of Substrate: Add the α-tetralone solution dropwise to the vigorously stirred nitrating mixture over 30 minutes. Crucially, maintain the internal reaction temperature below 8 °C throughout the addition. [1] Inadequate temperature control will lead to lower yields and the formation of undesired side products.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-8 °C for an additional 45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent.
-
Work-up and Quenching: Prepare a large beaker containing approximately 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with constant stirring. This step is highly exothermic and must be done slowly to control the quench. A yellowish precipitate should form.
-
Extraction: Transfer the ice-cold mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers with water (1 x 100 mL) followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any residual acid. A final wash with brine (1 x 100 mL) is recommended.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
Purification
The crude product is a mixture of 5-nitro and 7-nitro isomers. Separation is achieved by flash column chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%) is typically effective.
-
Collection: The two isomers will elute separately. The 7-nitro isomer is generally the major product and often elutes after the 5-nitro isomer. Collect fractions and analyze by TLC to identify the pure compounds.
-
Final Step: Combine the pure fractions for each isomer and evaporate the solvent to obtain the purified products.
Expected Results & Discussion
Under the conditions described, the nitration of α-tetralone typically affords the 7-nitro isomer as the major product. The reaction is sensitive, and yields can vary.
| Product | Typical Yield | Appearance |
| 7-Nitro-3,4-dihydronaphthalen-1(2H)-one | 50-60% | Yellow solid |
| 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | 25-35% | Pale yellow solid |
The preference for the C7 position (para to the activating alkyl group) over the C5 position (ortho) can be attributed to reduced steric hindrance at the C7 position.[11] The use of fuming nitric acid and controlled low temperatures helps improve the yield and selectivity towards the 7-nitro product.[1] Longer reaction times or higher temperatures can lead to decreased yields due to product decomposition or the formation of dinitrated side products.[1]
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.com [ehs.com]
- 10. youtube.com [youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: A Comprehensive Guide to the Intramolecular Acylation Synthesis of 5-Nitro-1-Tetralone
Introduction: Strategic Synthesis of a Key Building Block
5-Nitro-1-tetralone is a crucial intermediate in the synthesis of various pharmacologically active compounds and complex molecular scaffolds.[1] Its structure, featuring a bicyclic core with a strategically placed nitro group, makes it a versatile precursor for further functionalization. The most direct and convergent approach to this molecule is through an intramolecular Friedel-Crafts acylation of a suitable precursor, namely 4-(2-nitrophenyl)butanoic acid.[1] This electrophilic aromatic substitution reaction forges the second ring of the tetralone system in a single, efficient step.[2][3]
This guide provides an in-depth exploration of the synthesis, detailing the underlying reaction mechanism, comparing various catalytic systems, and presenting field-proven laboratory protocols. We will focus on the practical application of common and advanced reagents, including Polyphosphoric Acid (PPA), Eaton's Reagent, and superacids, to provide researchers with a robust framework for procedural selection and optimization.
The Core Mechanism: Electrophilic Aromatic Substitution via Acylium Ion
The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.[4][5] The success of the reaction hinges on the in situ generation of a highly reactive acylium ion from the carboxylic acid moiety of the starting material. This is achieved using a strong acid catalyst that also serves as a dehydrating agent.
The mechanism unfolds in four key stages:
-
Activation of the Carboxylic Acid: The strong acid catalyst (e.g., H⁺ from PPA) protonates the carbonyl oxygen of the 4-(2-nitrophenyl)butanoic acid, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion: A subsequent dehydration step, facilitated by the acidic medium, leads to the departure of a water molecule and the formation of a resonance-stabilized acylium ion. This potent electrophile is the key intermediate for the cyclization.[6]
-
Nucleophilic Attack and Cyclization: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. The cyclization occurs at the C-6 position (ortho to the butyric acid chain and meta to the deactivating nitro group), a regioselectivity that favors the formation of a stable six-membered ring.[7]
-
Rearomatization: The resulting intermediate, a sigma complex or arenium ion, loses a proton to a conjugate base in the medium, restoring the aromaticity of the benzene ring and yielding the final product, 5-nitro-1-tetralone.
Caption: Intramolecular Friedel-Crafts Acylation Mechanism.
Reagent Selection: A Comparative Analysis
The choice of acid catalyst is the most critical parameter influencing reaction efficiency, yield, and operational simplicity. Below is a comparative analysis of the most common reagents used for this transformation.
| Method/Reagent | Key Characteristics | Pros | Cons/Considerations |
| Polyphosphoric Acid (PPA) | A viscous mixture of phosphoric acid and phosphorus pentoxide. Acts as catalyst, solvent, and dehydrating agent.[8][9] | Cost-effective; widely used and well-documented. | Extremely high viscosity makes stirring and handling difficult.[7] Requires high temperatures (100-130°C). Workup by quenching in water is highly exothermic and can be hazardous.[10] |
| Eaton's Reagent | A 7.5-10% (w/w) solution of P₂O₅ in methanesulfonic acid (MSA).[6][11][12] | Significantly less viscous and easier to handle than PPA.[13] Often provides higher yields under milder conditions.[11] Simplified workup. | More expensive than PPA. Both components are highly corrosive and moisture-sensitive. |
| Trifluoromethanesulfonic Acid (TFMS) | A superacid, one of the strongest known Brønsted acids. | Can achieve very high conversion and selectivity, often in shorter reaction times.[14] | High cost. Extremely corrosive and hazardous; requires specialized handling procedures. Reacts violently with water. |
| Fluorosulfonic Acid (FSO₃H) | Another superacid, often used with SbF₅ to enhance acidity. | Reported to produce 5-nitro-1-tetralone as the exclusive product in high yield.[1] | Extremely hazardous and corrosive. High cost and limited availability. Requires expert handling. |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, reaction monitoring, and product isolation.
Workflow Overview
Caption: A generalized workflow for the synthesis and purification.
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This classic method is reliable, though it requires careful handling due to the high viscosity and exothermic workup of PPA.
Materials & Equipment:
-
4-(2-nitrophenyl)butanoic acid
-
Polyphosphoric Acid (PPA)
-
Round-bottom flask equipped with an overhead mechanical stirrer
-
Heating mantle with temperature controller
-
Crushed ice, Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for extraction and purification
Procedure:
-
Setup: In a well-ventilated fume hood, charge a round-bottom flask with Polyphosphoric Acid (approx. 10x the weight of the starting material). Begin vigorous mechanical stirring and gently heat the PPA to 80-90°C to reduce its viscosity.
-
Reagent Addition: Slowly and portion-wise, add 4-(2-nitrophenyl)butanoic acid to the stirring PPA. An initial temperature increase may be observed.
-
Reaction: Once the addition is complete, increase the temperature to 120-125°C and maintain for 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in water, extracting with EtOAc, and analyzing by TLC.
-
Workup (Caution): After the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to about 70-80°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the viscous reaction mixture into the ice water with vigorous stirring. This quenching process is highly exothermic.
-
Extraction: Allow the quenched mixture to stir until all the PPA has dissolved and the product precipitates as a solid or oil. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude solid can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield pure 5-nitro-1-tetralone.
Protocol 2: Synthesis using Eaton's Reagent (Preferred Method)
This protocol offers significant advantages in handling and often results in cleaner reactions and higher yields.[11][13]
Materials & Equipment:
-
4-(2-nitrophenyl)butanoic acid
-
Eaton's Reagent (7.5-10% P₂O₅ in MSA)
-
Round-bottom flask with magnetic stirrer
-
Oil bath with temperature controller
-
Crushed ice, Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Standard workup and purification equipment
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Eaton's Reagent (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add the 4-(2-nitrophenyl)butanoic acid to the Eaton's Reagent at room temperature with stirring.
-
Reaction: Heat the mixture in an oil bath to 70-80°C for 1-3 hours. The solution should be homogenous and easily stirrable. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice.
-
Extraction: Extract the product from the aqueous mixture three times with DCM or EtOAc.
-
Purification: Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Final Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain 5-nitro-1-tetralone.
Protocol 3: High-Yield Synthesis using Trifluoromethanesulfonic Acid (TFMS)
This protocol is based on a literature procedure reporting near-quantitative yields, suitable for small-scale synthesis where cost is not the primary constraint.[14]
Materials & Equipment:
-
4-(2-nitrophenyl)butanoic acid
-
Trifluoromethanesulfonic acid (TFMS)
-
Two-necked flask with reflux condenser and magnetic stirrer
-
Oil bath with temperature controller
-
Crushed ice, Deionized water
-
Ethyl Acetate (EtOAc)
-
Standard workup and purification equipment
Procedure:
-
Setup (Caution): In a 100 mL two-necked flask under an inert atmosphere (e.g., nitrogen), add 1.0 g of 4-(2-nitrophenyl)butanoic acid and 18 g of trifluoromethanesulfonic acid at room temperature with stirring.[14]
-
Reaction: Place the flask in a preheated oil bath at 130°C and stir continuously for 45 minutes.[14]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Very carefully, pour the mixture onto a large amount of crushed ice with efficient stirring.
-
Extraction: Extract the product thoroughly with ethyl acetate (3x).
-
Purification: Combine the organic extracts and wash carefully with water, saturated NaHCO₃ solution (caution: gas evolution), and brine. Dry the organic phase over MgSO₄, filter, and concentrate.
-
Final Purification: Purify the crude material via flash column chromatography to afford the desired 5-nitro-1-tetralone. The reported yield for this specific procedure is exceptionally high (99.3%).[14]
Safety and Handling Precautions
Professional laboratory safety standards must be strictly adhered to when performing these syntheses.
-
General: All operations should be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl or neoprene gloves for handling acids), is mandatory.
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and causes severe chemical burns upon contact.[15][16] It is hygroscopic and its viscosity makes it difficult to transfer. The quenching step is dangerously exothermic; always add the acid mixture slowly to a large volume of ice water, never the other way around.[10]
-
Eaton's Reagent & Superacids (TFMS, FSO₃H): These reagents are extremely corrosive, toxic, and react violently with water.[15] Handle with extreme care, ensuring no contact with skin, eyes, or clothing. Ensure an appropriate acid spill kit and a safety shower/eyewash station are immediately accessible.[17] Work should be performed away from any moisture.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccsenet.org [ccsenet.org]
- 9. researchgate.net [researchgate.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 12. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 13. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
- 17. starkcorp.us [starkcorp.us]
Application Note: High-Fidelity Reduction of 5-Nitro-1-Tetralone to 5-Amino-1-Tetralone
Abstract: The transformation of 5-nitro-1-tetralone to 5-amino-1-tetralone is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The resulting amino group serves as a versatile handle for constructing more complex molecular architectures. This guide provides an in-depth analysis of robust and scalable methodologies for this reduction, focusing on the underlying chemical principles, field-proven protocols, and comparative analysis of common techniques. Detailed experimental procedures for catalytic transfer hydrogenation, iron-mediated reduction, and stannous chloride reduction are presented to equip researchers, scientists, and drug development professionals with the necessary tools for efficient and selective synthesis.
Introduction and Mechanistic Overview
The reduction of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. This six-electron reduction proceeds through a series of intermediates, most notably the nitroso and hydroxylamine species.[1][2][3] Understanding this pathway is crucial, as the accumulation of intermediates like hydroxylamines can sometimes lead to side reactions or, in some large-scale reactions, uncontrolled exothermic decomposition.[4]
The general mechanism can be visualized as a stepwise oxygen removal and hydrogen addition process, ultimately converting the electron-withdrawing nitro group (NO₂) into a strongly electron-donating amino group (NH₂).[1][5] This electronic reversal profoundly impacts the reactivity of the aromatic ring, making the product, 5-amino-1-tetralone, a valuable synthon for further functionalization.
Caption: General mechanistic pathway for nitroarene reduction.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent for converting 5-nitro-1-tetralone is paramount and depends on factors such as functional group tolerance, scalability, cost, and environmental impact. Three prevalent methods are detailed below.
| Methodology | Primary Reagents | Typical Yield | Key Advantages | Limitations & Considerations |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate (NH₂NH₂·H₂O) or Ammonium Formate (HCOONH₄) | >90% | High selectivity, mild conditions, clean reaction profile, avoids high-pressure H₂ gas.[6][7] | Catalyst cost, potential for catalyst poisoning, hydrazine is toxic and requires careful handling. |
| Metal/Acid Reduction | Iron (Fe) powder, HCl or NH₄Cl | 85-95% | Inexpensive, highly reliable, tolerant of many functional groups.[8][9][10] | Requires acidic conditions, workup involves neutralization and filtration of metal salts.[11] |
| Stannous Chloride Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 80-90% | Excellent chemoselectivity, effective in non-acidic media (e.g., ethanol), good for acid-sensitive substrates.[12][13] | Stoichiometric amounts of tin salts are produced, requiring thorough removal during workup.[14] |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, providing clear, step-by-step instructions for laboratory execution.
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Hydrazine Hydrate
This method is prized for its efficiency and clean reaction profile, making it a preferred choice in many drug development settings.[6] The use of a hydrogen donor like hydrazine hydrate circumvents the need for specialized high-pressure hydrogenation equipment.[15]
Materials:
-
5-nitro-1-tetralone
-
10% Palladium on Carbon (Pd/C, ~5-10 mol%)
-
Hydrazine monohydrate (NH₂NH₂·H₂O, 4-5 equivalents)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite™ or a similar filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-1-tetralone (1.0 eq) and methanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the suspension.
-
Reagent Addition: Begin vigorous stirring. Slowly add hydrazine monohydrate (4.0-5.0 eq) dropwise via a dropping funnel. Causality: A controlled addition is crucial as the reaction is exothermic and generates nitrogen gas. A rapid addition can cause excessive foaming and pressure buildup.
-
Reaction Execution: Heat the mixture to a gentle reflux (typically 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 1-3 hours).
-
Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite™ to remove the palladium catalyst.[2] Wash the Celite™ pad thoroughly with additional ethyl acetate to ensure complete recovery of the product. Trustworthiness: It is critical to ensure the filter cake is not allowed to dry completely in the air while containing residual solvent, as Pd/C can be pyrophoric. It should be kept wet or under an inert atmosphere.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-1-tetralone.
-
Purification: If necessary, purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of 5-amino-1-tetralone.
Protocol 2: Reduction with Activated Iron in Acidic Medium
This classical "Béchamp reduction" utilizes inexpensive iron powder and an acid, offering a cost-effective and robust method for large-scale synthesis.[8][10]
Materials:
-
5-nitro-1-tetralone
-
Iron powder (<100 mesh, 3-5 equivalents)
-
Ammonium chloride (NH₄Cl) or concentrated Hydrochloric acid (HCl)
-
Ethanol and Water (co-solvent)
-
Ethyl acetate
-
Aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH)
-
Celite™
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of 5-nitro-1-tetralone (1.0 eq), iron powder (3.0-5.0 eq), ethanol, and water (e.g., a 4:1 ratio).
-
Initiation: Add a small amount of ammonium chloride or a few drops of concentrated HCl to initiate the reaction. Heat the mixture to reflux (80-90 °C). Causality: The acid serves to activate the iron surface and provide the necessary protons for the reduction cascade.[2][16]
-
Reaction Execution: Maintain vigorous stirring at reflux. The reaction is often complete within 2-4 hours, which can be confirmed by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate or another base until the mixture is alkaline (pH ~8-9). Trustworthiness: This step is critical to deprotonate the anilinium salt product, rendering it soluble in organic solvents for extraction.[11]
-
Isolation: Filter the entire mixture through a pad of Celite™ to remove the iron and iron oxide sludge. Wash the filter cake extensively with hot ethanol or ethyl acetate.
-
Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Add ethyl acetate and water, separate the layers, and extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product. Purify as described in Protocol 1 if needed.
Protocol 3: Selective Reduction with Stannous Chloride (SnCl₂)
This method is particularly valuable when the substrate contains acid-sensitive functional groups that would not tolerate the conditions of the Fe/HCl reduction.[12][13]
Materials:
-
5-nitro-1-tetralone
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
2 M aqueous sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: Dissolve 5-nitro-1-tetralone (1.0 eq) in absolute ethanol (15-20 mL per gram) in a round-bottom flask with a stir bar.
-
Reagent Addition: Add stannous chloride dihydrate (3.0-4.0 eq) to the solution in portions. Causality: The reaction can be exothermic, so portion-wise addition helps maintain temperature control.
-
Reaction Execution: Stir the mixture at room temperature or heat gently to 50 °C. Monitor the reaction by TLC. The reduction is typically complete in 1-3 hours.
-
Workup: Cool the reaction to room temperature and pour it over crushed ice. Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Isolation: Make the mixture strongly basic (pH > 10) by adding 2 M NaOH solution.[14] This will precipitate tin salts as tin hydroxides.
-
Extraction: Extract the resulting suspension multiple times with ethyl acetate. Filter the combined organic layers through Celite™ if any fine solids are present.
-
Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the desired amine. Purify as needed.
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 11. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 12. Selective Reduction of Aromatic Nitro Compounds with Sodium Borohydride-Stannous Chloride [jstage.jst.go.jp]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 14. scispace.com [scispace.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application of 5-Nitro-1-Tetralone in Medicinal Chemistry: A Guide to Synthesis and Evaluation of Novel Anticancer Agents
Introduction: The Versatility of the Tetralone Scaffold
The 1-tetralone framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the synthesis of a myriad of natural products and pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal starting point for the design of novel therapeutic agents. The introduction of a nitro group at the 5-position of the tetralone ring, yielding 5-nitro-1-tetralone, further enhances its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule, and importantly, it serves as a versatile chemical handle that can be readily transformed into a wide array of other functional groups, thereby enabling the generation of diverse chemical libraries for biological screening.[1] This application note will provide a comprehensive overview of the application of 5-nitro-1-tetralone in the discovery of novel anticancer agents, with a focus on the synthesis of tubulin polymerization inhibitors.
Strategic Importance of the Nitro Group
The strategic placement of the nitro group in 5-nitro-1-tetralone is a key feature for its application in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can be exploited in various chemical transformations. More importantly, it can be reduced to an amino group, which then opens up a vast landscape of possible chemical modifications, including amidation, alkylation, and the formation of heterocyclic rings. This chemical versatility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds during drug discovery.
Application in Anticancer Drug Discovery: Targeting Tubulin
A significant body of research has highlighted the potential of tetralone derivatives as potent anticancer agents.[2][3][4] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[5][6][7][8][9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.
The following sections will detail a representative synthetic route from 5-nitro-1-tetralone to a potential tubulin inhibitor, a protocol for evaluating its biological activity, and a discussion of the underlying mechanism of action.
Synthetic Protocol: From 5-Nitro-1-Tetralone to a Tetralone-Chalcone Hybrid
This protocol outlines a plausible synthetic pathway to a tetralone-chalcone hybrid, a class of compounds known to exhibit anticancer properties. The synthesis begins with the reduction of the nitro group of 5-nitro-1-tetralone, followed by acetylation and a Claisen-Schmidt condensation.
Part 1: Synthesis of 6-Amino-5-nitro-1-tetralone
A crucial intermediate in the elaboration of the 5-nitro-1-tetralone scaffold is the corresponding amino derivative.
-
Reaction: Reduction of the nitro group.
-
Procedure:
-
To a solution of 5-nitro-1-tetralone (1.0 g, 5.23 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl2·2H2O) (5.90 g, 26.15 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 10% sodium bicarbonate (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-amino-5-nitro-1-tetralone.
-
Part 2: Synthesis of N-(5-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide
The amino group is then acetylated to introduce an acetamido moiety.
-
Reaction: Acetylation of the amino group.
-
Procedure:
-
Dissolve 6-amino-5-nitro-1-tetralone (1.0 g, 4.85 mmol) in acetic anhydride (10 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(5-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide.
-
Part 3: Synthesis of (E)-2-(2,6-dichlorobenzylidene)-6-acetamido-5-nitro-3,4-dihydronaphthalen-1(2H)-one (A Hypothetical Tubulin Inhibitor)
The final step involves a Claisen-Schmidt condensation to form the chalcone scaffold. This example is based on the synthesis of similar bioactive chalcones.[3][4][10][11]
-
Reaction: Claisen-Schmidt Condensation.
-
Procedure:
-
To a solution of N-(5-nitro-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide (1.0 g, 3.81 mmol) in ethanol (20 mL), add 2,6-dichlorobenzaldehyde (0.73 g, 4.19 mmol).
-
Add a catalytic amount of 10% aqueous sodium hydroxide solution (0.5 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the formation of a precipitate. If no precipitate forms, add cold water to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol and then water.
-
Recrystallize the crude product from ethanol to obtain the pure tetralone-chalcone hybrid.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological studies of novel tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Nitro-1-Tetralone as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Value of 5-Nitro-1-Tetralone
In the landscape of medicinal chemistry and drug development, the identification of versatile molecular scaffolds is paramount. 1-Tetralone and its derivatives have long been recognized as "privileged structures," serving as foundational building blocks for a multitude of pharmaceuticals and natural products.[1] The introduction of a nitro group at the 5-position transforms the simple tetralone core into a highly strategic precursor, 5-nitro-1-tetralone. This functionalization imparts two key reactive handles:
-
The Ketone Carbonyl Group: This site is amenable to a wide array of classical condensation and multicomponent reactions, allowing for the construction of new rings. The adjacent aromatic ring and the electron-withdrawing nitro group influence its reactivity.
-
The Aromatic Nitro Group: Beyond its role in modulating the electronic properties of the scaffold, the nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. This "reductive cyclization" strategy is a powerful tool in synthetic organic chemistry.
This guide provides an in-depth exploration of the synthetic utility of 5-nitro-1-tetralone, presenting detailed protocols for its conversion into several classes of medicinally relevant heterocyclic compounds, including benzo[g]indazoles, benzo-fused isoxazoles, naphtho[1,2-b]thiophenes, and benzo[h]quinolines.
References
Application Note: A Scalable and Controlled Synthesis of 5-Nitro-1-Tetralone
Abstract
5-Nitro-1-tetralone is a pivotal intermediate in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds.[1][2] Direct nitration of 1-tetralone presents a common synthetic route, but its scale-up is fraught with challenges, primarily due to the highly exothermic nature of the reaction and the potential for producing undesired isomers.[1][3] This application note provides a detailed, robust, and scalable protocol for the synthesis of 5-nitro-1-tetralone. By focusing on meticulous temperature control and procedural safeguards, this guide is designed for researchers, scientists, and drug development professionals seeking to implement this synthesis safely and efficiently on a larger scale.
Introduction: The Significance and Challenges of Nitration
The 1-tetralone scaffold is a foundational structure in numerous natural products and medicinal agents.[4] The introduction of a nitro group, specifically at the 5-position, unlocks pathways to a wide range of functional group transformations, making 5-nitro-1-tetralone a valuable building block.[2]
However, scaling up electrophilic aromatic nitration is a task that demands the utmost respect for chemical reactivity. These reactions are notoriously exothermic and can lead to thermal runaway if not properly managed.[3][5] The use of potent nitrating agents, such as mixed nitric and sulfuric acids, introduces significant corrosive and oxidative hazards.[6][7][8][9] Furthermore, the electronics of the 1-tetralone system can lead to the formation of a mixture of isomers, primarily the 5- and 7-nitro derivatives, necessitating carefully optimized conditions to favor the desired product. This protocol addresses these challenges head-on, providing a framework for a controlled and selective synthesis.
Mechanistic Rationale and Strategic Choices
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps and the rationale behind our procedural choices are outlined below:
-
Generation of the Electrophile: Concentrated sulfuric acid serves as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and generate the highly electrophilic nitronium ion (NO₂⁺).[10] This is the active species that attacks the aromatic ring.
-
Regioselectivity: The 1-tetralone molecule has two competing directing groups. The carbonyl group is electron-withdrawing and a meta-director, while the fused aliphatic ring is weakly electron-donating and an ortho, para-director. The nitration occurs on the aromatic ring, and the interplay of these effects leads primarily to substitution at the 5- and 7-positions. This protocol is optimized to enhance the yield of the 5-nitro isomer.
-
Critical Role of Temperature: Low reaction temperatures (e.g., -10°C to 0°C) are paramount.[1][11] Maintaining a low temperature serves two critical functions:
-
Controlled Reagent Addition: The slow, dropwise addition of the nitrating agent to the substrate solution is a non-negotiable safety and process control measure. This ensures that the heat generated can be effectively dissipated by the cooling system, maintaining the reaction at the desired temperature.
Hazard Analysis and Risk Mitigation
This is a high-hazard procedure. A thorough risk assessment must be conducted before commencing any work.
Chemical Hazards
| Chemical | Hazard Class | Key Risks |
| Nitric Acid | Oxidizer, Corrosive, Acutely Toxic | Strong oxidizer, may cause fire or explosion.[6][12] Causes severe skin burns and eye damage.[7][9] Inhalation of fumes can cause respiratory damage.[3][9] |
| Sulfuric Acid | Corrosive | Causes severe skin burns and eye damage.[6] Reacts violently with water.[8] |
| Mixed Acid | Oxidizer, Corrosive | All hazards of the component acids. Reacts violently with organic materials and water, generating heat and toxic fumes (NOx).[6][8][13] |
| 1-Tetralone | Irritant | Standard hazards for organic ketones. |
| Organic Solvents | Flammable, Irritant | Flammable liquids, potential for vapor inhalation. |
Process Hazards & Mitigation Strategies
| Hazard | Risk | Mitigation Strategy |
| Thermal Runaway | Rapid, uncontrolled increase in temperature and pressure, leading to potential vessel rupture or explosion.[5] | Engineering Controls: Use a jacketed reactor with an efficient external chiller. Ensure continuous, vigorous stirring. Procedural Controls: Slow, dropwise addition of the nitrating agent with constant monitoring of the internal temperature using a calibrated probe. Never add the substrate to the nitrating acid. |
| Corrosion | Degradation of equipment and potential for leaks. | Use appropriate materials of construction (e.g., glass, PTFE). Inspect all glassware for cracks or defects before use. |
| Violent Quench | Adding the acidic reaction mixture to water is highly exothermic and can cause dangerous splashing. | Pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring. |
| Exposure | Contact with corrosive acids or inhalation of toxic fumes. | Engineering Controls: Conduct the entire procedure in a certified chemical fume hood.[3] PPE: Wear acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[3][7][12] Ensure an emergency eyewash and safety shower are immediately accessible.[3][9] |
Scalable Synthesis Protocol
This protocol details the synthesis on a 100g scale of 1-tetralone. For smaller or larger scales, reagent quantities should be adjusted proportionally.
Materials and Equipment
-
Reagents:
-
1-Tetralone (≥97%)
-
Potassium Nitrate (KNO₃, ≥99%)
-
Sulfuric Acid (H₂SO₄, concentrated, 98%)
-
Deionized Water
-
Ice
-
Ether (or Dichloromethane)
-
Silica Gel (for column chromatography)
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment:
-
1 L three-neck, round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Pressure-equalizing dropping funnel (250 mL)
-
Low-temperature thermometer or thermocouple probe
-
Cooling bath (e.g., cryocooler or large ice-salt bath)
-
Large beaker (4 L) for quenching
-
Büchner funnel and vacuum flask
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Glass chromatography column
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-nitro-1-tetralone.
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor with the overhead stirrer and temperature probe. Begin cooling the reactor to -10°C using the external cooling bath.
-
Substrate Solution: In the cooled reactor, add 375 mL of concentrated sulfuric acid. Once the acid has cooled to -10°C, slowly add 100 g (0.684 mol) of 1-tetralone with stirring. Ensure the tetralone dissolves completely.
-
Nitrating Agent Addition: Slowly add 76 g (0.752 mol, 1.1 eq) of potassium nitrate in small portions over approximately 1 hour. CRITICAL: The internal temperature must be rigorously maintained between -10°C and 0°C during the addition. A rapid temperature increase indicates an unsafe reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10°C to 0°C for an additional 2 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), taking aliquots carefully, quenching them in ice water, and extracting with ether before spotting.
-
Quenching: Prepare a 4 L beaker containing approximately 2 kg of crushed ice and 1 L of cold water. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice water. This process is highly exothermic; a slow addition rate is essential to control the temperature of the quench solution. A yellowish solid will precipitate.
-
Isolation: Filter the precipitated crude product using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).
-
Extraction: Transfer the aqueous filtrate to a large separatory funnel and extract three times with 500 mL portions of ether to recover any dissolved product.
-
Purification:
-
The initial precipitate often contains a higher proportion of the 7-nitro isomer.[11] The ether extracts can be combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Combine all crude product fractions and purify via flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to separate the 5-nitro and 7-nitro isomers.
-
Combine the fractions containing the pure 5-nitro-1-tetralone and remove the solvent using a rotary evaporator.
-
-
Characterization: The final product should be a pale yellow solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be approximately 94-96°C.[11] An expected yield is in the range of 40-55% for the 5-nitro isomer.
Data Summary
Reagent Quantities and Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (100g) | Molar Eq. |
| 1-Tetralone | 10.0 g | 100 g | 1.0 |
| Potassium Nitrate | 7.6 g | 76 g | 1.1 |
| Conc. Sulfuric Acid | 75 mL | 750 mL | Solvent |
| Critical Parameters | |||
| Reaction Temperature | -10°C to 0°C | -10°C to 0°C | N/A |
| Addition Time | ~30 min | ~1-1.5 hours | N/A |
| Reaction Time | 2 hours | 2 hours | N/A |
| Expected Yield (5-isomer) | 40-55% | 40-55% | N/A |
Reaction Scheme
Caption: Nitration of 1-tetralone yields 5- and 7-nitro isomers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; product lost during workup. | Increase reaction time. Ensure efficient extraction from the aqueous phase. |
| Poor Selectivity | Reaction temperature was too high. | Improve cooling efficiency. Slow down the rate of addition of the nitrating agent. |
| Dark/Tarry Product | Over-nitration or side reactions due to high temperature. | Strictly maintain the reaction temperature below 0°C. Ensure the quench is performed efficiently. |
| Uncontrolled Exotherm | Addition rate of nitrating agent is too fast; inadequate cooling. | Immediately stop the addition. If necessary, add small amounts of ice directly to the reactor (use extreme caution). Review and improve cooling capacity and addition protocol before restarting. |
Conclusion
This application note provides a comprehensive and safety-oriented guide for the scaled-up synthesis of 5-nitro-1-tetralone. The successful and safe execution of this protocol hinges on rigorous adherence to temperature control and slow, controlled reagent addition. By understanding the underlying chemical principles and potential hazards, researchers can confidently produce this valuable synthetic intermediate, paving the way for further discoveries in drug development and materials science.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.com [ehs.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 13. dynonobel.com [dynonobel.com]
Application Note & Protocol: High-Purity Isolation of 5-Nitro-1-Tetralone via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 5-nitro-1-tetralone from a typical crude synthesis mixture. The nitration of α-tetralone is a common synthetic route, but it invariably produces a mixture of constitutional isomers, primarily 5-nitro-1-tetralone and 7-nitro-1-tetralone, along with unreacted starting material.[1][2] Achieving high purity of the desired 5-nitro isomer is critical for its use as a building block in pharmaceutical and agrochemical development.[3] This guide details a robust methodology using silica gel column chromatography, emphasizing the systematic development of the mobile phase via Thin-Layer Chromatography (TLC) to ensure a successful and reproducible separation.
Introduction: The Purification Challenge
5-Nitro-1-tetralone is a key intermediate whose utility is contingent on its isomeric purity. The primary challenge in its purification lies in the separation of closely related nitro-tetralone isomers. These compounds possess very similar polarities due to identical functional groups (a ketone and a nitro group), differing only in the substitution pattern on the aromatic ring.
The parent compound, 1-tetralone, is a moderately polar ketone.[4] The introduction of a strongly electron-withdrawing and polar nitro group (-NO2) significantly increases the molecule's overall polarity and its affinity for a polar stationary phase like silica gel.[5] Therefore, the separation strategy must exploit the subtle differences in the dipole moments and steric profiles of the 5-nitro and 7-nitro isomers to achieve resolution.
Common Impurities in Crude 5-Nitro-1-Tetralone:
-
1-Tetralone (Starting Material): Significantly less polar than the nitrated products.
-
7-Nitro-1-Tetralone (Isomeric Byproduct): The most challenging impurity to separate due to its similar polarity.
-
Di-nitrated products (Minor): More polar than the desired mono-nitrated product.
This protocol employs normal-phase column chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. Compounds elute in order of increasing polarity; thus, 1-tetralone will elute first, followed by the nitro-isomers, and finally any di-nitrated species.[5][6]
Principle of Separation: Exploiting Polarity Differences
The success of this purification hinges on the principles of adsorption chromatography. The stationary phase, silica gel (SiO₂), is a highly polar adsorbent with surface silanol groups (Si-OH) that can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Adsorption: The crude mixture is loaded onto the column. The components partition between the stationary and mobile phases.
-
Elution: A mobile phase (eluent) is passed through the column. The eluent competes with the adsorbed molecules for active sites on the silica gel.
-
Separation:
-
Low Polarity Compounds (e.g., 1-Tetralone): Have a weak affinity for the silica gel and a high affinity for the less-polar mobile phase. They spend more time in the mobile phase and are eluted quickly.
-
High Polarity Compounds (e.g., Nitro-tetralones): Have a strong affinity for the silica gel via interactions with their ketone and nitro functionalities. They are adsorbed more strongly and move down the column more slowly.
-
The key is to select a mobile phase with the precise polarity to create a significant difference in the elution times (retention factors) of the 5-nitro and 7-nitro isomers.
Diagram: Chromatographic Separation Principle
The diagram below illustrates the separation of components based on polarity. The less polar starting material moves fastest, while the more polar nitro-isomers are retained longer, allowing for their separation.
Caption: Separation of components on a silica gel column.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Adsorbent for separation |
| Mobile Phase Solvents | n-Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) | Eluent for mobile phase |
| Sample Solvent | Dichloromethane (DCM) or Acetone | To dissolve crude product for loading |
| Apparatus | Glass Chromatography Column, Test Tubes/Vials, TLC Plates (Silica Gel 60 F254), TLC Chamber, UV Lamp (254 nm) | Standard chromatography equipment |
| Crude Product | Crude 5-nitro-1-tetralone mixture | The material to be purified |
| Anhydrous Sodium Sulfate | Reagent Grade | To dry the final combined product solution |
| Rotary Evaporator | Standard Laboratory Model | For solvent removal post-purification |
Protocol Part 1: TLC for Solvent System Optimization
Before packing the column, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent ratio that gives good separation between the spots of the desired product and its main impurities, with an Rf value for the product of ~0.25-0.35 .
Procedure:
-
Prepare TLC Samples: Dissolve a small amount of the crude mixture in a few drops of DCM or acetone.
-
Spot the Plate: Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent mixture. Start with a non-polar mixture and gradually increase polarity.
-
Visualize: After development, dry the plate and visualize the spots under a UV lamp (254 nm). The nitroaromatic compounds should be UV-active.
-
Analyze and Iterate:
-
If all spots remain at the baseline, the solvent is not polar enough (increase EtOAc %).
-
If all spots run to the solvent front (Rf ≈ 1), the solvent is too polar (decrease EtOAc %).
-
Adjust the Hexane:EtOAc ratio until the desired separation is achieved.
-
| Trial Solvent System (Hexane:EtOAc) | Observation | Decision |
| 9:1 | Spots are likely near the baseline (Rf < 0.1). | Increase polarity. |
| 4:1 (Recommended Starting Point) | Should provide good separation. The less polar 1-tetralone will have a higher Rf. | Optimize around this ratio. |
| 7:3 | May provide faster elution but potentially less separation between isomers. | Consider for faster runs if separation holds. |
| 1:1 | Likely too polar; Rf values will be high. | Decrease polarity. |
Protocol Part 2: Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different quantities. Use a glass column with a diameter of ~2-3 cm.
Step 1: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand over the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel (approx. 30-40 g) in the chosen mobile phase (e.g., Hexane:EtOAc 4:1).
-
Pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed evenly. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the bed is settled and stable, add another ~1 cm layer of sand on top to prevent disruption during sample loading. Drain the solvent until it is just level with the top sand layer.
Step 2: Sample Loading
-
Dissolve the crude product (~1 g) in a minimal amount of a polar solvent like DCM or acetone (e.g., 2-3 mL).
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, distributing it evenly over the sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is absorbed. Repeat this wash step 2-3 times.
Step 3: Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting the eluent in fractions (e.g., 10-15 mL per test tube).
-
Maintain a steady flow rate. A good rate is typically 1-2 drops per second.
-
Continuously monitor the separation by spotting every few fractions onto a TLC plate. Develop and visualize these plates to track the elution of the components.
Diagram: Purification Workflow
This flowchart outlines the complete process from crude material to the final purified product.
Caption: Step-by-step workflow for purification.
Post-Chromatography and Expected Results
-
Fraction Analysis: After running the column, develop all the monitoring TLC plates. Group the test tubes containing the same pure compound. You will typically have three groups:
-
Early fractions: Unreacted 1-tetralone.
-
Middle fractions: Pure 5-nitro-1-tetralone.
-
Late fractions: 7-nitro-1-tetralone and other more polar impurities.
-
There will also be "mixed" fractions between these groups, which should be kept separate.
-
-
Solvent Removal: Combine the fractions containing the pure desired product into a round-bottom flask. Remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid is the purified 5-nitro-1-tetralone. Its purity can be confirmed by NMR, HPLC, or melting point analysis. The melting point of 5-nitro-1-tetralone is 94-96 °C.[1]
| Compound | Expected Elution Order | Typical Rf (Hexane:EtOAc 4:1) | Appearance on TLC (UV 254 nm) |
| 1-Tetralone | 1st | ~0.6 - 0.7 | Dark Spot |
| 5-Nitro-1-tetralone | 2nd | ~0.3 | Dark Spot |
| 7-Nitro-1-tetralone | 3rd | ~0.25 | Dark Spot |
Troubleshooting
-
Poor Separation:
-
Cause: Mobile phase is too polar.
-
Solution: Decrease the proportion of ethyl acetate in the mobile phase. Run the column more slowly to allow for better equilibration.
-
-
Compound Won't Elute:
-
Cause: Mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, after all the less polar impurities have eluted, switch to a 7:3 or 3:2 Hexane:EtOAc mixture.[7]
-
-
Cracked or Channeled Column Bed:
-
Cause: Column packed improperly or allowed to run dry.
-
Solution: This will ruin the separation. The column must be repacked. Ensure the silica bed is always submerged in solvent.
-
References
Use of 5-nitro-1-tetralone in the synthesis of tubulin binding ligands
Application Notes & Protocols
Topic: The Strategic Use of 5-Nitro-1-Tetralone in the Synthesis of Novel Tubulin Binding Ligands
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 5-nitro-1-tetralone as a versatile starting material for the generation of potent tubulin-binding anticancer agents. We delve into the rationale behind its use, detailing synthetic strategies, step-by-step experimental protocols, and methods for biological validation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Targeting the Microtubule Cytoskeleton in Oncology
The microtubule network, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function. Its dynamic instability—a constant cycling between polymerization and depolymerization—is absolutely critical for the formation of the mitotic spindle, which orchestrates chromosome segregation during cell division.[1] This dependency makes tubulin one of the most validated and successful targets in cancer chemotherapy.[2]
Antimitotic agents that interfere with tubulin dynamics induce a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[3][4] These agents are broadly classified into two main groups:
-
Microtubule Stabilizing Agents: Such as paclitaxel, which promote polymerization and prevent depolymerization.[1]
-
Microtubule Destabilizing Agents: Which inhibit polymerization. This class includes vinca alkaloids and agents that bind to the colchicine site on β-tubulin.[1][5]
The 1-tetralone scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a foundational building block for a wide range of pharmacologically active compounds, including potent anticancer agents.[6] Within this class, 5-nitro-1-tetralone is of particular strategic importance. The electron-withdrawing nitro group not only influences the reactivity of the tetralone core but, more importantly, serves as a versatile chemical handle. It can be readily transformed into a variety of other functional groups, providing a gateway to diverse chemical libraries and enabling extensive structure-activity relationship (SAR) studies.[7]
This guide will illuminate the pathways from this key starting material to novel tubulin-binding ligands.
Synthesis of the Core Scaffold: 5-Nitro-1-Tetralone
The direct nitration of 1-tetralone or its substituted analogs is the most common route to obtaining the 5-nitro derivative. However, this reaction can often lead to a mixture of isomers, with the 7-nitro and 5-nitro products being common.[7] The choice of nitrating agent, solvent, and temperature is critical to control the regioselectivity and yield.
Table 1: Comparison of Nitration Conditions for 1-Tetralone Analogs
| Starting Material | Nitrating Agent/Conditions | Solvent | Product(s) & Yield(s) | Reference |
| 6-Methoxy-1-tetralone | H₂SO₄ / HNO₃, 0°C, 6h | Acetone | 5-Nitro (35%), 7-Nitro (30%) | [7] |
| 6-Methoxy-1-tetralone | HNO₃, AcOH, Ac₂O, 0°C to RT, 21h | Ac₂O | 5-Nitro (33%) | [7] |
| 1-Tetralone | FSO₃H, reflux | - | 5-Nitro (68%, from nitrile precursor) | [7] |
| 1-Tetralone | FSO₃H / SbF₅, reflux | - | 5-Nitro (81%, from acid precursor) | [7] |
Protocol 1: Synthesis of 6-Methoxy-5-nitro-1-tetralone
This protocol is adapted from the work of Pinney et al., providing a reliable method for producing the 5-nitro isomer, which can then be used in subsequent reactions.[7]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Role |
|---|---|---|---|---|
| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 10 g (56.7 mmol) | Starting Material |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 18.5 mL (340 mmol) | Catalyst/Reagent |
| Nitric Acid (70%) | HNO₃ | 63.01 | 12.5 mL (198 mmol) | Nitrating Agent |
| Acetone | C₃H₆O | 58.08 | 200 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |
| Saturated NaHCO₃ | - | - | As needed | Neutralization |
| Anhydrous MgSO₄ | - | - | As needed | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 6-methoxy-1-tetralone in 200 mL of acetone.
-
Cooling: Place the flask in an ice/salt bath and cool the solution to 0°C.
-
Addition of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 18.5 mL of concentrated H₂SO₄ to 12.5 mL of 70% HNO₃ while cooling in an ice bath.
-
Safety Precaution: This addition is highly exothermic. Add the acid slowly and ensure the mixture remains cold. Always add acid to acid, never the other way around for this specific mixture preparation. Wear appropriate PPE (gloves, safety glasses, lab coat).
-
-
Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred acetone solution over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 150 mL portions of dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product will be a mixture of 5-nitro and 7-nitro isomers. Purify this mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the desired 5-nitro-1-tetralone isomer.
-
Scientist's Note: The separation of regioisomers is crucial. Careful column chromatography is required to obtain the pure 5-nitro isomer for subsequent steps. The 5-nitro isomer is typically the less polar of the two major products.
-
Synthetic Pathways to Tubulin Ligands
5-Nitro-1-tetralone is a versatile platform. The primary strategies for elaboration into tubulin-binding ligands involve reactions at the C2 position (alpha to the ketone) and transformation of the C5 nitro group.
References
- 1. [Antimitotic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 4. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 5-Nitro and 7-Nitro-1-Tetralone Isomers
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development facing the challenge of separating 5-nitro-1-tetralone and 7-nitro-1-tetralone. The co-formation of these structural isomers is a common outcome of the direct nitration of 1-tetralone, making their efficient separation critical for the synthesis of specific downstream targets.[1] This document provides practical, experience-driven solutions in a question-and-answer format, focusing on troubleshooting common issues encountered during column chromatography and fractional recrystallization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching this separation challenge.
Q1: Why is the separation of 5-nitro and 7-nitro-1-tetralone so challenging?
A1: The primary difficulty lies in the fact that they are structural isomers with very similar physicochemical properties. Both molecules have the same molecular weight and functional groups, leading to closely matched polarities, solubilities, and boiling points. These similarities mean that standard separation techniques must be carefully optimized to exploit the subtle differences in their molecular structure and electron distribution, which slightly alter their interactions with stationary and mobile phases in chromatography or their crystal lattice formation during recrystallization.[2][3]
Q2: What are the principal laboratory-scale methods for separating these two isomers?
A2: The two most effective and commonly employed methods are:
-
Flash Column Chromatography: This technique separates the isomers based on their differential adsorption to a solid stationary phase (like silica gel) while being eluted by a liquid mobile phase.[1][4] It is often the go-to method for achieving high purity.
-
Fractional Recrystallization: This method leverages slight differences in the isomers' solubility in a specific solvent or solvent system.[5] By carefully controlling temperature, one isomer can be selectively crystallized from the solution while the other remains in the mother liquor.[1][6]
Q3: How can I effectively monitor the progress and success of my separation?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring. It helps in selecting an appropriate solvent system for column chromatography and in identifying which column fractions contain which isomer. A well-chosen mobile phase will show two distinct spots for the 5-nitro and 7-nitro isomers.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, a reverse-phase HPLC method is highly effective.[7] It can provide precise percentages of each isomer in a given sample, confirming the success of the separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structural identity of the final, isolated products. The aromatic region of the spectrum will show distinct splitting patterns for the 5-nitro and 7-nitro isomers, allowing for unambiguous identification.
Part 2: Troubleshooting Guide: Flash Column Chromatography
Column chromatography is a powerful technique for this separation, but its success is highly dependent on optimized parameters.[8]
Issue 1: Poor or No Resolution Between Isomer Peaks
You observe that the collected fractions contain a mixture of both isomers, or TLC analysis shows significant overlap between the spots.
-
Potential Cause A: Suboptimal Mobile Phase (Eluent)
-
Scientific Rationale: The choice of eluent is the most critical factor influencing separation.[9] The mobile phase must have the right polarity to move the compounds up the column but be selective enough to exploit the small polarity difference between the 5-nitro and 7-nitro isomers. If the eluent is too polar, both isomers will elute quickly and together. If it's not polar enough, they will move too slowly or not at all.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, test various solvent systems using TLC. The ideal eluent should provide a clear separation between the two spots with Rf values preferably between 0.2 and 0.5.
-
Adjust Polarity Gradually: Start with a non-polar solvent and gradually add a more polar one. For instance, if a 9:1 Hexane:Ethyl Acetate mixture doesn't provide separation, try 95:5 or even explore a different solvent system like Dichloromethane:Hexane.
-
Consider a Ternary System: Sometimes, adding a third solvent in a small quantity (e.g., 1-2% triethylamine for basic compounds or acetic acid for acidic ones, though less relevant here) can improve peak shape and resolution.
-
-
| Suggested Starting Solvent Systems (for Silica Gel) | Rationale |
| Hexane / Ethyl Acetate (e.g., 9:1 v/v) | A standard, versatile system with easily tunable polarity. |
| Dichloromethane / Hexane (e.g., 1:1 v/v) | Offers different selectivity compared to ethyl acetate-based systems. |
| Toluene / Acetone (e.g., 95:5 v/v) | The aromaticity of toluene can introduce different pi-pi interactions, potentially enhancing separation. |
-
Potential Cause B: Improper Column Preparation or Overloading
-
Scientific Rationale: A well-packed column with a flat, level top surface is essential for preventing band broadening. If the sample is loaded unevenly or the column is overloaded with too much crude material, the bands will be wide and diffuse, leading to co-elution.[10]
-
Troubleshooting Steps:
-
Use the Slurry Method: Pack the column by pouring a slurry of silica gel in the initial mobile phase to ensure a homogenous, air-free stationary phase.
-
Dry Loading: For compounds sparingly soluble in the mobile phase, use the "dry loading" technique. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Check Load Ratio: Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel, depending on the difficulty of the separation. For challenging isomer separations, a lower ratio (e.g., 1:100) is recommended.
-
-
Experimental Protocol: Optimized Flash Column Chromatography
-
Preparation: Based on prior TLC analysis, prepare the chosen mobile phase. Pack a glass column with silica gel (230-400 mesh) using the slurry method.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, prepare a dry load by adsorbing the mixture onto ~2-3x its mass of silica gel.
-
Elution: Begin elution with the starting mobile phase. Apply gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute).
-
Fraction Collection: Collect small, uniform fractions (e.g., 5-10 mL for a medium-sized column).
-
Analysis: Spot every few fractions on a TLC plate to monitor the elution of the isomers. Combine the fractions that contain the pure, isolated isomers.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Part 3: Troubleshooting Guide: Fractional Recrystallization
Recrystallization is an economical method for purification but requires finding a solvent that can effectively differentiate between the isomers.[5][11]
Issue 1: Product "Oils Out" Instead of Forming Crystals
Upon cooling, the dissolved solid separates as a liquid layer rather than well-defined crystals.
-
Scientific Rationale: Oiling out occurs when a solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[12] The oily droplets often trap impurities, defeating the purpose of purification.
-
Troubleshooting Steps:
-
Lower the Dissolution Temperature: Use a larger volume of solvent and gently heat to dissolve the solid well below the solvent's boiling point.
-
Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" miscible solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point).[13][14] A common pair is Ethanol (good) and Water (poor).
-
Promote Slow Cooling: Ensure the flask cools to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling out.
-
Issue 2: Both Isomers Precipitate Together or Yield is Very Low
Either the resulting crystals are still a mixture, or very little product crystallizes out.
-
Scientific Rationale: This points directly to a poor choice of solvent. An ideal solvent will have a steep solubility curve for the target isomer (dissolves a large amount when hot, very little when cold) while keeping the other isomer dissolved even upon cooling.[5]
-
Troubleshooting Steps:
-
Conduct Systematic Solvent Screening: This is the most critical step for developing a successful recrystallization protocol.[11] Use small test tubes to test the solubility of the crude mixture in various solvents at room temperature and upon heating.
-
Seed the Solution: If crystallization is slow to start, add a single, pure crystal of the desired isomer (if available) to the cooled, saturated solution. This "seed" crystal provides a nucleation site for crystal growth.
-
Gently Scratch the Flask: Using a glass rod, gently scratching the inside of the flask below the solvent level can create microscopic imperfections on the glass that serve as nucleation sites.[5]
-
Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place ~20-30 mg of the crude isomer mixture into several small test tubes.
-
To each tube, add a different potential solvent (e.g., Ethanol, Methanol, Isopropanol, Ligroin, Ethyl Acetate/Hexane mixture) dropwise at room temperature until the solid just dissolves. Note the solubility at room temp.
-
If the solid is poorly soluble at room temperature, gently heat the test tube in a warm water bath, adding more solvent dropwise until the solid dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe which solvent yields a good quantity of crystalline solid. The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Published procedures have noted success with ligroin or ethanol/water mixtures for similar compounds.[1][6]
References
- 1. materialsciencejournal.org [materialsciencejournal.org]
- 2. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recrystallization [sites.pitt.edu]
- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 7. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. env.go.jp [env.go.jp]
- 10. halocolumns.com [halocolumns.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitration of α-Tetralone
Welcome to the technical support guide for the nitration of α-tetralone. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The nitration of α-tetralone is a foundational step for accessing a variety of functionalized intermediates used in the synthesis of natural products and pharmaceutical agents.[1][2][3] However, the reaction is often complicated by the formation of multiple side products. This guide provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental choices to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to synthesize 7-nitro-α-tetralone, but my yields are consistently low and I see multiple spots on my TLC plate. What are the most common side products?
A: This is the most frequent challenge encountered in this reaction. The electrophilic aromatic substitution on the α-tetralone scaffold is sensitive to reaction conditions, leading to a mixture of products.
The most common side products are:
-
Positional Isomers: The primary impurities are typically other mononitrated isomers, most commonly 5-nitro-α-tetralone and 6-nitro-α-tetralone .[1][4] The carbonyl group is a meta-director; however, its influence is on an already complex bicyclic system, leading to substitution at multiple positions on the aromatic ring.
-
Dinitrated Products: Under more aggressive conditions (higher temperatures, extended reaction times, or excess nitrating agent), dinitration can occur. Species like 6,8-dinitro-α-tetralone have been reported.[1]
-
Oxidation and Decomposition Products: Harsh conditions can lead to oxidation of the aliphatic ring or general decomposition of the starting material and product, often resulting in the formation of a dark, tar-like substance.[1] This significantly reduces the yield of isolable product.
The key to a successful reaction is precise control over reaction parameters to favor the formation of the desired isomer.
Q2: My main impurity is the 5-nitro-α-tetralone isomer. How can I improve the regioselectivity to favor the 7-nitro product?
A: Achieving high regioselectivity is critical and depends almost entirely on carefully managing the reaction kinetics and the nature of the electrophile. The formation of the 5-nitro isomer is a common outcome.[4]
Here are the key parameters to control:
-
Temperature: This is the most critical factor. The reaction must be kept cold. An optimal temperature range is typically between -15°C and 0°C .[1] Running the reaction at or below 0°C slows the rate of substitution at the more sterically hindered C5 position, allowing the kinetically favored C7 (para) substitution to dominate.[4]
-
Rate of Addition: The nitrating agent (e.g., a pre-chilled mixture of HNO₃/H₂SO₄) must be added dropwise and slowly to the solution of α-tetralone.[1] A slow addition rate maintains a low instantaneous concentration of the nitronium ion (NO₂⁺), which helps prevent side reactions and localized temperature increases.
-
Reaction Time: Prolonged exposure to the strong acidic medium can lead to decreased yield and the formation of side products.[1] Monitor the reaction by TLC and quench it as soon as the starting material is consumed (typically within 1-2 hours).
-
Efficient Stirring: Inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to a loss of selectivity and the formation of undesired byproducts.[1]
The diagram below illustrates the competing pathways for the formation of the major mononitrated isomers.
Q3: I am observing what appears to be dinitrated product in my mass spectrometry analysis. How can I avoid this?
A: The formation of dinitrated products is a clear indication that your reaction conditions are too harsh. The first nitro group is strongly deactivating, making the introduction of a second one difficult. If it's occurring, you should immediately reassess your protocol.
Causes and Solutions:
-
Excess Nitrating Agent: Using a large excess of nitric acid significantly increases the likelihood of dinitration. Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.
-
High Temperature: Dinitration is highly temperature-dependent. As noted in a study by Mahana et al., refluxing conditions led to the formation of 6,8-dinitro isomers, whereas room temperature conditions primarily yielded mononitrated products.[1] Strict adherence to low-temperature protocols is essential.
-
Concentrated Reagents: Using fuming nitric or sulfuric acid without appropriate dilution or temperature control can drive the reaction toward polynitration.
Troubleshooting Table: Conditions vs. Products
| Issue | Probable Cause | Recommended Action |
| Low Yield, Tar Formation | High temperature, long reaction time | Maintain temperature at/below 0°C; monitor by TLC and quench promptly.[1] |
| Poor Regioselectivity (e.g., high % of 5-nitro) | Temperature too high, rapid addition | Ensure temperature is -15°C to 0°C; add nitrating agent slowly.[4] |
| Dinitration Products Detected | Excess nitrating agent, high temperature | Use ~1.05 eq. of HNO₃; maintain low temperature throughout.[1] |
| Nitration on Aliphatic Ring (C2) | Incorrect reaction type (base-mediated) | Aromatic nitration requires strong acid; C2 nitration uses a strong base and alkyl nitrates.[1] |
Q4: Are there alternative, milder nitrating agents that can reduce side product formation?
A: Yes, while HNO₃/H₂SO₄ is the classic choice, several other systems have been developed to improve yields and selectivity, especially for sensitive substrates.
-
Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA): This system generates a less aggressive nitrating species in situ. Nitration of α-tetralone with NH₄NO₃/TFAA in dichloromethane (DCM) has been reported to yield the 7-nitro product in decent yield (58%).[1] This method avoids the highly corrosive and oxidizing nature of concentrated sulfuric acid.
-
Copper(II) Nitrate in Acetic Anhydride (Cu(NO₃)₂ / Ac₂O): This reagent system can be effective for nitrating substituted tetralones at room temperature, sometimes offering different regioselectivity compared to mixed acid.[1]
-
Fuming Nitric Acid: Slow addition of fuming nitric acid at low temperatures (below 8°C) has been used to produce 7-nitro-α-tetralone as the exclusive product in some reports.[1]
The choice of nitrating agent should be guided by the specific substrate (e.g., presence of other functional groups) and the desired outcome. For unsubstituted α-tetralone, precise control of the standard HNO₃/H₂SO₄ protocol often remains the most cost-effective method.
Experimental Protocol: Selective Synthesis of 7-Nitro-α-tetralone
This protocol is a self-validating system; adherence to the temperature and addition rate is critical for achieving the desired selectivity.
Materials:
-
α-Tetralone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Recrystallization Solvent (e.g., Ethanol or Isopropanol)
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add α-tetralone (1.0 eq). Cool the flask in an ice-salt bath to -15°C.
-
Acid Addition: Slowly add concentrated sulfuric acid while maintaining the internal temperature below 0°C. Stir until the α-tetralone is fully dissolved.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of pre-chilled concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Nitration: Add the pre-chilled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred α-tetralone solution over a period of at least 20-30 minutes. Crucially, ensure the internal temperature does not rise above 0°C during the addition. [1][4]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C. Monitor the reaction's progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1 hour.
-
Quenching: Once the starting material is consumed, quench the reaction by very slowly pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Purification: Dry the crude product. The primary purification method is recrystallization from a suitable solvent like ethanol to isolate the 7-nitro-α-tetralone. The 5-nitro isomer often has different solubility, allowing for separation. If isomers are still present, column chromatography may be required.[1]
References
Optimizing temperature for the synthesis of 5-nitro-1-tetralone
Technical Support Center: Synthesis of 5-Nitro-1-Tetralone
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support center for the synthesis of 5-nitro-1-tetralone. This guide is designed to provide Senior Application Scientists and drug development professionals with in-depth, field-tested insights into optimizing this critical synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles that govern yield, purity, and regioselectivity, with a specific focus on the paramount role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the nitration of 1-tetralone, and why is it so sensitive to temperature?
The nitration of 1-tetralone is a classic electrophilic aromatic substitution (EAS) reaction.[1][2][3] The process involves three key stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[2][3] This step is highly exothermic.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-tetralone attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]
-
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
Temperature sensitivity is critical for two primary reasons:
-
Exothermic Nature: The generation of the nitronium ion and its subsequent reaction with the tetralone are highly exothermic. Without strict temperature control, localized heating can occur, leading to a cascade of side reactions.
-
Reaction Rate and Selectivity: Higher temperatures increase the overall reaction rate but detrimentally affect selectivity. This can lead to the formation of unwanted isomers (like 7-nitro-1-tetralone), dinitrated products, and oxidative degradation, significantly reducing the yield and complicating purification.[4]
Q2: What is the optimal temperature range for maximizing the yield of the 5-nitro isomer?
For the direct nitration of 1-tetralone using a mixed acid system (HNO₃/H₂SO₄) or potassium nitrate in sulfuric acid, the optimal temperature range is consistently reported to be between -15°C and 0°C .[4][5] One specific protocol highlights dissolving potassium nitrate in concentrated sulfuric acid at -10°C before the dropwise addition of α-tetralone.[5] Another study comparing isomer yields found that a reaction at -15°C yielded 26% of the 5-nitro isomer and 55% of the 7-nitro isomer.[4]
Maintaining the temperature below 0°C is crucial for regioselectivity. The electron-donating effect of the alkyl portion of the tetralone ring directs nitration to the ortho (position 5) and para (position 7) positions. Low temperatures favor the formation of the 5-nitro isomer kinetically, while higher temperatures can lead to isomerization or favor the thermodynamically more stable 7-nitro product.
Q3: Besides temperature, what other factors influence the regioselectivity (5-nitro vs. 7-nitro)?
While temperature is a primary driver, other factors significantly impact the isomer ratio:
-
Nitrating Agent: The choice of nitrating agent can alter the outcome. While mixed acid is common, reagents like fuming nitric acid have been shown to exclusively yield the 7-nitro isomer when added slowly below 8°C.[4]
-
Solvent: The solvent system plays a role. Using acetic anhydride as a solvent has been reported in the synthesis of related methoxy-tetralones, initially at 0°C before allowing the reaction to proceed at ambient temperature.[4] It is noted that using alcohol as a solvent can be detrimental to the product yield.[4]
-
Rate of Addition: A slow, controlled, dropwise addition of the nitrating agent or the tetralone substrate is essential.[4] A rapid addition can create localized "hot spots," even if the bulk solution temperature appears stable, leading to side reactions and reduced selectivity.
-
Stirring Efficiency: Effective and vigorous stirring is necessary to ensure homogenous heat and mass transfer.[4] Inadequate stirring can lead to localized over-concentration of reagents and temperature gradients, promoting the formation of side products.[4]
Troubleshooting Guide
Problem 1: My yield of 5-nitro-1-tetralone is consistently low, and the crude product is a dark, oily mixture.
dot
Caption: Troubleshooting workflow for low yield.
Root Cause Analysis & Solution:
A low yield accompanied by a dark, oily appearance is a classic sign of thermal decomposition and oxidative side reactions. The nitrating acid mixture is a powerful oxidant, and at elevated temperatures, it will degrade the aromatic system.
-
Causality: Temperatures rising above the optimal range (e.g., > 5-10°C) dramatically accelerate side reactions. These include dinitration, which adds a second nitro group, and oxidation, which can open the aliphatic ring or form phenolic tars. These byproducts are often dark and difficult to separate.
-
Corrective Action:
-
Pre-chill Everything: Ensure your reaction vessel, substrate solution, and the nitrating agent are all pre-chilled to the target temperature before mixing.
-
Use an Efficient Cooling Bath: An ice/salt or a cryocooler is more effective than a simple ice bath for maintaining temperatures below 0°C.
-
Monitor Internal Temperature: Place a thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction temperature.
-
Control Addition Rate: Use an addition funnel to add the nitrating agent drop-by-drop, ensuring the internal temperature does not rise. If it does, pause the addition until the temperature stabilizes. Longer addition times are known to result in decreased product yield.[4]
-
Problem 2: My main product is the 7-nitro isomer, not the desired 5-nitro isomer.
Root Cause Analysis & Solution:
This is a problem of regioselectivity. While both 5- and 7- positions are electronically activated, subtle differences in conditions can favor one over the other.
-
Causality:
-
Temperature: As discussed, higher temperatures tend to favor the 7-nitro isomer. A reaction run even at 5-10°C can significantly shift the isomer ratio away from the desired 5-nitro product.[4]
-
Reaction Time: Longer reaction times or prolonged exposure to the acid mixture after the addition is complete can lead to isomerization or favor the thermodynamically more stable product, which is often the 7-nitro isomer.[4]
-
-
Corrective Action:
-
Verify Temperature Control: This is the most likely culprit. Re-run the experiment ensuring the temperature never exceeds 0°C, and ideally is kept closer to -10°C or -15°C.[5]
-
Optimize Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.[5][6] This prevents the product from sitting in the strong acid mixture, minimizing potential isomerization.
-
Reagent Choice: Confirm the nitrating agent used. Some protocols specifically designed to produce the 7-nitro isomer use fuming nitric acid.[4] Ensure you are using a standard mixed acid (H₂SO₄/HNO₃) or KNO₃/H₂SO₄ system known to produce a mixture of isomers.
-
Problem 3: I'm having difficulty separating the 5-nitro and 7-nitro isomers after the reaction.
Root Cause Analysis & Solution:
The isomers have very similar polarities, making separation challenging. The goal is to optimize the reaction to produce as little of the undesired isomer as possible, but when separation is necessary, specific techniques are required.
-
Causality: Both isomers are neutral compounds with identical molecular weights and functional groups, leading to similar behavior on standard silica gel chromatography.
-
Corrective Action:
-
Column Chromatography: This is the most common method for separation.[4][5]
-
Solvent System: A non-polar/polar solvent system is required. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The isomers will elute very close to each other.
-
High-Resolution Silica: Use a high-quality silica gel with a small particle size for better resolution.
-
Loading: Do not overload the column. A small amount of crude material relative to the column size is key to achieving good separation.
-
-
Recrystallization: While challenging, fractional crystallization can sometimes be used if the crude product is solid and one isomer is significantly more abundant. Experiment with different solvents (e.g., ethanol/water mixtures) to enrich one isomer in the crystalline solid.[6]
-
Quantitative Data Summary
| Parameter | Condition | 5-Nitro Isomer Yield | 7-Nitro Isomer Yield | Reference |
| Temperature | -15°C | 26% | 55% | [4] |
| Temperature | < 8°C (fuming HNO₃) | - | Exclusive Product | [4] |
| Reagents | KNO₃ in H₂SO₄ at -10°C | 4.7 g from 10 mL tetralone | Precipitated, not quantified | [5] |
| Reagents | H₂SO₄/HNO₃ in Acetone at 0°C (on 6-methoxy-1-tetralone) | 35% | 30% | [4] |
Experimental Protocol: Optimized Synthesis of 5-Nitro-1-Tetralone
This protocol is a synthesis of best practices aimed at maximizing the yield of the 5-nitro isomer.
Safety Warning: This reaction involves highly corrosive and oxidizing strong acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.
Methodology:
-
Vessel Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer to measure the internal temperature, and a pressure-equalizing dropping funnel.
-
Cooling: Place the flask in a cooling bath (e.g., ice/NaCl or acetone/dry ice) and cool to -10°C.
-
Acid Mixture: In the reaction flask, add 75 mL of concentrated sulfuric acid and allow it to cool to -10°C with stirring.
-
Nitrate Addition: Slowly and portion-wise, add 7.6 g (75 mmol) of potassium nitrate to the stirred sulfuric acid. Ensure the internal temperature does not rise above -5°C during this addition.
-
Substrate Addition: In the dropping funnel, place 10 mL (75 mmol) of α-tetralone.
-
Reaction: Add the α-tetralone dropwise from the funnel to the cold, stirred acid/nitrate mixture over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature between -15°C and -10°C throughout the entire addition.
-
Monitoring: After the addition is complete, let the reaction stir at -10°C for an additional 15-30 minutes. Monitor the reaction's progress by TLC if desired.
-
Quenching: Pour the reaction mixture slowly and carefully onto a large beaker containing at least 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Workup:
-
Allow the ice to melt completely. Collect the solid precipitate (which is primarily the 7-nitro isomer) by vacuum filtration and wash it with cold water.[5]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ether or dichloromethane (3 x 100 mL).[5]
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 5. prepchem.com [prepchem.com]
- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dinitration Control in Tetralone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated tetralone derivatives. Our focus is to provide in-depth, field-proven insights and practical solutions to a common challenge in this synthesis: the prevention of dinitration. By understanding the underlying chemical principles and meticulously controlling reaction parameters, you can achieve high yields of the desired mononitrated product.
Frequently Asked Questions (FAQs)
Q1: Why is dinitration a common side reaction in tetralone synthesis?
A1: Dinitration occurs because the initial mononitrated tetralone product is still susceptible to electrophilic attack by the nitronium ion (NO₂⁺), albeit at a slower rate than the starting tetralone. The first nitro group is deactivating and generally directs meta to its position.[1] However, under forcing conditions such as high temperatures, extended reaction times, or high concentrations of the nitrating agent, the energy barrier for a second nitration can be overcome, leading to the formation of dinitrated byproducts.[2]
Q2: What are the primary factors that influence the mono- to dinitration ratio?
A2: The key factors are temperature, reaction time, stoichiometry of the nitrating agent, and the choice of nitrating agent and solvent system. Low temperatures and shorter reaction times generally favor mononitration.[3] Precise control over the molar equivalents of the nitrating agent is also critical to avoid an excess that could drive the reaction toward dinitration.
Q3: Are there milder alternatives to the standard nitric acid/sulfuric acid nitrating mixture?
A3: Yes, several milder nitrating agents can be employed to enhance selectivity for mononitration. These include acetyl nitrate (generated in situ from nitric acid and acetic anhydride), and various nitrate salts.[3][4] These reagents generate the nitronium ion more slowly or in lower concentrations, providing better control over the reaction.
Q4: How can I effectively monitor the progress of the nitration reaction to avoid dinitration?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for real-time monitoring. By spotting the reaction mixture alongside standards of the starting material and the desired mononitrated product, you can visually track the consumption of the reactant and the formation of the product. The reaction should be quenched once the starting material is consumed to prevent the formation of the dinitrated species. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of tetralone and provides actionable solutions.
Problem 1: Significant formation of dinitrated product detected by TLC/HPLC/NMR.
-
Potential Cause A: Reaction Temperature is Too High.
-
Explanation: Aromatic nitration is an exothermic process. Insufficient cooling can lead to a runaway reaction, providing the activation energy needed for the second nitration.
-
Solution:
-
Maintain a strict low-temperature profile (typically between -10°C and 0°C) throughout the addition of the nitrating agent.[3]
-
Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Add the nitrating agent dropwise to allow for effective heat dissipation.
-
-
-
Potential Cause B: Excess Nitrating Agent.
-
Explanation: Using more than one molar equivalent of the nitrating agent will leave unreacted nitronium ions in the mixture after the mononitration is complete, which can then react with the mononitrated product.
-
Solution:
-
Carefully calculate and use a stoichiometric amount (1.0 to 1.1 equivalents) of nitric acid or your chosen nitrating agent.
-
Ensure accurate measurement of all reagents.
-
-
-
Potential Cause C: Prolonged Reaction Time.
-
Explanation: Allowing the reaction to proceed long after the starting material has been consumed increases the probability of the mononitrated product undergoing a second nitration.
-
Solution:
-
Monitor the reaction closely using TLC.
-
Quench the reaction immediately upon the disappearance of the starting material spot.
-
-
Problem 2: The reaction is sluggish, and upon forcing conditions (e.g., warming), dinitration occurs.
-
Potential Cause A: Inefficient Generation of the Nitronium Ion.
-
Explanation: With some milder nitrating agents or in certain solvent systems, the formation of the electrophile (NO₂⁺) can be slow, leading to an incomplete reaction at low temperatures.
-
Solution:
-
Consider a slightly more activating, yet controllable, nitrating system. For instance, using fuming nitric acid in place of concentrated nitric acid can increase the rate of nitronium ion formation.[3]
-
Ensure your sulfuric acid is concentrated and anhydrous, as water can inhibit the formation of the nitronium ion.
-
-
-
Potential Cause B: Poor Solubility of Tetralone.
-
Explanation: If the tetralone is not fully dissolved, the reaction will be heterogeneous and slow, leading to localized areas of high nitrating agent concentration upon addition.
-
Solution:
-
Choose an appropriate co-solvent that dissolves tetralone but does not react with the nitrating mixture. Dichloromethane is a common choice.[3]
-
Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
-
Experimental Protocols
Protocol 1: Controlled Mononitration of α-Tetralone using Nitric Acid and Sulfuric Acid
This protocol is designed to favor the formation of the mononitrated product by carefully controlling the reaction conditions.
Materials:
-
α-Tetralone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve α-tetralone (1 equivalent) in dichloromethane.
-
Cool the solution to -5°C to 0°C using an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to chilled concentrated sulfuric acid (2 equivalents). Maintain the temperature of this mixture below 10°C.
-
Slowly add the nitrating mixture dropwise to the stirred tetralone solution via the dropping funnel, ensuring the internal temperature of the reaction does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C and monitor its progress every 15 minutes by TLC.
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by carefully pouring it over crushed ice.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mononitrated product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Mononitration using a Milder Nitrating Agent (Acetyl Nitrate)
This protocol uses a less aggressive nitrating agent, which can provide higher selectivity for mononitration.[4]
Materials:
-
α-Tetralone
-
Acetic Anhydride
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
Procedure:
-
In a flask, cool acetic anhydride (2 equivalents) to 0°C in an ice bath.
-
Slowly add concentrated nitric acid (1.1 equivalents) dropwise with vigorous stirring to generate acetyl nitrate in situ. Maintain the temperature below 10°C.
-
In a separate flask, dissolve α-tetralone (1 equivalent) in a minimal amount of acetic anhydride.
-
Slowly add the tetralone solution to the freshly prepared acetyl nitrate solution, maintaining the temperature between 15-20°C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a beaker of ice water.
-
The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify as needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tetralone Nitration
| Parameter | Protocol 1 (HNO₃/H₂SO₄) | Protocol 2 (Acetyl Nitrate) | Expected Outcome |
| Nitrating Agent | HNO₃/H₂SO₄ | CH₃COONO₂ | Acetyl nitrate is milder, reducing dinitration risk. |
| Temperature | -5°C to 0°C | 15°C to 20°C | Lower temperatures favor mononitration. |
| Reaction Time | 1-2 hours | 1-3 hours | Monitor by TLC to avoid prolonged reaction. |
| Solvent | Dichloromethane | Acetic Anhydride | Solvent choice affects solubility and reactivity. |
| Typical Yield | 70-85% (mono-product) | 75-90% (mono-product) | Milder conditions can improve yield of desired product. |
| Dinitration Risk | Moderate | Low | Careful control is key for Protocol 1. |
Visualization of Key Concepts
Reaction Mechanism and Control Points
Caption: Workflow for tetralone synthesis and strategies to control nitration.
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for addressing dinitration.
Analytical Characterization
A crucial part of controlling the reaction is the ability to accurately analyze the product mixture.
-
Thin-Layer Chromatography (TLC): Use a mobile phase that provides good separation between the starting tetralone, the mononitrated product, and the more polar dinitrated byproduct. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method is ideal. A C18 column with a mobile phase of acetonitrile and water can effectively separate the components, allowing for accurate determination of the product ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an invaluable tool for structural confirmation.[5][6] The aromatic region of the spectrum will clearly show the substitution pattern. The mononitrated product will have a distinct set of aromatic proton signals compared to the starting material and the dinitrated product.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 6. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
Technical Support Center: Recrystallization of 5-Nitro-1-Tetralone
Welcome to the technical support center for the purification of 5-nitro-1-tetralone. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity in your preparations.
Introduction
5-Nitro-1-tetralone is a key building block in the synthesis of various pharmacologically active compounds. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a great extent at an elevated temperature and to a much lesser extent at a lower temperature, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution.
This guide provides a comprehensive overview of recrystallization techniques for 5-nitro-1-tetralone, including a step-by-step protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common concerns.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 5-nitro-1-tetralone.
Q1: My 5-nitro-1-tetralone is not dissolving in the hot solvent, or I have to use a very large volume of solvent. What should I do?
A1: This issue typically points to an inappropriate solvent choice or insufficient heating.
-
Causality: 5-Nitro-1-tetralone, being a moderately polar molecule due to the ketone and nitro groups, requires a solvent of similar polarity to achieve good solubility at elevated temperatures. If the solvent is too nonpolar, the compound's solubility will be low even when hot. Conversely, if the solvent is too polar, the compound may be too soluble even at room temperature, leading to poor recovery.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Based on literature and general principles for aromatic nitro compounds, alcoholic solvents such as ethanol and methanol are often a good starting point.[1] For 5-nitro-1-tetralone and its derivatives, solvents like ligroin and ether have also been reported.[2]
-
Ensure Adequate Heating: Make sure the solvent is heated to its boiling point. Add the hot solvent in small portions to the crude 5-nitro-1-tetralone and allow time for dissolution between additions.
-
Consider a Solvent Mixture (Co-solvent System): If a single solvent is not effective, a binary solvent system can be employed. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool. Common solvent pairs for compounds of similar polarity include ethanol/water or toluene/hexane.
-
Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.
-
Causality: A supersaturated solution is a metastable state where the concentration of the solute is higher than its solubility at that temperature. Crystal formation requires an initial nucleation event, which can sometimes be slow to occur spontaneously.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure 5-nitro-1-tetralone to the solution. This "seed" crystal provides a template for further crystallization.
-
-
Reduce Solvent Volume: If too much solvent was used, the solution might not be saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
Q3: My 5-nitro-1-tetralone "oiled out" instead of forming solid crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of impurities that depress the melting point. The melting point of 5-nitro-1-tetralone is reported to be in the range of 94-96°C.[3]
-
Causality: If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a molten liquid. Impurities can also lower the melting point of the compound, making it more prone to oiling out.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.
-
Slow Cooling: Allow the solution to cool very slowly. Rapid cooling can favor oil formation. You can insulate the flask to slow down the cooling process.
-
Change Solvent: Choose a solvent with a lower boiling point.
-
Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.
-
Q4: The recovered crystals are colored, but the pure compound should be a white or pale yellow solid. How can I remove the color?
A4: Colored impurities are common in organic synthesis, often arising from side reactions or decomposition products.
-
Causality: These impurities can be adsorbed onto the surface of the crystals or trapped within the crystal lattice.
-
Troubleshooting Steps:
-
Activated Charcoal (Decolorizing Carbon): After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product. Use a pre-heated funnel and receiving flask.
-
Proceed with Crystallization: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 5-nitro-1-tetralone?
Q2: How can I determine the purity of my recrystallized 5-nitro-1-tetralone?
A2: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value (94-96°C for 5-nitro-1-tetralone).[3] Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.
Q3: What are the common impurities in crude 5-nitro-1-tetralone?
A3: The impurities will depend on the synthetic route used. Common synthesis methods involve the nitration of 1-tetralone.[2] Potential impurities could include:
-
Isomeric Nitrotetralones: The nitration of 1-tetralone can produce other isomers, such as 7-nitro-1-tetralone.
-
Unreacted Starting Material: Residual 1-tetralone may be present.
-
Dinitrated Products: Over-nitration can lead to the formation of dinitrotetralones.
-
Oxidation Products and other side-products: Depending on the reaction conditions, other byproducts may be formed.
Recrystallization is effective at removing small amounts of these impurities, as they will have different solubility profiles compared to the desired 5-nitro-1-tetralone.
Q4: How much solvent should I use for the recrystallization?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. Using too much solvent will result in a low yield of recovered crystals. A good starting point is to add just enough hot solvent to cover the solid and then add more in small portions until everything is dissolved.
Q5: Is it better to cool the solution slowly or quickly?
A5: Slow cooling is generally preferred. Allowing the solution to cool gradually to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, less pure crystals and can also cause the compound to "oil out."
Experimental Protocol: Recrystallization of 5-Nitro-1-Tetralone
This protocol provides a general guideline for the recrystallization of 5-nitro-1-tetralone. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude 5-nitro-1-tetralone
-
Recrystallization solvent (e.g., ethanol, methanol, or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Stirring rod or magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude 5-nitro-1-tetralone in a few potential solvents at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude 5-nitro-1-tetralone in an Erlenmeyer flask. Add a small amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the boiling point of the solvent with gentle swirling or stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven can be used at a temperature well below the compound's melting point.
-
Analysis: Determine the mass and melting point of the purified 5-nitro-1-tetralone to assess the yield and purity.
Data Summary
The following table provides a qualitative guide to solvent selection for the recrystallization of aromatic nitro compounds. This should be used as a starting point for your own solvent screening.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Aromatic Nitro Compounds |
| Water | High | 100 | Generally poor, unless the compound has other polar functional groups. |
| Methanol | Polar | 65 | Good starting point.[1] |
| Ethanol | Polar | 78 | Good starting point.[1] |
| Acetone | Polar Aprotic | 56 | Can be effective. |
| Ethyl Acetate | Medium | 77 | Can be effective. |
| Toluene | Nonpolar | 111 | May be suitable, but the high boiling point could lead to oiling out. |
| Hexane/Ligroin | Nonpolar | ~69 | Often used as the "poor" solvent in a co-solvent system or for less polar compounds.[2] |
| Diethyl Ether | Slightly Polar | 35 | Has been reported for nitrated tetralones, often in co-solvent systems.[2] |
Workflow Diagram
References
Troubleshooting low conversion in 5-nitro-1-tetralone reactions
Technical Support Center: 5-Nitro-1-Tetralone Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-nitro-1-tetralone synthesis. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the nitration of 1-tetralone, with a specific focus on addressing low conversion rates. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion & Yield
Low conversion is a frequent challenge in the electrophilic aromatic substitution of 1-tetralone. Direct nitration is often associated with low product yields.[1] This guide is structured in a question-and-answer format to directly address specific problems you may encounter.
Q1: My reaction has stalled, and TLC analysis shows a significant amount of unreacted 1-tetralone. What are the primary causes?
Several factors can lead to an incomplete reaction. A systematic approach is crucial to identify the root cause.
Possible Cause 1: Inactive or Improperly Prepared Nitrating Agent The efficacy of the nitration reaction is critically dependent on the generation of the nitronium ion (NO₂⁺).
-
Insight: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[2] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. If the acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the generation of NO₂⁺ will be inadequate.
-
Recommended Action:
-
Use fresh, high-purity concentrated acids (H₂SO₄, 98%; HNO₃, 70%).
-
Prepare the nitrating mixture (sulfo-nitric acid) immediately before use by adding nitric acid slowly to chilled sulfuric acid. This process is highly exothermic and requires careful temperature control.
-
Consider alternative nitrating agents if standard methods fail. Reagents like potassium nitrate in sulfuric acid or fuming nitric acid have been used effectively.[1][3]
-
Possible Cause 2: Suboptimal Reaction Temperature Temperature is a critical parameter in nitration reactions.
-
Insight: The reaction requires a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow, leading to low conversion. Conversely, excessively high temperatures can promote the formation of unwanted side products and dinitrated species, which also reduces the yield of the desired 5-nitro-1-tetralone.[2][4] Strict temperature control, often at or below 0°C, is frequently necessary to balance reaction rate and selectivity.[1]
-
Recommended Action:
-
Monitor the internal reaction temperature meticulously, not just the bath temperature.
-
Maintain the recommended temperature range for your specific protocol (e.g., -10°C to 0°C).[3]
-
Ensure the addition of the 1-tetralone to the nitrating mixture is done dropwise to manage the exothermic nature of the reaction and maintain a stable temperature.
-
Possible Cause 3: Poor Mass Transfer/Mixing The reaction between the organic substrate (1-tetralone) and the aqueous acidic phase is a heterogeneous process.
-
Insight: Inadequate mixing can lead to localized "hot spots" and poor contact between reactants, effectively stalling the reaction in parts of the mixture.[1]
-
Recommended Action:
-
Use a properly sized stir bar or overhead stirrer to ensure vigorous and efficient mixing throughout the reaction.
-
Ensure the reaction flask is not overfilled, allowing for a sufficient vortex to form, which indicates good agitation.
-
Logical Troubleshooting Workflow
To assist in diagnosing the cause of low conversion, the following workflow diagram outlines a systematic approach to troubleshooting.
References
Technical Support Center: Managing Acidic Waste from 5-Nitro-1-Tetralone Synthesis
Welcome to the technical support center for managing acidic waste generated during the synthesis of 5-nitro-1-tetralone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to ensure safe and compliant laboratory practices. The synthesis of 5-nitro-1-tetralone, a key intermediate in medicinal chemistry, often involves potent nitrating agents, resulting in highly corrosive and hazardous acidic waste.[1][2][3] Proper management of this waste is not only a regulatory necessity but also crucial for laboratory safety and environmental protection.[4][5]
I. Understanding the Source of Acidic Waste
The primary source of acidic waste in 5-nitro-1-tetralone synthesis is the nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1][6][7] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then reacts with 1-tetralone.
The Nitration Reaction: A Closer Look
The reaction between 1-tetralone and the nitrating mixture is an electrophilic aromatic substitution. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the nitronium ion. This powerful electrophile attacks the aromatic ring of 1-tetralone. The position of nitration is influenced by the existing functional groups on the tetralone ring.[1][2]
Following the reaction, the "spent acid" remains. This is a highly corrosive mixture containing residual nitric acid, sulfuric acid, water formed during the reaction, and dissolved organic byproducts.[8] This spent acid constitutes the primary hazardous waste stream that requires careful management.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of acidic waste from 5-nitro-1-tetralone synthesis.
Q1: What are the primary hazards associated with the acidic waste from this synthesis?
A1: The acidic waste is characterized by several hazards:
-
Corrosivity: The high concentration of strong acids can cause severe chemical burns upon contact with skin or eyes and can corrode many materials.[9][10][11]
-
Reactivity: The waste can react violently with a wide range of substances, including bases (during neutralization), organic materials, and reducing agents.[9][12] These reactions can be highly exothermic, leading to boiling, splashing, and the release of toxic fumes.
-
Oxidizing Properties: Residual nitric acid is a strong oxidizing agent and can ignite or cause explosions upon contact with combustible materials.[9][13]
-
Toxicity: Inhalation of vapors or mists can cause severe respiratory irritation and damage.[14]
Q2: Can I dispose of the acidic waste down the drain after dilution?
A2: Absolutely not. Direct disposal of this waste, even after dilution, is prohibited by environmental regulations in most jurisdictions.[15][16][17] The low pH and high concentration of nitrates and sulfates can damage plumbing, disrupt wastewater treatment processes, and harm aquatic ecosystems.[18] Neutralization is a mandatory first step before any further disposal considerations.
Q3: What are the immediate steps to take in case of a spill?
A3: In the event of a spill, immediate and safe response is critical:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Personal Protective Equipment (PPE): Do not attempt to clean the spill without appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles. For larger spills, a face shield and respiratory protection may be necessary.[19]
-
Containment: Confine the spill using an inert absorbent material like sand or a commercial acid spill kit.[12] Do not use combustible materials like sawdust.
-
Neutralization: For small spills, cautiously neutralize the absorbed material with a weak base such as sodium bicarbonate or a sodium carbonate solution.[12][20] Add the neutralizing agent slowly to control the exothermic reaction and foaming.
-
Cleanup and Disposal: Once neutralized (check with pH paper to ensure a pH between 6 and 8), collect the material in a designated, properly labeled hazardous waste container.[19][20]
Q4: Are there alternative, "greener" synthesis methods that produce less acidic waste?
A4: Research into greener nitration methods is ongoing. Some alternative approaches aim to reduce the use of mixed acids and include:
-
Nitration with dinitrogen pentoxide (N₂O₅) in an inert solvent.
-
Using solid acid catalysts.
-
Employing milder nitrating agents.
While these methods show promise, the classic mixed acid nitration often remains the most common due to its efficiency and cost-effectiveness.[1][2]
III. Troubleshooting Guide: Neutralization of Acidic Waste
Neutralization is the most critical step in managing this waste stream.[14][21] However, it must be performed with extreme caution due to the potential for violent reactions.
| Problem | Potential Cause | Solution |
| Violent, uncontrolled reaction during neutralization | Adding the neutralizing agent too quickly. Using a strong base (e.g., concentrated NaOH). Insufficient cooling. | Always add the neutralizing agent slowly and in small portions. Use a weaker base like sodium bicarbonate or a dilute solution of a stronger base.[20] Conduct the neutralization in an ice bath to manage the exothermic reaction.[22] |
| Excessive foaming and splashing | Rapid release of carbon dioxide gas when using carbonate-based neutralizing agents. | Add the neutralizing agent slowly to control the rate of gas evolution. Use a large reaction vessel (at least 3-4 times the volume of the acid waste) to contain the foam.[22] |
| Incomplete neutralization | Insufficient amount of neutralizing agent added. Poor mixing. | Monitor the pH of the solution continuously using a pH meter or pH strips.[20][23] Ensure thorough mixing with a magnetic stirrer or overhead stirrer. Continue adding the neutralizing agent until the pH is stable within the target range (typically 6-8). |
| Formation of precipitates | Reaction of dissolved metals or other byproducts with the neutralizing agent. | While often unavoidable, ensure the final neutralized slurry is disposed of as hazardous waste. Do not attempt to filter and dispose of the liquid portion separately unless you have characterized it and confirmed it meets local disposal regulations. |
| Release of toxic fumes (e.g., nitrogen oxides) | The acidic waste may still contain dissolved nitrogen oxides from the nitration reaction. | Perform the neutralization in a well-ventilated fume hood.[14] |
Experimental Protocol: Safe Neutralization of Spent Nitrating Acid
This protocol outlines a safe and effective method for neutralizing spent acid from 5-nitro-1-tetralone synthesis on a laboratory scale.
Materials:
-
Spent nitrating acid waste
-
Large borosilicate glass beaker or flask (at least four times the volume of the waste)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Sodium bicarbonate (NaHCO₃) or a 10% sodium carbonate (Na₂CO₃) solution
-
Appropriate PPE (acid-resistant gloves, chemical splash goggles, lab coat)
Procedure:
-
Preparation: Place the reaction vessel containing the spent acid in an ice bath and begin stirring. Ensure the setup is in a certified chemical fume hood.
-
Slow Addition of Neutralizing Agent: Very slowly, add small portions of sodium bicarbonate or the sodium carbonate solution to the stirring acid. Be prepared for foaming and heat generation.
-
Monitoring: Continuously monitor the temperature and pH of the mixture. If the temperature rises significantly or the foaming becomes too vigorous, stop the addition of the neutralizing agent until the reaction subsides.
-
Achieving Neutrality: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.[18]
-
Final Steps: Once neutralized, allow the mixture to cool to room temperature. Transfer the neutralized waste to a clearly labeled hazardous waste container.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department.[16]
IV. Visualizing the Waste Management Workflow
The following diagram illustrates the key decision points and steps in the management of acidic waste from 5-nitro-1-tetralone synthesis.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. gte.sg [gte.sg]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures - Google Patents [patents.google.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. carlroth.com [carlroth.com]
- 11. cfindustries.com [cfindustries.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. laballey.com [laballey.com]
- 15. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 18. emerson.com [emerson.com]
- 19. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 20. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
- 21. Nitric Acid (HNO3) Neutralization. pH Neutralization Systems for Nitric Acid (HNO3). [phadjustment.com]
- 22. finishing.com [finishing.com]
- 23. alsenvironmental.co.uk [alsenvironmental.co.uk]
Validation & Comparative
1H NMR analysis of 5-nitro-3,4-dihydronaphthalen-1(2H)-one
An In-Depth Guide to the ¹H NMR Analysis of 5-nitro-3,4-dihydronaphthalen-1(2H)-one: A Comparative Spectroscopic Approach
This guide provides a comprehensive analysis of this compound, a key intermediate in synthetic organic chemistry. We will delve into a detailed ¹H Nuclear Magnetic Resonance (NMR) analysis, offering insights into experimental design and spectral interpretation. Furthermore, we will objectively compare the utility of ¹H NMR with other cornerstone analytical techniques—¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a holistic view of its structural elucidation.
Introduction: The Importance of Structural Verification
This compound, also known as 5-nitro-α-tetralone, possesses a rigid bicyclic structure with distinct aliphatic and aromatic regions, modified by strong electron-withdrawing keto and nitro groups.[1] Accurate structural confirmation is paramount for its use in subsequent synthetic steps, particularly in drug development and materials science. While multiple analytical techniques can provide structural information, ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise proton environment in organic molecules in solution.[2][3]
This guide is structured to walk researchers through the complete process of ¹H NMR analysis, from theoretical prediction to experimental execution, and to contextualize its role alongside other spectroscopic methods for unambiguous structure validation.
Part 1: A Deep Dive into ¹H NMR Analysis
¹H NMR spectroscopy provides four critical pieces of information: chemical shift (δ), signal integration, spin-spin coupling (multiplicity), and coupling constants (J).[4] Together, these parameters allow for the construction of a molecule's proton framework.
Predicted ¹H NMR Spectrum of this compound
The structure of 5-nitro-α-tetralone suggests a complex but interpretable spectrum. The molecule has seven unique protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons (H-6, H-7, H-8) form an AMX spin system. The strong electron-withdrawing effects of the adjacent nitro group (at C-5) and the carbonyl group (at C-1) will significantly deshield these protons, shifting them downfield.
-
H-8: Being ortho to the carbonyl group, this proton is expected to be the most downfield, likely appearing as a doublet of doublets (dd).
-
H-6: Being ortho to the nitro group, this proton will also be significantly downfield, appearing as a doublet of doublets (dd).
-
H-7: This proton, situated between H-6 and H-8, will appear as a triplet or more accurately, a doublet of doublets (dd), and will likely be the most upfield of the three aromatic signals.
-
-
Aliphatic Region (δ 2.0-3.5 ppm): The aliphatic portion consists of three methylene groups.
-
H-4 (Ar-CH₂): These two benzylic protons are adjacent to the aromatic ring and will appear as a triplet. They are expected to be the most downfield of the aliphatic protons.
-
H-2 (-CO-CH₂): These two protons are alpha to the carbonyl group, which will deshield them. They will appear as a triplet and be coupled to the H-3 protons.
-
H-3 (-CH₂-): These two protons are adjacent to both H-2 and H-4 and will appear as a multiplet (specifically, a quintet or triplet of triplets).
-
Experimental Protocol: Acquiring a High-Quality Spectrum
The choice of solvent and acquisition parameters is critical for resolving complex spectra.
Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for many organic compounds and its relatively clean spectral window. However, for polar compounds like 5-nitro-α-tetralone, aromatic solvents such as benzene-d₆ (C₆D₆) can be used to induce Aromatic Solvent Induced Shifts (ASIS), which can resolve overlapping signals by altering the chemical shifts of nearby protons.[5] For this guide, we will proceed with CDCl₃, the most common standard.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Nucleus: ¹H
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased and baseline corrected to produce the final, interpretable spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for the ¹H NMR analysis of an organic compound.
Spectral Interpretation and Data Summary
The following table summarizes the expected ¹H NMR data for this compound based on analysis of similar tetralone structures and substituent effects.[6][7]
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~8.15 | 1H | dd | J ≈ 8.0, 1.5 |
| H-6 | ~7.85 | 1H | dd | J ≈ 8.2, 1.5 |
| H-7 | ~7.60 | 1H | t (dd) | J ≈ 8.1 |
| H-4 (CH₂) | ~3.20 | 2H | t | J ≈ 6.5 |
| H-2 (CH₂) | ~2.70 | 2H | t | J ≈ 6.8 |
| H-3 (CH₂) | ~2.25 | 2H | m (quintet) | - |
Part 2: Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is indispensable, a multi-technique approach provides the most robust structural proof.[8][9] The information from each technique is complementary, building a complete picture of the molecule.
The Logic of Complementary Spectroscopic Elucidation
Caption: Convergence of data from multiple spectroscopic techniques.
Comparison of Analytical Techniques
The following table compares the strengths and weaknesses of each major spectroscopic technique for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR Spectroscopy | Precise proton environments, count of protons, proton-proton connectivity through coupling.[4] | Unambiguously defines the aliphatic chain conformation and aromatic substitution pattern. Provides definitive structural proof. | Can have signal overlap in complex molecules, though less likely for this specific compound at high field. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their electronic environment (sp², sp³, C=O, etc.).[9] | Confirms the presence of 10 unique carbons, including the key carbonyl (~195 ppm) and nitro-substituted aromatic carbons.[10] | Low natural abundance of ¹³C requires longer acquisition times. Does not provide connectivity information directly. |
| IR Spectroscopy | Presence of specific functional groups based on vibrational frequencies.[9] | Clearly identifies the C=O stretch of the ketone (~1680 cm⁻¹) and the characteristic N-O stretches of the nitro group (~1530 and 1350 cm⁻¹).[7] | Provides no information on the overall carbon skeleton or connectivity of functional groups. |
| Mass Spectrometry (MS) | Provides the molecular weight and, through fragmentation, clues about the molecule's structure.[11] | Confirms the molecular weight (191.18 g/mol ).[1] The odd molecular weight is consistent with the Nitrogen Rule, indicating an odd number of nitrogen atoms.[12] | Isomer differentiation can be difficult. Provides limited stereochemical or connectivity information on its own. |
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is fundamental to its characterization. The distinct chemical shifts and coupling patterns of both the aromatic and aliphatic protons allow for a near-complete structural assignment from a single experiment.
However, for absolute certainty in research and regulated environments, a combinatorial approach is superior. ¹³C NMR confirms the carbon backbone, IR spectroscopy provides rapid verification of critical functional groups (carbonyl and nitro), and Mass Spectrometry validates the molecular formula. Together, these techniques form a self-validating system that leaves no ambiguity about the identity and purity of the compound, underscoring a foundational principle of modern chemical analysis.
References
- 1. This compound | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 6. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
A Researcher's Guide to Differentiating 5-nitro-1-tetralone and 7-nitro-1-tetralone: A Structural Elucidation Handbook
In the realm of synthetic chemistry and drug development, the precise structural characterization of regioisomers is a critical step that underpins all subsequent research. The nitration of 1-tetralone, a common scaffold in medicinal chemistry, can yield a mixture of products, with 5-nitro-1-tetralone and 7-nitro-1-tetralone being two of the most common and often challenging to distinguish isomers. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in research pipelines.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, evidence-based framework for the unambiguous structural confirmation of 5-nitro-1-tetralone versus 7-nitro-1-tetralone. We will delve into the nuances of their synthesis, explore the key distinguishing features in their spectroscopic signatures, and provide robust analytical protocols for their separation and definitive identification.
The Synthetic Challenge: A Mixture of Isomers
The direct nitration of 1-tetralone typically yields a mixture of isomers, with the 7-nitro isomer often being the major product under many conditions.[1] However, reaction parameters such as temperature, nitrating agent, and solvent can influence the isomeric ratio. For instance, nitration using a mixture of sulfuric acid and nitric acid can produce both 5- and 7-nitro isomers.[1] Alternative synthetic routes, such as the intramolecular acylation of substituted phenylbutyric acids, can offer more regioselective pathways to a specific isomer.[1] For example, refluxing 4-(2-nitrobenzene)butyric acid with FSO₃H can afford the 5-nitro-1-tetralone.[1]
Given the potential for co-synthesis, a robust analytical strategy to differentiate and confirm the structure of the desired isomer is paramount.
Spectroscopic Fingerprints: Unmasking the Isomers
The key to distinguishing between 5-nitro-1-tetralone and 7-nitro-1-tetralone lies in the subtle yet significant differences in their spectroscopic data. The position of the nitro group on the aromatic ring directly influences the electronic environment of the neighboring protons and carbons, leading to distinct chemical shifts and coupling patterns in their Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
The most telling differences between the two isomers are observed in the aromatic region of their ¹H NMR spectra.
-
7-nitro-1-tetralone: The aromatic region of the ¹H NMR spectrum of 7-nitro-1-tetralone is highly characteristic. It displays three distinct aromatic protons. A doublet of doublets is typically observed around 8.30 ppm, a doublet around 8.86 ppm, and another doublet around 7.45 ppm.[2] The aliphatic protons appear as multiplets, with the protons at C2 resonating around 2.18-2.25 ppm, the protons at C4 around 2.75 ppm, and the protons at C3 around 3.10 ppm.[2]
-
5-nitro-1-tetralone: In contrast, the aromatic region of 5-nitro-1-tetralone is expected to show a different pattern due to the proximity of the nitro group to the aliphatic ring fusion. While specific literature values for the complete assignment are scarce, the aromatic protons will exhibit different chemical shifts and coupling constants compared to the 7-nitro isomer.
The workflow for NMR analysis is a critical, multi-step process.
Caption: Workflow for NMR-based structural elucidation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the electron-withdrawing nitro group.
-
7-nitro-1-tetralone: The carbon atoms in the aromatic ring will show distinct chemical shifts due to the influence of the nitro group at the 7-position.
-
5-nitro-1-tetralone: Similarly, the carbon skeleton of the 5-nitro isomer will have a unique set of ¹³C chemical shifts, with the carbons closer to the nitro group being significantly deshielded.
A comparison of the predicted and experimentally observed ¹³C NMR chemical shifts is a powerful tool for structural assignment.
Table 1: Comparative Spectroscopic Data for 5-nitro-1-tetralone and 7-nitro-1-tetralone
| Spectroscopic Data | 5-nitro-1-tetralone | 7-nitro-1-tetralone |
| ¹H NMR (Aromatic) | Distinct pattern expected | ~8.86 (d), ~8.30 (dd), ~7.45 (d) ppm[2] |
| ¹H NMR (Aliphatic) | Multiplets for CH₂ groups | ~3.10 (t), ~2.75 (t), ~2.18-2.25 (m) ppm[2] |
| ¹³C NMR | Data not readily available | Data not readily available |
| IR (cm⁻¹) | Data not readily available | ~1675 (C=O), ~1500 & ~1340 (NO₂)[2] |
| Mass Spec (m/z) | Expected M⁺ at 191.06 | Expected M⁺ at 191.06 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While NMR is the most definitive technique for distinguishing these isomers, IR and MS provide valuable complementary data.
-
IR Spectroscopy: Both isomers will exhibit a strong carbonyl (C=O) stretch around 1675-1685 cm⁻¹ and characteristic symmetric and asymmetric stretches for the nitro group (NO₂) around 1500-1540 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[2] While the exact positions of these bands may differ slightly between the two isomers, these differences are often too subtle for unambiguous identification on their own.
-
Mass Spectrometry: Both 5-nitro-1-tetralone and 7-nitro-1-tetralone have the same molecular formula (C₁₀H₉NO₃) and therefore the same nominal molecular weight (191 g/mol ). Their mass spectra are expected to show a molecular ion peak (M⁺) at m/z 191. The fragmentation patterns may show subtle differences, but these are unlikely to be sufficient for definitive isomeric assignment without reference standards.
Chromatographic Separation: Isolating the Isomers
In cases where a mixture of isomers is produced, chromatographic separation is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of positional isomers.
A logical workflow for developing a separation method is crucial for success.
Caption: Workflow for HPLC method development.
The Gold Standard: X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray crystallography is the gold standard. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of atoms. While obtaining suitable crystals can be a challenge, a successful crystal structure provides irrefutable proof of the isomeric identity. To date, the crystal structures of 5-nitro-1-tetralone and 7-nitro-1-tetralone have not been reported in the crystallographic databases, highlighting the importance of the spectroscopic and chromatographic methods detailed in this guide.
Experimental Protocols
General Synthesis of 7-nitro-1-tetralone
Caution: Handle concentrated acids and nitrating agents with extreme care in a well-ventilated fume hood.
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone.
-
Slowly add a pre-chilled solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.[2]
-
After the addition is complete, stir the reaction mixture for 1 hour at or below 15 °C.[2]
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the precipitate by filtration, wash with distilled water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture (1:1) to yield 7-nitro-1-tetralone as a light-yellow solid.[2]
General ¹H NMR Spectroscopy Protocol
-
Accurately weigh approximately 5-10 mg of the purified isomer.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the spectrum by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values).
General HPLC Method Development Protocol
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A phenyl-hexyl column can also be a good alternative for separating aromatic isomers.
-
Mobile Phase: Use a mixture of acetonitrile (ACN) and water or methanol (MeOH) and water as the mobile phase. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape.
-
Initial Gradient: Run a linear gradient from a low to a high percentage of the organic solvent (e.g., 10% to 90% ACN over 20 minutes).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where both isomers absorb (e.g., 254 nm).
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, flow rate, and column temperature to achieve baseline separation of the two isomers.
-
Validation: Once separation is achieved, inject analytical standards of each purified isomer to confirm their respective retention times.
Conclusion
The definitive structural assignment of 5-nitro-1-tetralone and 7-nitro-1-tetralone is a critical checkpoint in any research program utilizing these intermediates. While their synthesis can produce isomeric mixtures, a systematic approach combining careful analysis of ¹H NMR spectra with chromatographic separation provides a robust and reliable means of differentiation. The principles and protocols outlined in this guide are designed to empower researchers to confidently navigate this common synthetic challenge, ensuring the integrity of their subsequent scientific endeavors.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Nitro-1-Tetralone
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-nitro-1-tetralone. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a mechanistic understanding of the fragmentation pathways. We will compare its fragmentation behavior to relevant structural analogs and provide a validated experimental protocol for its analysis.
Introduction: The Analytical Imperative for 5-Nitro-1-Tetralone
5-Nitro-1-tetralone is a key chemical intermediate, belonging to a class of bicyclic aromatic ketones. The tetralone scaffold is foundational in numerous pharmaceutical agents and natural products.[1] The addition of a nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's chemical reactivity and, critically for our purposes, its behavior in a mass spectrometer. Unambiguous identification of such compounds in complex reaction mixtures or metabolic studies is paramount, and mass spectrometry is the definitive tool for this purpose. Electron Ionization (EI) is particularly well-suited as it is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique "molecular fingerprint" that is invaluable for structural elucidation.[2][3]
Ionization Strategy: Why Electron Ionization (EI)?
The choice of ionization technique is the most critical first step in a mass spectrometry experiment. While "soft" ionization methods like Electrospray Ionization (ESI) are excellent for analyzing large, polar, or thermally labile molecules, they often yield only the protonated molecular ion ([M+H]⁺) with minimal fragmentation.[4] For a relatively small and stable molecule like 5-nitro-1-tetralone (Molecular Weight: 191.18 g/mol ), EI is the superior choice for structural characterization.
Causality of Choice: By bombarding the molecule with high-energy electrons (typically 70 eV), EI creates an energetically unstable molecular radical cation (M•⁺).[5] This excess energy is dissipated through a cascade of bond cleavages, or fragmentations.[6] The resulting pattern of fragment ions is highly dependent on the molecule's structure, including the relative strengths of its bonds and the stability of the resulting fragments. This predictable fragmentation is the cornerstone of library-based compound identification and de novo structural analysis.
Predicted Fragmentation Pathways of 5-Nitro-1-Tetralone
The fragmentation of 5-nitro-1-tetralone is a composite of the characteristic behaviors of its two primary functional regions: the nitroaromatic ring and the cyclic ketone system.
Formation of the Molecular Ion
The initial event is the removal of a single electron to form the molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 191. The charge is most likely localized on the aromatic system or one of the oxygen atoms.
Primary Fragmentation Routes
The M•⁺ ion is the precursor to several major fragment ions, driven by the expulsion of small, stable neutral molecules or radicals. The most probable pathways are detailed below.
-
Loss of Nitrogen Dioxide (NO₂•): This is the most characteristic fragmentation pathway for nitroaromatic compounds.[7][8] The cleavage of the C-N bond results in the loss of a nitrogen dioxide radical (46 u), leading to a highly stable acylium ion at m/z 145 . This is often one of the most abundant ions in the spectrum.
-
Loss of Carbon Monoxide (CO): A hallmark fragmentation of cyclic and aromatic ketones is the loss of a neutral carbon monoxide molecule (28 u).[9] This results from the cleavage of the bonds alpha to the carbonyl group, yielding a fragment ion at m/z 163 .
-
Loss of Nitric Oxide (NO•): Another common pathway for nitroaromatics involves rearrangement followed by the loss of a nitric oxide radical (30 u), producing an ion at m/z 161 .[10]
The logical flow of these primary fragmentation events is visualized in the diagram below.
Caption: Primary fragmentation pathways from the molecular ion of 5-nitro-1-tetralone.
Secondary Fragmentation: Building a Deeper Picture
The primary fragment ions can themselves undergo further fragmentation, providing additional structural confirmation. The ion at m/z 145 is a particularly informative precursor.
-
Sequential Loss of CO from the [M - NO₂]⁺ Ion: The fragment at m/z 145 still contains the ketone structure. It readily loses a molecule of carbon monoxide (28 u) to form a very stable indenyl-type cation at m/z 117 .
This secondary fragmentation provides a logical link between two major peaks in the spectrum, strengthening the overall structural assignment.
Caption: Secondary fragmentation of the m/z 145 ion.
Data Summary & Comparative Analysis
To put the fragmentation of 5-nitro-1-tetralone into context, we compare its expected primary fragments with those of its parent structure, 1-tetralone.
| Fragment Ion (m/z) | Neutral Loss | Proposed Structure | Significance for 5-Nitro-1-Tetralone | Present in 1-Tetralone? |
| 191 | - | Molecular Ion (M•⁺) | Confirms molecular weight. | No (M•⁺ at m/z 146) |
| 163 | CO (28 u) | Radical cation of a nitrophenyl-cyclopentene | Confirms the tetralone ketone structure. | Yes ([M-CO]•⁺ at m/z 118) |
| 161 | NO• (30 u) | C₁₀H₉O₂⁺ | Characteristic of nitroaromatic functionality. | No |
| 145 | NO₂• (46 u) | Tetralone acylium cation | Key diagnostic peak for nitroaromatic functionality. | No |
| 117 | NO₂• + CO (74 u) | Indenyl cation | Confirms sequential loss, linking two primary fragments. | No (from m/z 118 -> m/z 90) |
This comparison highlights how the fragmentation pattern serves as a powerful diagnostic tool. The presence of peaks at m/z 161 and 145 immediately confirms the presence of the nitro group, while the loss of 28 u (CO) from both the molecular ion and the m/z 145 fragment confirms the tetralone backbone.
Self-Validating Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system. The inclusion of a well-characterized standard (1-tetralone) allows for system suitability verification and provides a direct experimental comparison to validate the fragmentation hypotheses.
Objective: To acquire the electron ionization mass spectrum of 5-nitro-1-tetralone and compare it with its non-nitrated analog, 1-tetralone.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
5-nitro-1-tetralone standard
-
1-tetralone standard
-
Dichloromethane (DCM), HPLC grade or higher
-
Helium (carrier gas), 99.999% purity
Procedure:
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of 5-nitro-1-tetralone in DCM.
-
Prepare a 100 µg/mL stock solution of 1-tetralone in DCM.
-
Prepare a working solution of 10 µg/mL for each compound by diluting the stock solution with DCM.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Causality Explanation: The temperature program ensures good chromatographic separation from any impurities and solvent, while the final high temperature ensures the compound elutes efficiently from the column.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Causality Explanation: 70 eV is the standard energy for EI-MS because it provides sufficient energy for reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST, Wiley).[3]
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
Transfer Line Temperature: 280 °C
-
-
Analysis Sequence:
-
Inject a DCM blank to ensure system cleanliness.
-
Inject the 1-tetralone standard. This verifies system performance and provides the comparative spectrum.
-
Inject the 5-nitro-1-tetralone sample.
-
-
Data Analysis:
-
Identify the chromatographic peak for 5-nitro-1-tetralone.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion (m/z 191) and the key fragment ions (m/z 163, 161, 145, 117).
-
Compare the relative abundances of the key fragments to the predictions.
-
Compare the overall pattern to the spectrum of 1-tetralone to confirm the influence of the nitro group.
-
Conclusion
The EI-MS fragmentation pattern of 5-nitro-1-tetralone is a predictable and highly informative combination of the fragmentation behaviors of a nitroaromatic compound and a cyclic ketone. The key diagnostic fragments arise from the facile loss of NO₂ (m/z 145) and CO (m/z 163), with a significant secondary fragment appearing from the sequential loss of both moieties (m/z 117). By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and distinguish it from its structural isomers and related compounds, ensuring data integrity in complex analytical workflows.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Tetralone Nitration: The Strategic Advantages of Copper(II) Nitrate
The introduction of a nitro group onto the aromatic ring of α-tetralone is a pivotal transformation in synthetic chemistry. Nitro-tetralone scaffolds are not merely intermediates; they are foundational building blocks for a plethora of pharmacologically active agents and natural product analogues.[1][2] The nitro group's utility lies in its versatility, serving as a precursor to amines, anilines, and other functionalities essential for drug development. However, the journey of nitration is fraught with challenges. Traditional methods, predominantly employing a highly corrosive mixture of nitric and sulfuric acids, often suffer from harsh reaction conditions, low regioselectivity, and significant safety and environmental concerns.[3][4][5] These drawbacks are particularly pronounced when dealing with substituted tetralones bearing acid-sensitive functional groups, necessitating a shift towards milder, more selective, and robust methodologies.
This guide provides a comprehensive comparison of nitrating agents for tetralone, with a specific focus on the distinct advantages offered by copper(II) nitrate, Cu(NO₃)₂. We will delve into the mechanistic underpinnings of its efficacy, present comparative experimental data, and provide a field-proven protocol for its application. As a versatile reagent in organic synthesis, copper nitrate can function as a nitrating agent, oxidant, catalyst, and Lewis acid, making it an invaluable tool for the modern researcher.[6][7][8][9]
The Copper Nitrate Advantage: Milder Conditions, Enhanced Control
The primary appeal of using Cu(NO₃)₂ lies in its ability to circumvent the aggressive nature of conventional mixed-acid systems. Typically employed in conjunction with acetic anhydride (Ac₂O), this system, often referred to as a Menke nitration, provides a significantly milder pathway for electrophilic aromatic substitution.[10]
Causality Behind the Choice: Mechanism and Regioselectivity
The efficacy of the Cu(NO₃)₂/Ac₂O system stems from the in situ generation of a potent but less aggressive electrophile, acetyl nitrate (CH₃COONO₂).
Caption: In-situ generation of acetyl nitrate for electrophilic substitution.
Unlike the brute-force approach of mixed acids which generate the highly reactive nitronium ion (NO₂⁺) in a strongly acidic medium, acetyl nitrate offers a more controlled delivery of the nitro group. This moderation is critical for preserving delicate functionalities on the tetralone scaffold.
Furthermore, the copper(II) ion itself can play a crucial role as a Lewis acid.[7][8] It can coordinate with the carbonyl oxygen of the tetralone, thereby influencing the electron density of the aromatic ring. This coordination can alter the regiochemical outcome of the nitration compared to standard protocols, providing a valuable tool for selectively targeting specific positions on the ring.
Comparative Performance Analysis
Direct nitration of tetralones is often a low-yielding process, highly sensitive to reaction conditions.[1] Longer reaction times and elevated temperatures are frequently detrimental. The choice of nitrating agent is therefore paramount. The following table summarizes experimental data from various protocols, highlighting the performance of Cu(NO₃)₂ against common alternatives.
| Nitrating Agent | Substrate | Solvent | Time | Temp. | Products (% Yield) | Advantages | Disadvantages | Reference |
| Cu(NO₃)₂ / Ac₂O | 6-methoxy-1d-tetralone | Et₂O | 3 h | rt | 6-nitro (46%), 8-nitro (42%) | Mild, room temp., good yields for substituted substrate | Produces isomer mixture | [1] |
| H₂SO₄ / HNO₃ | 1-tetralone | — | 45 min | -15–0°C | 5-nitro (26%), 7-nitro (55%) | High conversion, favors 7-nitro | Harsh, cryogenic temp., acid-sensitive | [1] |
| Fuming HNO₃ | 1-tetralone | — | 30 min | 0–8°C | 7-nitro (major product) | High selectivity for 7-nitro | Highly corrosive, hazardous | [1] |
| TFAA / NH₄NO₃ | 1-tetralone | DCM | 18 h | -15–0°C | 7-nitro (~58%) | Avoids strong mineral acids | Long reaction time, cryogenic temp. | [1] |
| HNO₃ / AcOH | 5-hydroxy-1-tetralone | AcOH | 45 min | rt | 6-nitro (47%), 6,8-dinitro (19%) | Room temp. | Over-nitration, moderate yield of mononitro product | [1] |
| KNO₃ / H₂SO₄ | α-tetralone | H₂SO₄ | — | -10°C | 5-nitro (yield not specified), 7-nitro isomer | Solid nitrate source | Cryogenic temp., strong acid | [11] |
TFAA: Trifluoroacetic anhydride; DCM: Dichloromethane; rt: room temperature.
As the data illustrates, the Cu(NO₃)₂ system is uniquely effective at room temperature for substituted, activated tetralones, providing high overall yields where other methods might require extreme temperatures or risk substrate degradation.
Field-Proven Experimental Protocol
This protocol details the nitration of 6-methoxy-1-tetralone using copper(II) nitrate and acetic anhydride, adapted from published literature.[1] This procedure is self-validating; successful execution will yield the expected products, confirming the method's reliability.
Workflow Overview
Caption: Experimental workflow for tetralone nitration using Cu(NO₃)₂.
Materials & Equipment
-
6-methoxy-1-tetralone
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride (Ac₂O)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for extraction and filtration
-
Flash chromatography system with silica gel
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methoxy-1-tetralone (1.0 eq) in diethyl ether.
-
Causality: Diethyl ether is chosen as a relatively non-polar solvent that facilitates the reaction while being easy to remove during work-up.
-
-
Reagent Addition: To the stirred solution at room temperature, add copper(II) nitrate (1.0 eq) followed by acetic anhydride (10.5 eq).
-
Causality: Acetic anhydride is added in large excess to act as both a reactant (forming acetyl nitrate) and a scavenger for the water of hydration from the copper salt. The reaction is run at room temperature to provide a balance between a practical reaction rate and the prevention of side reactions or degradation.
-
-
Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble copper salts.
-
Causality: Celite is a filter aid that prevents fine particulates from clogging the filter paper, ensuring a clean separation.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.
-
Causality: The bicarbonate wash is crucial to quench the reaction and remove acetic acid byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to separate the 6-nitro and 8-nitro isomers.
Conclusion
For researchers and drug development professionals working with functionalized tetralone scaffolds, copper(II) nitrate presents a compelling strategic alternative to traditional nitration reagents. Its primary advantages—milder reaction conditions, an enhanced safety profile, and the potential for unique regioselectivity—address the key limitations of mixed-acid protocols. The Cu(NO₃)₂/Ac₂O system is particularly valuable for substrates that are sensitive to harsh acidic environments, enabling the synthesis of complex nitro-tetralone intermediates with greater efficiency and control. By understanding the mechanistic principles and leveraging field-tested protocols, scientists can effectively integrate this methodology into their synthetic programs to accelerate discovery.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. shepchem.com [shepchem.com]
- 7. Copper nitrate: a privileged reagent for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper nitrate: a privileged reagent for organic synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Copper(II) nitrate - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Nitrotetralone Isomers
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a core scaffold, often exhibit vastly different pharmacological, toxicological, and chemical properties. Nitrotetralone isomers, key intermediates in the synthesis of various biologically active compounds, represent a classic analytical challenge.[1] Differentiating between the 5-, 6-, 7-, and 8-nitro-1-tetralone isomers requires a robust, multi-faceted analytical approach.
This guide provides an in-depth comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore the theoretical underpinnings of how the nitro group's position influences the spectral output and provide the experimental data necessary for unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for isomer characterization.
Structural Overview of Nitrotetralone Isomers
The core structure is 1-tetralone, a bicyclic ketone. Nitration of the aromatic ring can theoretically yield four distinct positional isomers, each with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[2][3][4][5][6] The position of the electron-withdrawing nitro (–NO₂) group dramatically alters the electronic distribution within the molecule, which is the fundamental basis for the spectral differences we will explore.
Caption: Positional isomers derived from the 1-tetralone core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its high sensitivity to the local chemical environment of each nucleus (¹H and ¹³C).
¹H NMR Spectroscopy
The chemical shift (δ) and coupling patterns of the protons, particularly on the aromatic ring, provide a unique fingerprint for each isomer. The strong electron-withdrawing nature of the nitro group deshields (shifts downfield) protons that are ortho and para to it.
-
5-Nitro-1-tetralone: The H6 proton is ortho to the nitro group, and the H8 proton is in the peri position, sterically compressed and influenced by both the nitro and carbonyl groups. This results in a significant downfield shift for H8, making it a key diagnostic signal.
-
6-Nitro-1-tetralone: The H5 and H7 protons are ortho to the nitro group and will be shifted downfield. They will appear as distinct doublets.
-
7-Nitro-1-tetralone: The H6 and H8 protons are ortho to the nitro group. H8, being adjacent to the fused ring junction, will likely show a different chemical shift compared to H6. The H5 proton will appear as a doublet with a small coupling constant.
-
8-Nitro-1-tetralone: The H7 proton, ortho to the nitro group, will be shifted downfield. The proximity of the nitro group to the aliphatic ring may also influence the chemical shift of the C4 protons.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 5-Nitro-1-tetralone (Predicted) | 6-Nitro-1-tetralone (Predicted) | 7-Nitro-1-tetralone[7] |
| H-2 | ~2.20 (m, 2H) | ~2.20 (m, 2H) | 2.18-2.25 (m, 2H) |
| H-3 | ~2.70 (t, 2H) | ~2.70 (t, 2H) | 2.75 (t, J=6.8 Hz, 2H) |
| H-4 | ~3.20 (t, 2H) | ~3.15 (t, 2H) | 3.10 (t, J=6.1 Hz, 2H) |
| H-5 | --- | ~8.25 (d) | 7.45 (d, J=8.4 Hz, 1H) |
| H-6 | ~7.80 (d) | --- | 8.30 (dd, J=8.4, 2.4 Hz, 1H) |
| H-7 | ~7.50 (t) | ~8.20 (dd) | --- |
| H-8 | ~8.80 (d) | ~8.10 (d) | 8.86 (d, J=2.4 Hz, 1H) |
Note: Predicted values are based on established substituent effects. Experimental verification is required.
¹³C NMR Spectroscopy
¹³C NMR provides complementary information. The carbon directly attached to the nitro group (ipso-carbon) experiences a significant downfield shift, while other carbons are affected by standard substituent chemical shift (SCS) effects. The carbonyl carbon signal (~195-200 ppm) is also a key landmark.
-
Key Differentiators: The chemical shifts of the aromatic carbons are highly diagnostic. For example, in 7-nitro-1-tetralone, C7 would be significantly downfield (~145-150 ppm) and C8 would be shifted further downfield than C6 due to its proximity to the carbonyl group. The number of unique aromatic signals can also confirm the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted, based on 1-Tetralone[8][9])
| Carbon | 1-Tetralone (Reference)[8][9] | 5-Nitro (Predicted) | 6-Nitro (Predicted) | 7-Nitro (Predicted) |
| C=O | 198.2 | ~197.0 | ~197.5 | ~197.8 |
| C1 | 23.2 | ~23.0 | ~23.1 | ~23.2 |
| C2 | 39.3 | ~39.0 | ~39.2 | ~39.3 |
| C3 | 29.7 | ~29.5 | ~29.6 | ~29.7 |
| C4a | 133.4 | ~135.0 | ~134.0 | ~133.5 |
| C5 | 126.5 | ~148.0 (ipso) | ~124.0 | ~128.0 |
| C6 | 128.8 | ~125.0 | ~147.5 (ipso) | ~124.5 |
| C7 | 127.1 | ~130.0 | ~123.0 | ~149.0 (ipso) |
| C8 | 132.2 | ~129.0 | ~135.0 | ~130.0 |
| C8a | 144.6 | ~142.0 | ~148.0 | ~150.0 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying functional groups. While all nitrotetralone isomers share the same key groups, subtle shifts in absorption frequencies and unique patterns in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.
-
Key Absorptions:
-
C=O Stretch: A strong band around 1680-1690 cm⁻¹ for the α,β-unsaturated ketone.[7] The electronic effect of the nitro group may cause minor shifts (±5 cm⁻¹) depending on its position.
-
NO₂ Asymmetric Stretch: A strong band around 1500-1530 cm⁻¹ .[7]
-
NO₂ Symmetric Stretch: A medium-strong band around 1340-1350 cm⁻¹ .[7]
-
Aromatic C-H Out-of-Plane Bending: This region (700-900 cm⁻¹ ) is highly diagnostic of the aromatic substitution pattern. For example, a 1,2,4-trisubstituted ring (like in 6- and 7-nitro-1-tetralone) will have a different pattern from a 1,2,3-trisubstituted ring (like in 5- and 8-nitro-1-tetralone).
-
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Range | 7-Nitro-1-tetralone[2][7] | Differentiating Feature |
| Aromatic C-H | 3000-3100 | Present | Not highly diagnostic |
| Aliphatic C-H | 2850-3000 | Present | Not highly diagnostic |
| C=O Stretch | 1680-1695 | 1675 | Minor shifts based on isomer |
| NO₂ Asymmetric | 1500-1530 | 1500 | Minor shifts based on isomer |
| NO₂ Symmetric | 1340-1350 | 1340 | Minor shifts based on isomer |
| C-H Bending | 700-900 | Present | Highly diagnostic of substitution pattern |
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The chromophore in nitrotetralones is the entire conjugated system, including the benzene ring, the carbonyl group, and the nitro group. The position of the nitro group significantly impacts the extent of conjugation and, therefore, the wavelength of maximum absorbance (λ_max).
-
Causality: A nitro group that can participate more effectively in resonance with the carbonyl group will lead to a more extended π-system, lowering the energy gap for electronic transitions and causing a bathochromic (red) shift to a longer λ_max.
-
Predictions:
-
6-Nitro-1-tetralone: The nitro group is para to the C8a-C4a bond, allowing for strong resonance delocalization through the entire aromatic system and into the carbonyl group. This isomer is expected to have the longest λ_max.
-
8-Nitro-1-tetralone: Steric hindrance between the C1-carbonyl and the C8-nitro group may force the nitro group out of the plane of the aromatic ring, disrupting conjugation and leading to a hypsochromic (blue) shift (shorter λ_max) compared to the 6-nitro isomer.
-
5- and 7-Nitro-1-tetralone: These isomers will have intermediate λ_max values, as the electronic communication between the nitro and carbonyl groups is less direct than in the 6-nitro isomer.
-
Table 4: Predicted UV-Vis Absorption Maxima (λ_max)
| Isomer | Predicted λ_max (nm) | Rationale |
| 1-Tetralone (Ref)[9] | ~247, 290 | Benzoyl chromophore |
| 5-Nitro | ~300-320 | Moderate conjugation |
| 6-Nitro | ~330-350 | Most extended conjugation |
| 7-Nitro | ~310-330 | Moderate conjugation |
| 8-Nitro | ~290-310 | Steric hindrance may reduce conjugation |
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues to the molecule's structure. While all isomers have the same molecular ion peak (m/z 191), their fragmentation patterns may show subtle differences in ion abundances.
-
Molecular Ion (M⁺): A peak at m/z = 191 will be present for all isomers, confirming the molecular formula. The odd molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10]
-
Key Fragmentation Pathways:
-
[M - NO₂]⁺: Loss of the nitro group (46 Da), leading to a fragment at m/z = 145 .
-
[M - NO]⁺: Loss of nitric oxide (30 Da), giving a fragment at m/z = 161 .
-
[M - CO]⁺: Loss of carbon monoxide from the ketone (28 Da), resulting in a fragment at m/z = 163 . This is a common fragmentation for cyclic ketones.
-
[M - NO₂ - CO]⁺: Sequential loss leading to a fragment at m/z = 117 .
-
Differentiation between isomers via MS can be challenging, as the primary fragmentation pathways are often the same.[11][12] However, high-resolution MS or tandem MS (MS/MS) experiments may reveal subtle differences in the relative intensities of fragment ions, potentially due to steric or electronic ("ortho") effects influencing the stability of the resulting fragment ions.[13][14]
Experimental Protocols and Workflow
A self-validating system for isomer identification relies on consistent and rigorous experimental execution.
Overall Analytical Workflow
Caption: General workflow for the separation and analysis of nitrotetralone isomers.
Step-by-Step Methodologies
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.
-
-
IR Sample Preparation (ATR Method):
-
Place a small, solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) between samples.
-
-
UV-Vis Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a sample with an absorbance maximum between 0.5 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
Scan the appropriate wavelength range (e.g., 200-500 nm).
-
-
Mass Spectrometry Sample Preparation (Direct Infusion ESI):
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote ionization.
-
Infuse the sample into the mass spectrometer's electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode to identify the molecular ion and in fragmentation mode (MS/MS) to analyze fragment patterns.
-
Conclusion
The unambiguous differentiation of nitrotetralone positional isomers is a critical task that is readily achievable through the systematic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR stand out as the most definitive methods, providing unique fingerprints based on chemical shifts and coupling constants that are directly tied to the nitro group's position.
-
IR spectroscopy offers robust confirmation of functional groups and, critically, can distinguish isomers based on the aromatic C-H out-of-plane bending patterns in the fingerprint region.
-
UV-Vis spectroscopy serves as an excellent complementary technique, with the λ_max value providing strong evidence about the extent of electronic conjugation within each isomer.
-
Mass Spectrometry confirms the molecular weight for all isomers and can offer supporting structural evidence through careful analysis of fragmentation patterns, especially with advanced MS/MS techniques.
By integrating the data from these orthogonal techniques, researchers can confidently and accurately elucidate the structure of any given nitrotetralone isomer, ensuring the integrity and validity of their subsequent research and development efforts.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. capotchem.com [capotchem.com]
- 5. 5-Nitro-1-tetralone | CymitQuimica [cymitquimica.com]
- 6. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficacy of 5-Nitro-1-Tetralone and Its Regioisomers
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, serving as a cornerstone for a multitude of biologically active compounds.[1][2][3][4][5] Its rigid, bicyclic framework is a key feature in pharmaceuticals ranging from antidepressants to anticancer agents.[3][5] A critical step in the elaboration of this scaffold is electrophilic nitration, which installs a versatile nitro group onto the aromatic ring. This functional group is not merely a placeholder; it is a gateway to a vast array of chemical transformations, most importantly its reduction to the corresponding amine.
The resulting aminotetralins are crucial pharmacophores, forming the core of many dopaminergic and serotonergic agents.[6][7][8][9][10] However, the initial nitration of 1-tetralone is often unselective, yielding a mixture of regioisomers. This guide provides an in-depth comparison of the synthetic efficacy of 5-nitro-1-tetralone versus its common isomers—6-nitro-1-tetralone and 7-nitro-1-tetralone—focusing on their accessibility through synthesis and their strategic value as precursors in drug development. We will explore the causality behind synthetic choices, present validated experimental data, and offer detailed protocols to guide researchers in leveraging these critical intermediates.
Part 1: The Decisive First Step: Synthesis and Regioselectivity of Nitrotetralone Isomers
The practical utility of any precursor begins with its accessibility. The direct nitration of 1-tetralone is a classic example of an electrophilic aromatic substitution where the regiochemical outcome is highly dependent on the reaction conditions. The ketone group is a deactivating, meta-director, while the fused aliphatic ring is an activating, ortho-, para-director. This interplay results in substitution primarily at the C5 and C7 positions, which are para and ortho to the activating alkyl portion, respectively, and are not sterically hindered.
The choice of nitrating agent, solvent, and temperature critically influences the ratio of these isomers. As summarized in the table below, achieving high selectivity for a single isomer via direct nitration is challenging, often necessitating careful optimization and subsequent chromatographic separation.
Data Presentation: Comparison of Synthetic Methods for Nitration of 1-Tetralone
| Entry | Reagents & Conditions | Isomer(s) Formed | Yield (%) | Reference |
| 1 | H₂SO₄ / fuming HNO₃, ≤0°C | 7-nitro-1-tetralone | 25% | [1] |
| 2 | H₂SO₄ / HNO₃, -15°C to ambient | 7-nitro-1-tetralone & 5-nitro-1-tetralone | 55% (7-nitro), 26% (5-nitro) | [1] |
| 3 | Fuming HNO₃, <8°C | 7-nitro-1-tetralone | Not specified, but exclusive product | [1] |
| 4 | TFAA / NH₄NO₃, DCM, -15°C to 0°C | 7-nitro-1-tetralone | ~58% | [1] |
| 5 | FSO₃H, reflux | 5-nitro-1-tetralone & 7-nitro-1-tetralone | 68% (combined) | [1] |
| 6 | 4-(2-nitrobenzene)butyric acid, FSO₃H-SbF₅, reflux | 5-nitro-1-tetralone | 81% (exclusive product) | [1] |
TFAA: Trifluoroacetic anhydride; DCM: Dichloromethane; FSO₃H: Fluorosulfuric acid; SbF₅: Antimony pentafluoride.
Expertise & Experience: As the data indicates, milder conditions or the use of nitrating agents like fuming nitric acid alone tend to favor the formation of the 7-nitro isomer.[1] In contrast, stronger acidic conditions, such as those employing superacids like fluorosulfuric acid (FSO₃H), can increase the proportion of the 5-nitro isomer.[1] The most definitive route to 5-nitro-1-tetralone avoids direct nitration altogether, instead utilizing an intramolecular Friedel-Crafts acylation of a pre-functionalized precursor like 4-(2-nitrophenyl)butyric acid.[1][11] This latter strategy, while involving more steps, offers unparalleled regiocontrol, which is often a worthwhile trade-off in complex target-oriented synthesis to avoid tedious isomer separation.
Caption: General workflow for synthesizing nitrotetralone isomers.
Part 2: Comparative Efficacy in Downstream Transformations
A precursor's true value is measured by its performance in subsequent synthetic operations. For nitrotetralones, the primary transformation of interest is the reduction of the nitro group to an amine, unlocking access to a class of compounds with proven pharmacological value.
Reduction to Aminotetralins: A Gateway to Bioactivity
The conversion of a nitro group to an amine is a robust and well-established transformation. Numerous methods exist, each with its own set of advantages regarding chemoselectivity, scalability, and reaction conditions.
| Reagent System | Conditions | Advantages | Disadvantages / Incompatibilities | Reference |
| H₂ / Pd/C | H₂ gas (balloon or Parr shaker), RT-50°C, various solvents (MeOH, EtOH, EtOAc) | High yield, clean reaction, water is the only byproduct. | Can reduce other functional groups (alkenes, alkynes, benzyl ethers, some halides). Requires specialized hydrogenation equipment. | [12][13] |
| H₂ / Raney Ni | H₂ gas, typically higher pressure/temp than Pd/C | Effective, often used when dehalogenation is a concern with Pd/C. | Pyrophoric catalyst requires careful handling. Less chemoselective than some methods. | [13] |
| Fe / Acid | Iron powder, acidic medium (e.g., NH₄Cl, AcOH, HCl) | Inexpensive, scalable, tolerant of many functional groups. | Requires stoichiometric amounts of metal, leading to significant waste. Workup can be cumbersome. | [13][14] |
| SnCl₂·2H₂O | Tin(II) chloride dihydrate, acidic (HCl) or alcoholic solvent | Mild conditions, good chemoselectivity, tolerates esters, nitriles. | Stoichiometric tin salts are generated as waste. | [13][15] |
Trustworthiness: While the intrinsic reactivity of the nitro group in the 5-, 6-, or 7-position towards these reducing agents is broadly similar, the "efficacy" of the isomer as a precursor is more nuanced. It is dictated by:
-
Synthetic Accessibility: As discussed, the 7-nitro isomer is often the most readily available from direct nitration, making it the most common and cost-effective starting point for 7-aminotetralin derivatives.[1]
-
Purity: The ability to obtain an isomer in high purity without cross-contamination is paramount. An impure starting material can lead to complex mixtures of amine products that are difficult to separate.
Therefore, while 5-nitro-1-tetralone may be an excellent precursor on paper, its practical efficacy is diminished if it can only be obtained as a minor component of a mixture that is challenging to purify. In such cases, a multi-step but regioselective route is superior.
The Strategic Impact: Directing Future Functionalization
The ultimate test of efficacy lies in the strategic advantage conferred by the isomer's structure. The position of the resulting amino group fundamentally dictates the regiochemical outcome of any subsequent electrophilic aromatic substitution, a common strategy for building molecular complexity in drug candidates. The amino group is a powerful activating, ortho, para-director.
Caption: Regiodirecting effects of aminotetralin isomers.
-
5-Amino-1-tetralone: Directs incoming electrophiles to the C6 (para) and C8 (ortho) positions.
-
7-Amino-1-tetralone: Also directs to the C6 (ortho) and C8 (para) positions.
-
6-Amino-1-tetralone: Directs to the C5 (ortho) and C7 (ortho) positions.
This distinction is critical. A medicinal chemist aiming to place a substituent at the C5 position of the final molecule would find 6-nitro-1-tetralone to be the most efficacious precursor, even if it is harder to synthesize. Conversely, if the target requires substitution at C6 or C8, both the 5-nitro and 7-nitro isomers are viable starting points, and the choice would likely be dictated by which isomer is more readily accessible.
Part 3: Validated Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and transformation of nitrotetralones.
Protocol 1: Mixed-Isomer Nitration of 1-Tetralone[1]
Objective: To synthesize a mixture of 5-nitro-1-tetralone and 7-nitro-1-tetralone.
Materials:
-
1-Tetralone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated H₂SO₄ (approx. 4 volumes based on 1-tetralone) to -15°C using an acetone/dry ice bath.
-
Substrate Addition: Slowly add 1-tetralone (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 0°C.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1 volume) at 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 1-tetralone over 30 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30-45 minutes. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Extraction: Allow the ice to melt, then extract the aqueous mixture with DCM (3x).
-
Workup: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture of isomers via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the 5-nitro and 7-nitro isomers.
Protocol 2: Reduction of 7-Nitro-1-tetralone using Tin(II) Chloride[15]
Objective: To synthesize 7-amino-1-tetralone.
Materials:
-
7-Nitro-1-tetralone (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
5 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask containing 7-nitro-1-tetralone (1.0 eq) in ethanol, add a solution of SnCl₂·2H₂O (4.5 eq) in concentrated HCl.
-
Reaction: Heat the reaction mixture to reflux (approx. 70-80°C) and stir.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.
-
Cooling & Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.
-
Filtration (Optional but recommended): Filter the mixture through a pad of Celite® to remove the bulk of the tin salts, washing the pad thoroughly with EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with EtOAc (3x).
-
Workup: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-amino-1-tetralone, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
The term "efficacy" when applied to a chemical precursor is multifaceted, encompassing synthetic accessibility, purity, and strategic utility.
-
5-Nitro-1-tetralone is a highly valuable precursor when the synthetic target requires functionalization at the C6 or C8 positions. However, its efficacy is often hampered by its formation as a minor isomer in direct nitration, necessitating either challenging purification or a more deliberate, multi-step synthesis via intramolecular cyclization for guaranteed regiocontrol.[1][11]
-
7-Nitro-1-tetralone is frequently the major product of direct nitration, making it the most readily accessible and cost-effective isomer.[1] For synthetic campaigns targeting the C6 or C8 positions, it represents the most efficacious starting point from a practical standpoint.
-
Other isomers , like 6-nitro-1-tetralone, are less common but become the most efficacious choice by definition if the target molecule's substitution pattern demands it (e.g., requiring subsequent substitution at C5 or C7).
Ultimately, the choice between 5-nitro-1-tetralone and its isomers is not a matter of inherent superiority but a strategic decision dictated by the specific chemical architecture of the final target molecule. A thorough understanding of the regiochemical challenges in the initial nitration step is critical for designing an efficient and successful synthetic route in drug discovery and development.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of derivatives of aminotetralins and open chain analogs in relation to beta and alpha-adrenoceptor agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 12. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 14. longdom.org [longdom.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-nitro-3,4-dihydronaphthalen-1(2H)-one
As researchers and scientists dedicated to advancing drug development, our work inherently involves the responsible management of chemical compounds from synthesis to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-nitro-3,4-dihydronaphthalen-1(2H)-one (CAS No. 51114-73-9).[1] The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to a culture of safety that extends beyond the laboratory bench.[2]
The core principle of this guide is proactive risk mitigation. While specific, comprehensive toxicological data for this particular compound is not widely published, its classification as a nitroaromatic compound necessitates a cautious approach.[3][4] The nitro functional group is a structural alert for potential toxicity and environmental persistence. Therefore, until proven otherwise, this compound must be handled and disposed of as hazardous waste.[3][5]
Hazard Assessment and Characterization
Understanding the chemical nature of a compound is the first step toward safe handling. This compound is an organic molecule featuring a tetralone backbone, which is a fused bicyclic structure, substituted with a nitro group (NO₂).
-
Nitroaromatic Compounds: This class of chemicals is known for its potential environmental and health hazards. Compounds like nitrophenols are recognized as toxic pollutants that are persistent in soil.[3] Aromatic nitro compounds are generally resistant to natural degradation processes like hydrolysis, which can lead to long-term environmental contamination if not disposed of correctly.[4]
-
Inferred Risk: Given the lack of a specific Safety Data Sheet (SDS) classifying this compound as non-hazardous, all handling and disposal procedures must operate under the assumption that it is hazardous. This precautionary principle is the cornerstone of responsible chemical management.
Essential Safety and Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensuring adequate personal protection is mandatory. The goal is to minimize any potential for exposure through inhalation, ingestion, or skin contact.[6][7]
-
Eye Protection: Chemical splash goggles must be worn at all times to protect against accidental splashes.[6]
-
Lab Coat: A full-length lab coat protects your skin and personal clothing from contamination.[8]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile) suitable for handling organic compounds.[2][6] Remember that gloves are for protection, not a license to touch any surface. Avoid touching doorknobs, keyboards, or personal items with gloved hands.[6]
-
Ventilation: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Never mix this waste stream with incompatible materials.[9]
Protocol for Waste Collection:
-
Select a Designated Waste Container:
-
For solid waste (e.g., residual compound, contaminated filter paper, weigh boats): Use a clearly labeled, sealable container made of a compatible material like High-Density Polyethylene (HDPE).
-
For liquid waste (e.g., solutions of the compound in organic solvents): Use a designated, sealable, and chemically-compatible solvent waste container. Glass bottles are often preferred for solvent waste but must be shatter-proof or stored in secondary containment. Avoid metal containers for halogenated solvent waste.[9]
-
-
Ensure Container Integrity: The container must be in good condition, free of leaks, and have a tight-fitting cap.[9][10]
-
Label the Container Immediately: This is a non-negotiable step. The label must be clear, legible, and permanently affixed.[2] Include the following information:
-
The words "Hazardous Waste".
-
Full Chemical Name: "this compound".
-
CAS Number: "51114-73-9".
-
List of all solvents and their approximate concentrations (for liquid waste).
-
An indication of the primary hazards (e.g., "Toxic," "Environmental Hazard").
-
The date when waste was first added (Accumulation Start Date).
-
-
Store the Waste Container Properly:
-
The container must be kept closed at all times except when adding waste.[9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be at or near the point of generation.[10]
-
The SAA must be under the control of the laboratory personnel and away from sinks or floor drains.[10]
-
Use secondary containment (e.g., a chemical-resistant tray) to contain potential spills.
-
-
Arrange for Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]
-
Once the container is nearly full (e.g., 3/4 full) or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[10]
-
Never pour this chemical waste down the sink. [8]
-
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a swift and safe response.[8]
-
For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[5]
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.[11] All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[5]
-
-
For Glassware Decontamination:
-
Rinse glassware with a small amount of a suitable solvent (e.g., acetone) to remove organic residues. This rinseate must be collected as hazardous liquid waste.
-
Wash the glassware thoroughly with laboratory detergent and water.[11]
-
Summary of Key Information
For quick reference, the essential data for handling and disposal are summarized below.
| Property | Value/Procedure | Source |
| Chemical Name | This compound | [1] |
| Synonym | 5-nitro-1-tetralone | [1] |
| CAS Number | 51114-73-9 | [1] |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Inferred Hazards | Toxic, Environmental Hazard, Potential Irritant | [3][5][12] |
| Required PPE | Chemical Splash Goggles, Lab Coat, Nitrile Gloves | [2][6][8] |
| Handling Location | Certified Chemical Fume Hood | [7][8] |
| Disposal Method | Collect as Hazardous Waste for EH&S Pickup | [3][9][10] |
| Prohibited Actions | Do not dispose down the sink; Do not mix with incompatible waste | [8][9] |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Caption: Decision workflow for safe disposal.
By adhering to this structured, safety-first protocol, you contribute to a secure research environment and ensure that our scientific pursuits are conducted with the utmost responsibility.
References
- 1. This compound | C10H9NO3 | CID 10261946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. reddit.com [reddit.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. csub.edu [csub.edu]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. aksci.com [aksci.com]
A Guide to Personal Protective Equipment for Handling 5-nitro-3,4-dihydronaphthalen-1(2H)-one
This document provides essential safety protocols for handling 5-nitro-3,4-dihydronaphthalen-1(2H)-one. As specific toxicological data for this compound is limited, this guide is founded on the precautionary principle, drawing upon safety information from structurally related nitroaromatic compounds and established laboratory safety standards. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental risk.
Hazard Assessment: An Evidence-Based Approach
The toxicological properties of this compound have not been fully investigated. Therefore, a risk assessment must be based on analogous compounds. Structurally similar chemicals, such as other nitro-substituted aromatic compounds, are known to cause significant health effects.
-
Skin, Eye, and Respiratory Irritation : Compounds like 5-Nitro-2,3-dihydrophthalazine-1,4-dione are known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. It is prudent to assume this compound poses similar risks.
-
Systemic Toxicity : The broader class of nitroaromatic compounds, exemplified by nitrobenzene, is associated with severe systemic health risks. Both acute and chronic exposure can affect the blood, causing methemoglobinemia, which impairs oxygen transport.[2] Symptoms can range from fatigue and dizziness at low concentrations to respiratory depression and coma at higher levels.[2]
-
Long-Term Health Risks : Nitrobenzene has been shown to cause cancer in animals and may damage the liver and testes.[3] While these effects are not confirmed for this compound, the potential for such chronic toxicity necessitates stringent exposure controls.
Given these potential hazards, a multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.
Core PPE Requirements: A Mandate for Safety
All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[4]
Eye and Face Protection
The risk of splashes or aerosolized powder reaching the eyes is significant.
-
Safety Goggles : Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN 166 are mandatory at all times.[5]
-
Face Shield : When there is a significant risk of splashing, such as during transfer of larger quantities or when working with solutions under pressure, a face shield must be worn in conjunction with safety goggles.[4][6]
Hand Protection
Direct skin contact can lead to local irritation and systemic absorption.
-
Chemical-Resistant Gloves : Nitrile gloves are a suitable choice for providing splash protection during short-term handling.[4] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[4] For prolonged or immersive work, consult a glove compatibility chart to select a material with a longer breakthrough time.
Body Protection
Protecting the skin from contamination is crucial.
-
Laboratory Coat : A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[4]
-
Chemical Apron : For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection
Inhalation of the powdered form of this compound is a primary exposure route.
-
Engineering Controls : The primary method of respiratory protection is to conduct all weighing and transfer operations within a certified chemical fume hood.[4]
-
Respirator : If engineering controls are insufficient or unavailable, or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter must be used.[4]
Operational Protocol: A Step-by-Step Guide
A systematic workflow is essential to minimize exposure when working with this compound.
Step 1: Preparation and Engineering Controls
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are unobstructed and functional.[4]
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic.
-
Don the required PPE as outlined in the table below before handling the chemical.
Step 2: Donning PPE Workflow
Caption: Sequential workflow for donning Personal Protective Equipment.
Step 3: Handling and Experimentation
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[4] Use a spatula and handle gently to minimize aerosolization.
-
During the Experiment : Keep all containers clearly labeled. Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[4][8]
-
Post-Handling : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]
Spill and Disposal Management
Spill Management Protocol
-
Evacuate : Immediately alert others and evacuate non-essential personnel from the spill area.[4]
-
Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[4]
-
Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection.[4]
-
Contain : For a solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste.[1] Avoid actions that generate dust.[4]
-
Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4]
Waste Disposal Plan
All materials contaminated with this compound, including the compound itself, empty containers, and cleaning materials, must be treated as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, sealed container.[9] The label must read "HAZARDOUS WASTE" and list the chemical contents.[9]
-
Segregation : Do not mix this waste with other waste streams.[9]
-
Disposal : Arrange for pickup and disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][9][10] Do not pour this chemical down the drain.[1][10]
Summary of PPE Recommendations
The appropriate level of PPE depends on the specific task being performed. This table summarizes the minimum requirements.
| PPE Category | Task: Weighing Solid / Handling Concentrated Solutions | Task: Handling Dilute Solutions (Low Splash Risk) |
| Eye Protection | Chemical Splash Goggles & Face Shield | Chemical Splash Goggles |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Chemical-Resistant Gloves (Nitrile) |
| Body Protection | Flame-Resistant Lab Coat & Chemical Apron | Flame-Resistant Lab Coat |
| Respiratory | Required : Work in a Chemical Fume Hood | Required : Work in a Chemical Fume Hood |
References
- 1. aksci.com [aksci.com]
- 2. epa.gov [epa.gov]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
